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  • Product: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
  • CAS: 160842-62-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, a crucial building block in modern medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, a crucial building block in modern medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and functionalized intermediates like the title compound are of high value. This document delineates a robust, two-stage synthetic strategy, beginning with the construction of the pyrazole core via a regioselective cyclocondensation, followed by the conversion of the resulting carboxylic acid to the highly reactive acyl chloride. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this versatile intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmacology.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold for engaging with a wide array of biological targets.[1] The incorporation of the pyrazole motif is a key feature in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the novel anticoagulant Apixaban.[1][2]

The functionalization of this core structure is paramount for modulating pharmacological activity. 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride represents a particularly useful synthetic intermediate. The tert-butyl group provides steric bulk, which can enhance selectivity and metabolic stability, while the N-methyl group prevents tautomerization and directs substitution. The acyl chloride at the 5-position is a highly reactive handle, primed for nucleophilic acyl substitution to readily form amides, esters, and other derivatives, making it an ideal precursor for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target acyl chloride is most logically approached in two primary stages. The retrosynthetic analysis reveals a disconnection at the carbonyl-chlorine bond, pointing to the corresponding carboxylic acid as the immediate precursor. This carboxylic acid can then be disconnected via the pyrazole-forming cyclocondensation reaction, leading back to simple, commercially available starting materials.

G Target 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride Acid 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS: 175277-11-9) Target->Acid Acyl Chlorination Dicarbonyl Ethyl 2,4,4-trimethyl-3-oxopentanoate (1,3-Dicarbonyl Intermediate) Acid->Dicarbonyl Cyclocondensation Hydrazine Methylhydrazine Acid->Hydrazine Cyclocondensation Pinacolone Pinacolone Dicarbonyl->Pinacolone Claisen Condensation Oxalate Diethyl oxalate Dicarbonyl->Oxalate Claisen Condensation

Figure 1: Retrosynthetic pathway for the target molecule.

This analysis informs our forward-synthetic strategy:

  • Stage 1: Pyrazole Core Synthesis. A Claisen condensation between pinacolone and diethyl oxalate to form a 1,3-dicarbonyl intermediate, followed by a regioselective cyclocondensation with methylhydrazine to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Stage 2: Acyl Chloride Formation. The conversion of the carboxylic acid to the final product using a suitable chlorinating agent.

Stage 1: Synthesis of 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The construction of the substituted pyrazole ring is the cornerstone of this synthesis. The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic and reliable method for pyrazole formation.[3][4] The regioselectivity is controlled by the differential reactivity of the two carbonyl groups with the unsymmetrical methylhydrazine.

Mechanistic Rationale

The process begins with the formation of the requisite 1,3-dicarbonyl compound via a base-mediated Claisen condensation. Subsequently, the more nucleophilic nitrogen of methylhydrazine (the NH2 group) preferentially attacks the more electrophilic ketone carbonyl of the intermediate. The less nucleophilic, methylated nitrogen then attacks the ester carbonyl, leading to cyclization and dehydration to furnish the desired pyrazole regioisomer.

Starting Materials & Reagents
ReagentCAS No.M.W. ( g/mol )FormKey Properties
Pinacolone75-97-8100.16LiquidColorless, pungent odor
Diethyl oxalate95-92-1146.14LiquidColorless, ester odor
Sodium ethoxide141-52-668.05SolidHygroscopic, strong base
Methylhydrazine60-34-446.07LiquidToxic, corrosive
Ethanol64-17-546.07LiquidAnhydrous grade required
Detailed Experimental Protocol

Step A: Synthesis of Ethyl 2,4,4-trimethyl-3-oxopentanoate (1,3-Dicarbonyl Intermediate)

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

  • Reagent Addition: Charge the flask with sodium ethoxide (1.1 eq) suspended in anhydrous ethanol (approx. 3 mL per gram of NaOEt).

  • In the dropping funnel, prepare a mixture of pinacolone (1.0 eq) and diethyl oxalate (1.2 eq).

  • Reaction: Add the pinacolone/oxalate mixture dropwise to the stirred ethoxide suspension at room temperature. An exothermic reaction will occur. After the initial exotherm subsides, heat the mixture to a gentle reflux for 2-3 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature and then quench by pouring it over ice-water. Acidify the aqueous solution to pH ~4 with dilute hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate, which can often be used in the next step without further purification.

Step B: Synthesis of 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1,3-dicarbonyl intermediate from the previous step in ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Saponification: After the cyclization is complete, add an aqueous solution of sodium hydroxide (2.0 eq) directly to the reaction mixture and continue to reflux for an additional 1-2 hours to saponify the ethyl ester.

  • Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar solvent like hexane to remove any unreacted starting materials.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a white to off-white solid.[5][6]

Stage 2: Conversion to 3-(tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

The transformation of a carboxylic acid into an acyl chloride is a fundamental and crucial step for activating the carbonyl group for further reactions.[7] The choice of chlorinating agent is critical for ensuring a high-yield, clean conversion.

Comparative Analysis of Chlorinating Agents

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this purpose.[8]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Conditions Neat or in solvent, often requires heatingIn solvent (e.g., DCM), often with cat. DMF, room temp
Workup Simple evaporation of excess reagentSimple evaporation of reagent and solvent
Cost Generally more economicalMore expensive
Expert Insight Excellent for robust substrates. Can sometimes cause charring with sensitive molecules.Milder conditions are ideal for sensitive substrates. The Vilsmeier-Haack intermediate (from DMF) is highly reactive.

For this specific substrate, which is relatively stable, thionyl chloride offers a cost-effective and efficient solution.[9][10]

Mechanistic Insight: Chlorination with Thionyl Chloride

The conversion proceeds through a well-established mechanism involving activation of the carboxylic acid's hydroxyl group.[11][12]

  • The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and then deprotonates the hydroxyl group, releasing HCl gas.

  • This forms a highly reactive chlorosulfite intermediate, which is an excellent leaving group.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution.

  • The tetrahedral intermediate collapses, eliminating the acyl chloride product and releasing sulfur dioxide gas and another chloride ion.[9][11]

G RCOOH R-COOH Intermediate1 [Intermediate Chlorosulfite] RCOOH->Intermediate1 Attack & H⁺ transfer SOCl2 SOCl₂ SOCl2->Intermediate1 Product R-COCl Intermediate1->Product Cl⁻ attack & elimination Byproducts SO₂ + HCl Product->Byproducts

Sources

Exploratory

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride CAS number 160842-62-6 properties

An In-depth Technical Guide to 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride Introduction 3-(Tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, identified by CAS number 160842-62-6, is a highly functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Introduction

3-(Tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, identified by CAS number 160842-62-6, is a highly functionalized heterocyclic compound. As a derivative of pyrazole, a five-membered ring with two adjacent nitrogen atoms, it belongs to a class of molecules that are of profound interest in medicinal and materials chemistry.[1][2] The pyrazole core is recognized as a "privileged pharmacophore," a molecular framework that is recurrently found in a multitude of FDA-approved drugs, highlighting its capacity to interact with a wide range of biological targets.[2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile acyl chloride. The presence of the reactive carbonyl chloride group, combined with the specific substitution pattern on the stable pyrazole ring—a bulky tert-butyl group and a methyl group—makes this compound a strategic building block for creating complex molecular architectures with tailored properties. This document aims to provide not just data, but also the scientific rationale behind the compound's behavior and utility in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are fundamental to its handling, reaction setup, and purification. The defining features of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride are its reactive acyl chloride moiety and the substituted pyrazole scaffold.

Summary of Properties
PropertyValueSource(s)
CAS Number 160842-62-6[4][5][6][7]
Molecular Formula C₉H₁₃ClN₂O[7]
Molecular Weight 200.67 g/mol [7]
Appearance Off-white solid[8]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Hexane, N,N-Dimethylformamide (DMF), and Ethyl Acetate.[5] Expected to be reactive with protic solvents like water and alcohols.N/A
Purity Typically available at ≥95% purity.[6]
Spectroscopic Characterization

While specific spectra for the title compound are not publicly available, its structure can be unequivocally confirmed by standard analytical techniques. Characterization of closely related pyrazole derivatives provides a strong basis for predicting its spectroscopic features.[2][9]

  • ¹H NMR: The spectrum would feature distinct singlets for the tert-butyl protons (around 1.3 ppm), the N-methyl protons (around 3.9 ppm), and the C4-proton on the pyrazole ring (around 6.0-7.0 ppm). The precise chemical shifts are influenced by the solvent and the electron-withdrawing nature of the carbonyl chloride.

  • ¹³C NMR: Key signals would include those for the methyl and quaternary carbons of the tert-butyl group, the N-methyl carbon, the carbons of the pyrazole ring, and the highly deshielded carbonyl carbon (typically >160 ppm).

  • FTIR: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride would be prominent, typically appearing in the range of 1750-1815 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Part 2: Synthesis and Manufacturing Pathway

The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a multi-step process that begins with the construction of the substituted pyrazole ring, followed by functional group manipulations to install the carboxylic acid and, finally, the acyl chloride.

General Synthetic Workflow

The logical pathway involves three primary stages:

  • Pyrazole Ring Formation: Condensation of a β-diketone equivalent (derived from pinacolone) with methylhydrazine to form the 3-(tert-butyl)-1-methyl-1H-pyrazole core.

  • Carboxylation: Introduction of a carboxyl group at the C5 position. This is often achieved through methods like formylation followed by oxidation, or direct carboxylation using organometallic intermediates.

  • Chlorination: Conversion of the resulting carboxylic acid, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9), into the target acyl chloride.

Synthesis_Workflow A Pinacolone Derivative + Methylhydrazine B 3-(tert-Butyl)-1-methyl- 1H-pyrazole A->B Ring Condensation C 3-(tert-Butyl)-1-methyl- 1H-pyrazole-5-carboxylic acid B->C Carboxylation D 3-(tert-Butyl)-1-methyl- 1H-pyrazole-5-carbonyl chloride (Target Compound) C->D Chlorination (e.g., SOCl₂, (COCl)₂)

Caption: General synthetic pathway for the target compound.

Experimental Protocol: Chlorination of the Carboxylic Acid Precursor

This protocol describes the final and critical step in the synthesis. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO₂, CO, HCl) are gaseous.

Materials:

  • 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Maintain the system under a positive pressure of inert gas (N₂ or Ar).

  • Charging the Reactor: To the flask, add 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 5-10 mL per gram of starting material). Stir the suspension.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirring suspension. The catalyst is crucial for facilitating the reaction, particularly when using oxalyl chloride.

  • Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (2.0-3.0 eq) to the mixture via the dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The reaction can be gently heated to 40 °C to ensure completion.

  • Work-up: Once the reaction is complete, carefully remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude product, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, is often used in the next step without further purification. If high purity is required, distillation or recrystallization from a non-protic solvent may be performed.

Part 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high reactivity of the acyl chloride functional group. It is an excellent electrophile for acylating a wide variety of nucleophiles.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl carbon is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which drives the reaction to completion.

Acyl_Substitution reagent R-C(=O)Cl 3-(tert-Butyl)-1-methyl- 1H-pyrazol-5-yl intermediate Tetrahedral Intermediate nucleophile Nu-H (e.g., R'OH, R'NH₂, H₂O) nucleophile->reagent:f0 Attack product R-C(=O)Nu + HCl intermediate->product Elimination of Cl⁻

Caption: Mechanism of nucleophilic acyl substitution.

Common Transformations:

  • Amidation: Reaction with primary or secondary amines to form amides. This is one of the most important applications in drug discovery for linking molecular fragments.

  • Esterification: Reaction with alcohols to form esters.

  • Hydrolysis: Reaction with water to revert to the parent carboxylic acid. This underscores the need for anhydrous handling conditions.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Application Protocol: Synthesis of a Pyrazole Amide

This protocol exemplifies the use of the title compound to form a stable amide bond, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide.

Materials:

  • 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine. The base wash is critical to remove the triethylamine hydrochloride salt and any excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Part 4: Safety, Handling, and Storage

Due to its reactivity, proper handling of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is imperative for laboratory safety.

Hazard Identification

The primary hazards are associated with the acyl chloride group.

  • GHS Pictograms: Corrosive, Irritant

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • Additional expected hazards: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation), as it reacts with moisture to form hydrochloric acid (HCl).

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or HCl gas produced from hydrolysis.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: Not typically required when used in a fume hood. For spills or emergencies, a self-contained breathing apparatus may be necessary.

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity and prevent degradation.

Conclusion

3-(Tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a valuable and reactive chemical intermediate. Its utility is firmly rooted in the predictable and efficient reactivity of the acyl chloride group, allowing for its seamless incorporation into a wide array of molecules. For scientists engaged in pharmaceutical research, agrochemicals, and materials science, this compound represents a key building block for accessing novel pyrazole-containing structures. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

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  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01332]
  • Fisher Scientific - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-PJVuzzAmk2Yisdsj6LklB5Ee6y-GFJISiZVqWOzcEte_yj8E2vt5AdAT8LnfynDCSB-uyhlMl_d4fdWctrAoeE7tqxYQYTeVA4nDYYwGipeEt1ma7C4DEvyCGjup4qXaWOpOQXMvOb32r7j5MOwdJ3P9RWSxj5FzQCWQ9wddxa_bvHsvgUQv5fttknT1-rk_n88HKV747yfhsfXl4QqekIs8hcm8icIJFib_C1BHbpeiVJ4Yl3bDUfgPqqaw3G3XY-01rV6uQ_VvitPLZJEObyYMQzKfOGew==]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955940/]

Sources

Foundational

Spectroscopic Characterization of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the key synthetic intermediate, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the key synthetic intermediate, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide array of biological activities.[1][2] The specific compound, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride, serves as a versatile building block in the synthesis of more complex bioactive molecules, largely due to the reactive carbonyl chloride moiety.[3] Accurate spectroscopic characterization is paramount to confirm its chemical identity and purity, ensuring the reliability of subsequent synthetic transformations.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.35Singlet9Htert-Butyl protons (C(CH₃)₃)The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region.
~3.90Singlet3HN-Methyl protons (N-CH₃)The methyl group attached to the pyrazole nitrogen will be a singlet due to the absence of adjacent protons.
~6.50Singlet1HPyrazole H-4 protonThe single proton on the pyrazole ring at position 4 is anticipated to be a singlet, influenced by the surrounding substituents.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale
~30.0tert-Butyl methyl carbons (C(CH₃)₃)The three equivalent methyl carbons of the tert-butyl group.
~32.5tert-Butyl quaternary carbon (C(CH₃)₃)The quaternary carbon of the tert-butyl group.
~36.0N-Methyl carbon (N-CH₃)The carbon of the N-methyl group.
~110.0Pyrazole C-4The C-4 carbon of the pyrazole ring is expected to be significantly shielded.
~145.0Pyrazole C-5The carbon attached to the carbonyl chloride group.
~162.0Pyrazole C-3The carbon attached to the tert-butyl group.
~168.0Carbonyl carbon (C=O)The carbonyl carbon of the acid chloride is expected in the downfield region.
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2970StrongC-H stretch (aliphatic)Characteristic stretching vibrations of the tert-butyl and methyl groups.
~1750StrongC=O stretch (acid chloride)The carbonyl group of the acid chloride will exhibit a strong absorption band at a higher frequency than a typical ketone or ester.
~1550MediumC=N stretch (pyrazole ring)Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.
~850MediumC-Cl stretchThe carbon-chlorine bond stretch.
Mass Spectrometry (MS) Prediction

For mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 200.67 for the molecular formula C₉H₁₃ClN₂O.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak. Common fragmentation patterns would likely involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the tert-butyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][6]

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals.[4]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Shimadzu, PerkinElmer).

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Workflow Diagrams

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Overall Spectroscopic Characterization Strategy

Spectro_Strategy cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride NMR NMR Spectroscopy compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS structure C-H Framework NMR->structure functional_groups Functional Groups IR->functional_groups mol_weight Molecular Weight MS->mol_weight final_structure Verified Structure & Purity structure->final_structure functional_groups->final_structure mol_weight->final_structure

Caption: Integrated strategy for spectroscopic characterization.

Discussion of Expected Results

The combination of these spectroscopic techniques will provide a comprehensive and unambiguous structural confirmation of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. The ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the key functional groups. The IR spectrum will provide definitive evidence for the presence of the carbonyl chloride and the pyrazole ring. Finally, mass spectrometry will confirm the molecular weight and elemental composition. Any significant deviations from the predicted data may indicate the presence of impurities or an incorrect structure, necessitating further investigation.

Conclusion

This technical guide outlines the predicted spectroscopic data and recommended experimental protocols for the characterization of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. By following these guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • MDPI. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • ChemicalBook. (n.d.). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.
  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.
  • ChemicalBook. (n.d.). 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carbonyl chloride.
  • Benchchem. (n.d.). 1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • ChemicalBook. (n.d.). 1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.
  • PubMed. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
  • Matrix Fine Chemicals. (n.d.). 1-TERT-BUTYL-3-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.

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Exploratory

Chemical structure and properties of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

An In-Depth Technical Guide to 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Keystone Reagent for Advanced Synthesis Foreword: A Senior Application Scientist's Perspective In the landscape of modern chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Keystone Reagent for Advanced Synthesis

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, progress is often dictated by the precision and versatility of our molecular tools. Certain reagents distinguish themselves not by sheer complexity, but by their elegant design and predictable reactivity, becoming indispensable building blocks for innovation. 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is one such reagent.

This guide is structured to move beyond a simple recitation of data. It is designed to provide a deep, practical understanding of this molecule. We will delve into the causality behind its structure, explaining how the sterically demanding tert-butyl group and the N-methylated pyrazole core contribute to the stability and selectivity of its derivatives. We will present not just protocols, but self-validating workflows that ensure robustness and reproducibility in the laboratory. Every critical claim is substantiated with citations to authoritative sources, reflecting our commitment to scientific integrity. This document serves as both a foundational reference and a practical playbook for researchers aiming to leverage this powerful synthetic intermediate.

Core Molecular Architecture and Physicochemical Profile

The efficacy of a building block is fundamentally tied to its structure. The architecture of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a deliberate combination of features designed for stability, selectivity, and reactivity.

Structural Analysis

The molecule is built upon a five-membered aromatic pyrazole ring, a heterocycle widely recognized for its metabolic stability and versatile role as a pharmacophore in numerous FDA-approved drugs.[1][2][3]

  • 3-tert-Butyl Group: This bulky substituent provides significant steric hindrance. In drug development, this is a key feature for enhancing metabolic stability by shielding the pyrazole ring and adjacent functionalities from enzymatic degradation. It also plays a crucial role in directing binding to specific protein pockets, thereby improving target selectivity.

  • 1-Methyl Group: N-methylation of the pyrazole ring serves two purposes. It prevents tautomerization, locking the molecule into a single, predictable isomeric form. It also removes a hydrogen bond donor site, a critical modification for fine-tuning the pharmacokinetic properties (e.g., cell permeability, solubility) of a final compound.

  • 5-Carbonyl Chloride Group: This is the molecule's reactive handle. As a highly electrophilic acyl chloride, it is primed for efficient nucleophilic acyl substitution reactions, most commonly with amines, to form stable amide bonds.

Caption: Chemical structure of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties essential for laboratory handling, reaction setup, and safety assessment.

PropertyValueSource(s)
IUPAC Name 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chlorideN/A
CAS Number 160842-62-6[4][5][6]
Molecular Formula C₉H₁₃ClN₂O[4]
Molecular Weight 200.67 g/mol [4][7]
Appearance Colorless Liquid to White/Off-white solid[7]
Boiling Point ~117 °C (Predicted)[4]
Density 1.16 ± 0.1 g/cm³ (Predicted)[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[4]
Solubility Reacts with protic solvents (water, alcohols). Soluble in common aprotic organic solvents (DCM, THF, Toluene).General chemical knowledge

Synthesis and Key Reactivity

The utility of this reagent is rooted in its straightforward synthesis and predictable, high-yielding reactivity.

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis route involves the chlorination of the corresponding carboxylic acid, 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9).[8][9] This is a standard organic transformation where the hydroxyl group of the carboxylic acid is substituted with a chloride.

Expert Insight: Thionyl chloride (SOCl₂) is the preferred reagent for this transformation on an industrial and laboratory scale.[10][11] Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed under reduced pressure, often yielding a crude product of sufficient purity for immediate use in subsequent steps. Oxalyl chloride is a milder alternative but is more expensive and generates toxic carbon monoxide gas.[5]

workflow cluster_input Inputs cluster_process Process cluster_output Outputs start 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carboxylic acid reaction Reflux under Inert Atmosphere (N₂) start->reaction reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent->reaction solvent Anhydrous Aprotic Solvent (e.g., Toluene, DCM) solvent->reaction product Target Acyl Chloride (Crude Product) reaction->product Evaporation of solvent & excess reagent byproducts Gaseous Byproducts (SO₂, HCl) reaction->byproducts

Caption: General synthetic workflow for the preparation of the title compound.

Validated Laboratory Protocol

This protocol describes a robust procedure for the synthesis. The system is self-validating as the successful removal of volatile byproducts yields a highly reactive product ready for the next step.

  • Preparation (Trustworthiness Pillar): Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. An inert atmosphere is non-negotiable to prevent hydrolysis of the acyl chloride product.

  • Charging Reagents: Charge the flask with 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Chlorination (Causality Pillar): To the stirred suspension, add thionyl chloride (2.0 eq) dropwise via syringe at room temperature. A slight exotherm and gas evolution (HCl, SO₂) will be observed. The excess SOCl₂ ensures the reaction goes to completion.

  • Reaction Drive: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by LC-MS for the disappearance of the starting acid and the appearance of the methyl ester.

  • Isolation: Allow the flask to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Expert Tip: To ensure all residual SOCl₂ is removed, add more anhydrous toluene and re-evaporate. Repeat this process twice. The resulting oil or solid is the crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride and is typically used without further purification.

Primary Reactivity: Amide Bond Formation

The carbonyl chloride is a potent electrophile, making it ideal for forming amide bonds—one of the most important linkages in medicinal chemistry. It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base.

Mechanism & Rationale: The amine's lone pair attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated in situ. This is critical because if left unquenched, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Application in Research and Development

This reagent is not an end-product but a critical intermediate for constructing more complex molecules with tailored functions. Its derivatives are prevalent in several R&D areas.

  • Pharmaceuticals: The pyrazole carboxamide scaffold, readily synthesized from this reagent, is a cornerstone of many kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders. The specific substitutions on this molecule (tert-butyl, N-methyl) are often selected to optimize potency, selectivity, and pharmacokinetic profiles.[1][2][12]

  • Agrochemicals: The bioactivity of the pyrazole core extends to agriculture. Pyrazole carboxamides are a well-established class of potent fungicides and insecticides, and this reagent serves as a valuable starting material for the discovery of new agrochemical agents.[13]

  • Materials Science: The rigid, aromatic, and electron-rich nature of the pyrazole ring makes it a candidate for incorporation into novel organic electronic materials, polymers, and ligands for catalysis.[3]

Safety, Handling, and Storage

As a reactive acyl chloride, proper handling is paramount to ensure safety and maintain reagent integrity.

  • Hazard Class: Corrosive, moisture-sensitive. Reacts with water to produce corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from water and alcohols. The recommended temperature is 2-8°C.[4]

  • Spill & Disposal: Neutralize small spills with a compatible, non-reactive absorbent material. Quench waste material carefully by slowly adding it to a stirred solution of a suitable alcohol (e.g., isopropanol) before neutralization and disposal according to institutional guidelines.

References

  • Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. Discusses the importance of the pyrazole scaffold in marketed drugs and describes the synthesis from a related pyrazole amine. URL: [Link]

  • Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)... - Semantic Scholar. Provides an abstract and context on the wide range of biological activities of pyrazole derivatives. URL: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Cobo/09938f323a63b2591605333f2e46e4b850550186]([Link]

  • 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE - XIAMEN EQUATION CHEMICAL CO.,LTD. Commercial supplier listing confirming the CAS number. URL: [Link]

  • The Synthesis and Reactions of Novel Pyrazole Derivatives... - Gaziosmanpaşa Üniversitesi. Describes the conversion of a pyrazole carboxylic acid into a carboxylic chloride derivative using thionyl chloride. URL: [Link]

  • Castillo, J.C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024. Highlights the versatility of the pyrazole core in medicinal chemistry and materials science and details reactions of the corresponding amine. URL: [Link]

  • The Synthesis and Reactions of Novel Pyrazole Derivatives... - ResearchGate. Details the synthesis of a pyrazole carboxylic acid chloride from the corresponding acid using thionyl chloride. URL: [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate - PubChem. An example of a related pyrazole structure with safety and hazard information. URL: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. A review outlining the broad spectrum of biological activities associated with pyrazole derivatives. URL: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Describes advanced synthesis and characterization of complex pyrazole derivatives. URL: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. Discusses various reactions of pyrazole derivatives, including reactions with chloroacetyl chloride. URL: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. A review detailing the wide applications of pyrazoles, including in the agrochemical industry. URL: [Link]

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Foundational

An In-depth Technical Guide to the Starting Materials for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride Synthesis

Introduction: Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, renowned for its diverse biological activities.[1][2][3][4] The specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, renowned for its diverse biological activities.[1][2][3][4] The specific molecule, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, serves as a highly valuable and reactive intermediate for the synthesis of a wide array of more complex compounds, including pharmaceuticals and pesticides. Its structure, featuring a sterically demanding tert-butyl group, a methylated nitrogen, and a reactive carbonyl chloride, allows for precise molecular tailoring. This guide provides a comprehensive overview of the foundational starting materials and the underlying synthetic strategy required for its efficient preparation, aimed at researchers and professionals in chemical and drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach is paramount to identifying the most efficient synthetic route and, consequently, the primary starting materials. The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is best approached by dissecting the molecule into its key precursors.

The final synthetic step is the conversion of a carboxylic acid to the target acid chloride. This is a standard transformation, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This points to 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid as the immediate key precursor.

The core of the molecule is the substituted pyrazole ring. The Knorr pyrazole synthesis and related methodologies are the most common and effective routes for constructing this heterocycle. These reactions involve the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1][8]

For our target, this translates to:

  • The 1,3-Dicarbonyl Component : To install the tert-butyl group at the C3 position and a precursor for the carboxylic acid at C5, a β-ketoester is the ideal starting material. Specifically, ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate) provides the necessary carbon backbone.

  • The Hydrazine Component : To introduce the two adjacent nitrogen atoms and the N1-methyl group, methylhydrazine is the required reagent.

This analysis establishes two primary starting materials for the synthesis of the pyrazole core: Ethyl Pivaloylacetate and Methylhydrazine .

Caption: Retrosynthetic pathway for the target molecule.

Part 1: In-depth Analysis of Core Starting Materials

Ethyl Pivaloylacetate: The Diketo Synthon

Ethyl pivaloylacetate is a β-keto ester that serves as the cornerstone for building the pyrazole's carbon framework. Its sterically bulky tert-butyl group is crucial as it directs the regioselectivity of the subsequent cyclization reaction and imparts specific physicochemical properties to the final products.

Synthesis of Ethyl Pivaloylacetate: While commercially available, understanding its synthesis provides deeper insight. The most common laboratory and industrial preparations involve a Claisen condensation or an acylation-decarboxylation sequence.

  • Method A: Acylation of Diethyl Malonate: This route involves the acylation of diethyl malonate with pivaloyl chloride, followed by a decarboxylation step.[9][10]

    • Enolate Formation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide.

    • Acylation: The resulting enolate attacks pivaloyl chloride.

    • Decarboxylation: The resulting acyl-malonate is heated, typically in the presence of acid, to remove one of the carboxylate groups as CO₂, yielding the final product.

  • Method B: Claisen Condensation from Pinacolone: An alternative route starts from pinacolone, which is deprotonated with a very strong base like sodium hydride, and then reacted with diethyl carbonate.[10][11] This method can achieve high yields, reported around 91%.[11]

Key Experimental Parameters & Purity:

ParameterMethod A (Malonate)Method B (Pinacolone)Reference
Primary Reagents Diethyl malonate, Pivaloyl chloridePinacolone, Diethyl carbonate[9][11]
Base Sodium EthoxideSodium Hydride[9][11]
Typical Yield ~86%~91%[9][11]
Purification Vacuum DistillationVacuum Distillation[9][10]
Common Impurities Diethyl pivaloylmalonate, Pivalic acidUnreacted pinacolone[10]

Causality Behind Choices: The use of anhydrous conditions is critical to prevent hydrolysis of the esters and deactivation of the strong bases used.[10] Vacuum distillation is the preferred purification method due to the relatively high boiling point of the product, preventing thermal decomposition.

Methylhydrazine: The Dinucleophilic Reagent

Methylhydrazine (CH₃NHNH₂) is the source of the two nitrogen atoms in the pyrazole ring and the N-methyl group. It is a potent, toxic, and volatile liquid that requires careful handling.

Role in Cyclocondensation: Methylhydrazine acts as a dinucleophile. The reaction with ethyl pivaloylacetate proceeds via nucleophilic attack of one nitrogen atom on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Regioselectivity Challenge: A critical consideration when using an unsymmetrical dicarbonyl like ethyl pivaloylacetate and a substituted hydrazine like methylhydrazine is regioselectivity. The reaction can theoretically yield two different regioisomers:

  • Isomer A: 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (the desired product)

  • Isomer B: 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate (the undesired product)

The formation of these isomers is highly dependent on reaction conditions, particularly the pH and solvent.[12] The more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) preferentially attacks the more electrophilic carbonyl group (the ketone) of the β-ketoester. However, the reaction is often reversible, and the thermodynamically more stable product is typically favored. In many cases, a mixture of isomers is formed, necessitating careful separation, usually by column chromatography or fractional crystallization.[12][13]

Part 2: The Synthetic Workflow: From Starting Materials to Final Product

The overall synthesis is a well-defined, multi-step process.

Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Chlorination A Ethyl Pivaloylacetate C Cyclocondensation (e.g., in Ethanol/Acetic Acid) A->C B Methylhydrazine B->C D Mixture of Regioisomers C->D E Separation (Chromatography) D->E F Ethyl 3-(t-Bu)-1-Me-1H-pyrazole-5-carboxylate E->F G Base Hydrolysis (e.g., NaOH, EtOH/H₂O) F->G H Acidification (e.g., HCl) G->H I 3-(t-Bu)-1-Me-1H-pyrazole-5-carboxylic acid H->I J Reaction with SOCl₂ or (COCl)₂ I->J K Final Product J->K

Caption: Overall synthetic workflow diagram.

Protocol 1: Synthesis of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Reaction Setup: To a solution of ethyl pivaloylacetate (1.0 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a weak acid like acetic acid.

  • Reagent Addition: Add methylhydrazine (1.0-1.1 eq.) dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any unreacted hydrazine and acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of regioisomers, must be purified by silica gel column chromatography to isolate the desired 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate isomer.

Protocol 2: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the purified pyrazole ester (1.0 eq.) in a mixture of ethanol and water. Add an excess of a strong base, such as sodium hydroxide (2-3 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Conversion to the Acid Chloride

Trustworthiness Note: This step involves corrosive and hazardous reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flask containing the dry pyrazole carboxylic acid (1.0 eq.), add an excess of thionyl chloride (SOCl₂) (2-5 eq.), which can also serve as the solvent. Alternatively, a solvent like dichloromethane or toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6][14]

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

Conclusion

The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a systematic process rooted in the fundamental principles of heterocyclic chemistry. The strategic selection of ethyl pivaloylacetate and methylhydrazine as the primary starting materials is dictated by a logical retrosynthetic analysis. Mastery of the cyclocondensation reaction, including the management of its inherent regioselectivity, and the subsequent functional group transformations are key to achieving a high yield and purity of this valuable synthetic intermediate. The protocols described herein provide a robust framework for researchers engaged in the synthesis of novel pyrazole-based compounds.

References

  • PrepChem. (n.d.). Synthesis of ethyl pivaloylacetate. PrepChem.com. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Villanova, L. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of new Fluorinated Pyrazoles. The Journal of Organic Chemistry, 72(19), 7257–7264. Retrieved from [Link]

  • Stadlbauer, W., & Hojas, G. (2001). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Monatshefte für Chemie / Chemical Monthly, 132(1), 71-78. Retrieved from [Link]

  • Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(12), 22203–22246. Retrieved from [Link]

  • Baraznenok, I. L., Vovk, A. I., & Tolmachev, A. A. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. Retrieved from [Link]

  • Wieczorek, E., Szymański, P., & Leśniak, S. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2573. Retrieved from [Link]

  • Castillo, J. C., Portilla, J., & Báez, D. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1365. Retrieved from [Link]

  • Castillo, J. C., Portilla, J., & Báez, D. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. Retrieved from [Link]

  • Singh, S., & Singh, S. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 11(11), 5406-5427. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3918. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 5a with thionyl chloride. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-207. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE. XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of carboxylic acids to acid chlorides. LibreTexts. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

The Pyrazole Carbonyl Chloride Group: A Technical Guide to its Reactivity and Synthetic Utility

Introduction: The Pyrazole Moiety and the Role of the Carbonyl Chloride Group The pyrazole ring system is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique electronic properties, metabolic s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety and the Role of the Carbonyl Chloride Group

The pyrazole ring system is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in a vast array of therapeutic agents. The functionalization of this versatile heterocycle is paramount to modulating its pharmacological profile. Among the most powerful tools for derivatization is the pyrazole carbonyl chloride. This highly reactive intermediate serves as a pivotal building block, enabling the facile introduction of diverse functional groups through nucleophilic acyl substitution reactions.

This guide provides an in-depth exploration of the reactivity of the carbonyl chloride group appended to a pyrazole ring. We will delve into the synthesis of these key intermediates, dissect their reactivity with a range of common nucleophiles, and examine the electronic and steric factors that govern these transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of pyrazole carbonyl chlorides in their work.

Synthesis of Pyrazole Carbonyl Chlorides

The most direct and widely employed method for the preparation of pyrazole carbonyl chlorides is the treatment of the corresponding pyrazole carboxylic acid with a chlorinating agent.[2][3] Thionyl chloride (SOCl₂) is the most common reagent for this transformation, often used in excess or with a suitable solvent such as dichloromethane (DCM).[2][3] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial, as it forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion.

The general workflow for this synthesis is outlined below:

SynthesisWorkflow Start Pyrazole Carboxylic Acid Reagents SOCl₂ (Thionyl Chloride) (cat. DMF) Start->Reagents Anhydrous Solvent (e.g., DCM, THF) AcidChloride Crude Pyrazole Carbonyl Chloride Reagents->AcidChloride Reaction at 0°C to RT (1-3 hours) SolventRemoval Removal of excess SOCl₂ and solvent in vacuo AcidChloride->SolventRemoval Product Pure Pyrazole Carbonyl Chloride (used immediately) SolventRemoval->Product

Caption: General workflow for the synthesis of pyrazole carbonyl chlorides.

The choice of thionyl chloride is predicated on its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which can be readily removed under reduced pressure.[2] This allows for the crude pyrazole carbonyl chloride to be used directly in the subsequent step without the need for extensive purification, which is advantageous given the compound's inherent reactivity and moisture sensitivity.[3]

The Carbonyl Chloride Group: A Potent Electrophile

The reactivity of the pyrazole carbonyl chloride is dominated by the electrophilic character of the carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, creating a significant partial positive charge on the carbonyl carbon and making it highly susceptible to attack by nucleophiles. The pyrazole ring itself also modulates this reactivity through its electronic effects.

Reactivity Profile: Nucleophilic Acyl Substitution Reactions

Pyrazole carbonyl chlorides undergo nucleophilic acyl substitution with a wide variety of nucleophiles.[4][5] The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group.[6][7]

ReactivityProfile cluster_nucleophiles Nucleophiles cluster_products Products PzCOCl Pyrazole Carbonyl Chloride Amine Amine (R₂NH) PzCOCl->Amine Base (e.g., TEA, DIPEA) Alcohol Alcohol (ROH) PzCOCl->Alcohol Base (e.g., Pyridine) Thiol Thiol (RSH) PzCOCl->Thiol Base Amide Pyrazole Carboxamide Amine->Amide Ester Pyrazole Ester Alcohol->Ester Thioester Pyrazole Thioester Thiol->Thioester

Caption: Reactivity of pyrazole carbonyl chlorides with common nucleophiles.

Reactions with Amines: Formation of Pyrazole Carboxamides

The reaction of pyrazole carbonyl chlorides with primary or secondary amines is a robust and high-yielding method for the synthesis of pyrazole carboxamides.[8][9][10] These reactions are typically carried out in an anhydrous aprotic solvent like DCM at 0°C to room temperature.[3] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[2][3]

NucleophileProductTypical Yield (%)Reference
Primary AminesN-substituted Pyrazole Carboxamides>85[8]
Secondary AminesN,N-disubstituted Pyrazole Carboxamides>85[8]
AnilinesN-aryl Pyrazole CarboxamidesGood to Excellent[11]
Reactions with Alcohols: Formation of Pyrazole Esters

Pyrazole esters are readily prepared by the reaction of pyrazole carbonyl chlorides with alcohols.[12][13] The reaction is often catalyzed by a weak base like pyridine, which also serves to scavenge the HCl byproduct.[12] The reaction is typically conducted by refluxing the pyrazole carbonyl chloride with an excess of the alcohol or in the presence of a catalytic amount of a base.[12][13]

Reactions with Other Nucleophiles

The high reactivity of the carbonyl chloride group allows for reactions with a broader range of nucleophiles, including thiols to form thioesters and ureas.[4] These transformations further highlight the synthetic versatility of this intermediate.

Factors Influencing Reactivity

The reactivity of the pyrazole carbonyl chloride is not static and can be influenced by several factors:

  • Position of the Carbonyl Chloride: The position of the carbonyl chloride group on the pyrazole ring (C3, C4, or C5) can influence its reactivity due to the different electronic environments.

  • Substituents on the Pyrazole Ring: Electron-withdrawing groups on the pyrazole ring will generally increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[14] Conversely, electron-donating groups may decrease reactivity. For instance, fluorinated pyrazole derivatives are widely used as intermediates, indicating that electron-withdrawing groups are well-tolerated and can be synthetically useful.[15]

  • Steric Hindrance: Bulky substituents near the carbonyl chloride group or on the nucleophile can sterically hinder the reaction, potentially requiring more forcing conditions or leading to lower yields.

Mechanistic Considerations

The reaction of a pyrazole carbonyl chloride with a nucleophile proceeds via the well-established nucleophilic acyl substitution mechanism.[6][16]

Caption: Simplified mechanism of nucleophilic acyl substitution on a pyrazole carbonyl chloride.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a stable anion and thus an excellent leaving group.[7]

  • Deprotonation: If the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step occurs to yield the neutral product. This proton is typically scavenged by a base added to the reaction mixture.

Experimental Protocols

The following protocols are representative examples for the synthesis and reaction of a pyrazole carbonyl chloride.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[15]
  • Materials:

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Suspend or dissolve the pyrazole-4-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC or the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude pyrazole-4-carbonyl chloride.

    • The crude product is typically used immediately in the next step without further purification.[2][3]

Protocol 2: Synthesis of a Pyrazole Carboxamide[2][3]
  • Materials:

    • Crude pyrazole carbonyl chloride (from Protocol 1)

    • Desired primary or secondary amine (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude pyrazole carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine and TEA (or DIPEA) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the pure pyrazole carboxamide.

Conclusion

Pyrazole carbonyl chlorides are exceptionally valuable and versatile intermediates in organic synthesis, particularly within the realm of drug discovery and development. Their high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient and modular construction of a wide array of pyrazole derivatives, most notably carboxamides and esters. A thorough understanding of their synthesis, reactivity profile, and the factors that influence their behavior is essential for any scientist aiming to harness their full synthetic potential. By following well-established protocols and considering the mechanistic underpinnings of their reactions, researchers can effectively utilize these powerful building blocks to accelerate the discovery of novel chemical entities.

References

  • PubMed. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • [No Author].
  • ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available from: [Link]

  • NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Available from: [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • Bentham Science. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Available from: [Link]

  • Royal Society of Chemistry. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]

  • ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • [No Author]. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [No Source]
  • PubMed Central. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Available from: [Link]

  • YouTube. Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • ResearchGate. (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available from: [Link]

  • YouTube. 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. Available from: [Link]

  • International Journal of Research and Applied Science & Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

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Foundational

Stability and Storage of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Mechanistic and Practical Approach

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a key building block in modern medicinal chemistry, valued for its role i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a key building block in modern medicinal chemistry, valued for its role in synthesizing a new generation of targeted therapeutics. However, its utility is intrinsically linked to its chemical integrity. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it susceptible to degradation that can compromise experimental outcomes and the purity of downstream compounds. This guide provides an in-depth analysis of the chemical stability of this reagent, grounded in mechanistic principles. We will explore the primary degradation pathways—hydrolysis and thermal decomposition—and translate this understanding into field-proven protocols for optimal storage, handling, and stability verification.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride stems from the high reactivity of the acyl chloride functional group. The presence of the electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, facilitating nucleophilic acyl substitution reactions.[1][2] This reactivity is essential for forming amide, ester, and other critical bonds in drug discovery.

However, this same reactivity makes the compound inherently sensitive to its environment. The primary challenge in maintaining its purity is preventing unwanted reactions with ubiquitous nucleophiles, most notably water. This guide is structured to first explain the chemical principles of its instability and then provide actionable strategies to ensure its long-term viability in a research setting.

Table 1: Physicochemical Properties of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

PropertyValueSource
CAS Number 160842-62-6[3][4]
Molecular Formula C₉H₁₃ClN₂O[3]
Molecular Weight 200.67 g/mol [3]
Boiling Point 117 °C (Predicted)[3]
Density 1.16 ± 0.1 g/cm³ (Predicted)[3]

The Primary Degradation Pathway: Hydrolysis

The most immediate and significant threat to the stability of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is hydrolysis. Acyl chlorides react readily, often vigorously, with water to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[5] This reaction can be initiated by trace amounts of moisture present in the atmosphere, on laboratory glassware, or in solvents.

The Mechanism of Hydrolysis: A Nucleophilic Addition-Elimination Reaction

The hydrolysis proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[6][7] Understanding this pathway is crucial as it underscores the necessity of a moisture-free environment.

  • Nucleophilic Addition: The reaction begins with the oxygen atom of a water molecule (the nucleophile) attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient, unstable tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group. A proton is subsequently lost from the oxonium ion to a base (such as another water molecule), yielding the stable 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid.[6][8]

The "fuming" often observed when an acyl chloride is exposed to air is the visible evidence of this reaction, as the generated HCl gas reacts with atmospheric moisture to form a fine aerosol of hydrochloric acid.[9]

Figure 1: Mechanism of Acyl Chloride Hydrolysis

Secondary Degradation Pathway: Thermal Decomposition

While less immediate than hydrolysis, thermal stability is a critical consideration for long-term storage and for reactions conducted at elevated temperatures. The stability of the molecule is determined by its weakest points: the acyl chloride group and the pyrazole ring itself.

  • Decarbonylation: At very high temperatures, acyl chlorides can decompose to release carbon monoxide. However, the pyrazole ring is more likely to be the point of failure under typical laboratory heating conditions.

  • Pyrazole Ring Cleavage: Studies on the thermal decomposition of pyrazole-based energetic materials show that decomposition can be initiated by processes like N-N bond cleavage or ring opening, often leading to the elimination of N₂ gas.[10][11][12] While 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is not an energetic material, these studies indicate that the pyrazole core has inherent thermal limits. Exposing the compound to excessive or prolonged heat can lead to complex degradation, resulting in a mixture of impurities and a loss of desired reactivity.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities detailed above, a stringent protocol for storage and handling is mandatory to preserve the integrity of the reagent.

Optimal Storage Conditions

The primary goal is the strict exclusion of moisture and the maintenance of a low-temperature environment to minimize both hydrolysis and potential thermal degradation over time.

Table 2: Storage Condition Recommendations

ParameterOptimal ConditionsAcceptable (Short-Term)Unacceptable Conditions
Temperature 2-8 °C (Refrigerated)Room Temperature (<25 °C)Elevated Temperatures (>30 °C), Freeze-Thaw Cycles
Atmosphere Dry Inert Gas (Nitrogen or Argon)Tightly Sealed ContainerOpen to Ambient Air
Container Amber Glass Bottle with PTFE-lined CapClear Glass Bottle (in dark)Plastic Containers, Poorly Sealed Vials
Location Ventilated, Dry Chemical CabinetGeneral Lab Bench (days)Near Water Baths, Sinks, or Heat Sources
  • Justification for Inert Atmosphere: Storing under an inert gas like nitrogen or argon displaces atmospheric moisture, directly preventing the initiation of hydrolysis.[13] This is the single most effective measure for long-term stability.

  • Justification for Refrigeration: Lower temperatures slow the rate of all chemical reactions, including any potential slow degradation pathways. It is the best practice for preserving high-purity reagents.

Safe Handling Workflow

All handling steps must be designed to minimize exposure to the laboratory environment.

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and reagent upon opening.

  • Environment: Conduct all transfers inside a chemical fume hood with good ventilation.[14]

  • Inert Gas Handling: For highest purity, use a Schlenk line or a glove box. For routine lab use, a simple nitrogen balloon flush is effective. Pierce the septum of the cap with a needle connected to a nitrogen line and another needle to act as a vent. Flush the headspace for 1-2 minutes.

  • Dispensing: Use a clean, dry glass syringe or cannula to withdraw the required amount of the liquid reagent. Never use plastic pipettes or tips, as they may be incompatible.

  • Sealing and Storage: After dispensing, remove the needles and immediately reseal the container. Wrap the cap and neck with Parafilm® as an extra barrier against moisture ingress. Return the container to refrigerated storage.[15]

Assessing Compound Stability: A Practical Workflow

If there is any doubt about the integrity of a stored sample, a series of analytical checks can quickly determine its purity. The primary goal is to detect the presence of the hydrolysis product, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Stability_Workflow Figure 2: Workflow for Stability Assessment Start Sample Retrieval (from storage) Visual Visual Inspection (Fuming, Discoloration) Start->Visual HPLC RP-HPLC Purity Assay Start->HPLC For quantitative check FTIR FT-IR Analysis Visual->FTIR If suspect NMR ¹H NMR Analysis Visual->NMR If suspect Data Data Interpretation FTIR->Data NMR->Data Decision Decision: Use, Purify, or Discard? HPLC->Decision Data->Decision

Figure 2: Workflow for Stability Assessment
Step-by-Step Experimental Protocols

Protocol 1: FT-IR Analysis for Rapid Screening

  • Sample Preparation: In a fume hood, carefully place a single drop of the neat liquid between two dry KBr or NaCl salt plates.

  • Data Acquisition: Acquire the infrared spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Look for the key indicators of degradation as outlined in Table 3. The appearance of a broad peak around 3000 cm⁻¹ is a definitive sign of hydrolysis.

Protocol 2: ¹H NMR for Structural Confirmation

  • Sample Preparation: In an inert atmosphere (glove box or nitrogen-flushed vial), dissolve a small amount (5-10 mg) of the compound in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectrum to that of a pure reference standard. The presence of a very broad singlet downfield (typically >10 ppm) corresponding to the carboxylic acid proton confirms hydrolysis.

Table 3: Spectroscopic Indicators of Degradation

Technique3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl ChlorideHydrolysis Product (Carboxylic Acid)
FT-IR (cm⁻¹) ~1750-1780 (sharp, C=O stretch)[5]No broad O-H stretch~1700-1725 (C=O stretch, often broader)~2500-3300 (very broad, O-H stretch)
¹H NMR (ppm) Absence of signal >10 ppm>10 ppm (broad singlet, COOH)

Conclusion

The chemical integrity of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is paramount for its successful application in research and development. Its high reactivity, while synthetically advantageous, necessitates a thorough understanding of its primary degradation pathway: hydrolysis. By implementing stringent moisture-exclusionary storage and handling protocols—namely, refrigeration under an inert atmosphere—and utilizing routine analytical checks, researchers can ensure the long-term stability and purity of this valuable reagent. This disciplined approach prevents the introduction of impurities that could otherwise confound experimental results and compromise the quality of synthesized target molecules.

References

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Sources

Exploratory

Literature review of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride and its analogs

An In-Depth Technical Guide to the Synthesis and Application of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride and its Analogs Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery Nitrogen-con...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride and its Analogs

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2][3][4] This designation stems from its remarkable versatility and its presence in numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4][5][6] The chemical stability of the pyrazole ring, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal core for drug design and development.[7][8]

This guide focuses on a specific and highly valuable pyrazole-based building block: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride . The presence of the bulky tert-butyl group at the 3-position and a methyl group on the N1 nitrogen provides distinct structural and electronic features that influence molecular interactions with biological targets. The acyl chloride at the 5-position is a highly reactive functional group, serving as a versatile chemical handle for the synthesis of a diverse library of pyrazole analogs, most notably pyrazole-5-carboxamides.[9][10]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of the core compound, its reactivity, and the structure-activity relationships (SAR) of its derivatives, underpinned by detailed experimental protocols and mechanistic insights.

PART 1: Synthesis of the Core Intermediate

The synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a two-stage process. First, the precursor carboxylic acid is synthesized and isolated. Second, the carboxylic acid is converted to the highly reactive acyl chloride.

Stage 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

The construction of the substituted pyrazole ring is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7] In this case, diethyl oxalate and pinacolone (3,3-dimethyl-2-butanone) serve as precursors to the dicarbonyl moiety, which then reacts with methylhydrazine to form the desired N-methylated pyrazole ring.

Synthesis_of_Pyrazole_Carboxylic_Acid A Diethyl Oxalate + Pinacolone I1 Diketone Intermediate A:e->I1:w Claisen Condensation B Sodium Ethoxide (Base) C Methylhydrazine I2 Ethyl 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carboxylate D Hydrolysis (e.g., NaOH, then H+) P 3-(tert-Butyl)-1-methyl-1H- pyrazole-5-carboxylic acid I1:e->I2:w Cyclocondensation I2:e->P:w Ester Hydrolysis

Caption: Synthetic workflow for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • Step 1: In-situ formation of the dicarbonyl intermediate.

    • To a solution of sodium ethoxide in ethanol, add pinacolone dropwise at 0 °C.

    • After stirring for 15 minutes, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the enolate intermediate will result in a thick slurry.

  • Step 2: Cyclocondensation with Methylhydrazine.

    • Cool the slurry from Step 1 in an ice bath.

    • Slowly add a solution of methylhydrazine in ethanol. Causality Note: This exothermic reaction must be controlled to prevent side reactions. Methylhydrazine is the key reagent that introduces the N1-methyl group and forms the pyrazole ring.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Ester Hydrolysis.

    • Cool the reaction mixture and add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester to the carboxylate salt.

    • Cool the solution and remove the ethanol under reduced pressure.

  • Step 4: Isolation and Purification.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted pinacolone or other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3. The carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.[11]

Stage 2: Conversion to 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[12][13]

Acyl_Chloride_Formation RCOOH Pyrazole-5-Carboxylic Acid (R-COOH) Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic attack on Sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product Pyrazole-5-Carbonyl Chloride (R-COCl) Intermediate->Product Nucleophilic attack by Cl⁻ + Loss of SO₂ and Cl⁻ Byproducts SO₂ (gas) + HCl (gas)

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Place the 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

  • Add thionyl chloride (SOCl₂) in excess (typically 2-5 equivalents), either neat or with a high-boiling inert solvent like toluene.[14]

  • Causality Note: A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the reaction.

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Safety Note: This step must be performed in a well-ventilated fume hood.

  • The resulting crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride[15] can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

PART 2: Reactivity and Synthesis of Analogs

The synthetic utility of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride lies in the high reactivity of the acyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and anilides, to produce stable amides and esters.[9][10] This reactivity allows for the rapid generation of a diverse library of analogs for biological screening.

The most common application is the synthesis of pyrazole-5-carboxamides through reaction with primary or secondary amines. These carboxamides are a prominent class of compounds in drug discovery.[16][17][18][19]

Analog_Synthesis AcylChloride 3-(tert-Butyl)-1-methyl-1H- pyrazole-5-carbonyl chloride Product Pyrazole-5-Carboxamide Analog AcylChloride->Product Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., Et₃N, Pyridine) Base->Product HCl Scavenger Byproduct [Base-H]⁺Cl⁻

Caption: General reaction scheme for the synthesis of pyrazole-5-carboxamide analogs.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole-5-Carboxamide Analogs

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine. Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution to remove excess base, unreacted amine, and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide analog.

PART 3: Analogs in Drug Discovery and Structure-Activity Relationships (SAR)

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1][2][3][20] The analogs derived from 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, particularly the carboxamides, are of significant interest for their potential as therapeutic agents.

Key Biological Activities of Pyrazole Analogs:

  • Anti-inflammatory: Many pyrazole derivatives, famously including Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8]

  • Anticancer: Substituted pyrazoles have shown promising cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[5][21] Their mechanisms often involve the inhibition of kinases or the induction of apoptosis.[21]

  • Cannabinoid Receptor Antagonists: Pyrazole-carboxamides have been extensively studied as antagonists of the cannabinoid receptor 1 (CB1).[16][17][22] Rimonabant (SR141716A), a well-known example, is a 1,5-diarylpyrazole-3-carboxamide.[16][23] SAR studies in this area have provided clear guidelines for designing potent and selective ligands.

  • Insecticidal/Acaricidal: Pyrazole carboxamides have also found application in agrochemistry as potent insecticides and acaricides.[18][24]

Structure-Activity Relationship (SAR) Insights:

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For pyrazole-5-carboxamide analogs, the key points of diversification are the substituents on the pyrazole ring and the nature of the amide group.

Position/MoietyStructural VariationImpact on Biological Activity (Example: CB1 Antagonism)Reference
Pyrazole C3 Bulky alkyl groups (e.g., tert-Butyl)Can provide steric bulk that influences binding pocket interactions and metabolic stability.General Principle
Pyrazole N1 Small alkyl (e.g., Methyl) or aryl groupsThe N1 substituent significantly impacts receptor affinity and selectivity. For CB1 antagonists, a 2,4-dichlorophenyl group is often optimal.[16][17][22]
Amide Nitrogen Varies widely (e.g., piperidinyl, substituted anilines)This is a critical interaction point. For CB1 antagonists, a piperidinyl group is highly effective. The nature of this group dictates interactions with the receptor's binding pocket.[16][17][22]
Pyrazole C4 H, Methyl, etc.Substitution at the C4 position can modulate potency and selectivity.[16]

For potent CB1 receptor antagonism, studies have shown that structural requirements include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[16][17] While the core scaffold discussed here has substituents at the 3- and 5-positions reversed relative to the CB1 antagonists like Rimonabant, the principles of SAR remain instructive. The systematic modification of the amide portion (derived from the acyl chloride) is the most direct path to explore the SAR of this scaffold and discover novel bioactive compounds.

Conclusion and Future Perspectives

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a synthetically accessible and highly versatile intermediate. Its robust synthesis and the predictable reactivity of its acyl chloride functionality make it an invaluable tool for medicinal chemists and researchers in drug discovery. The pyrazole core, decorated with specific substituents, provides a stable and tunable platform for generating extensive libraries of carboxamide and ester analogs.

The diverse biological activities reported for related pyrazole structures, from anticancer to anti-inflammatory and CNS-active agents, underscore the immense potential held within analogs of this scaffold. Future research will undoubtedly focus on leveraging this building block to explore new chemical space, optimize ligand-target interactions through rational design, and develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The systematic application of the synthetic protocols and SAR principles outlined in this guide will be instrumental in achieving these goals.

References

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Foundational

The Biological Versatility of Pyrazole-5-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The pyrazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its synthetic accessibility and diverse pharmacological potential.[1][2] When functionalized as a pyrazole-5-carboxami...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its synthetic accessibility and diverse pharmacological potential.[1][2] When functionalized as a pyrazole-5-carboxamide, this "privileged structure" gives rise to a class of compounds with a remarkably broad spectrum of biological activities, ranging from targeted cancer therapies and potent fungicides to novel central nervous system agents.[1][2] This guide provides an in-depth analysis of the key therapeutic areas where these derivatives have shown significant promise. It details their mechanisms of action, explores critical structure-activity relationships, and furnishes field-proven protocols for their synthesis and biological evaluation, empowering researchers to navigate the complexities of developing next-generation therapeutics based on this versatile chemical core.

The Pyrazole-5-Carboxamide Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement confers a set of physicochemical properties—such as the ability to participate in hydrogen bonding as both a donor and acceptor—that make it an ideal building block for drug candidates.[3] The pyrazole-5-carboxamide motif, specifically, has been integral to the development of numerous FDA-approved drugs, demonstrating its value across a wide array of clinical applications.[2] Its synthetic tractability allows for systematic modification and optimization of substituents, making it a highly adaptable scaffold for targeting various biological pathways with high potency and selectivity.[3]

Key Biological Activities and Mechanisms of Action

The true power of the pyrazole-5-carboxamide scaffold lies in its functional adaptability. By modifying the substituents on the pyrazole ring and the carboxamide nitrogen, medicinal chemists have successfully targeted a diverse range of enzymes and receptors.

Anticancer Activity: Targeting Uncontrolled Proliferation

One of the most extensively studied applications of pyrazole-5-carboxamide derivatives is in oncology. These compounds have been shown to inhibit cancer cell growth through multiple mechanisms, most notably by targeting protein kinases.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4] Pyrazole-5-carboxamide derivatives have been designed as potent ATP-competitive inhibitors for a variety of kinases, effectively shutting down aberrant signaling pathways that drive tumor growth.[1]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase (e.g., FGFR, c-Met, JAK) Receptor->Kinase Signal PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Transcription Gene Transcription PhosphoSubstrate->Transcription Inhibitor Pyrazole-5-carboxamide Inhibitor Inhibitor->Kinase Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: General mechanism of protein kinase inhibition by pyrazole-5-carboxamide derivatives.

Key kinase targets for pyrazole-5-carboxamide inhibitors include:

  • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs) and Fms-like Tyrosine Kinase 3 (FLT3), whose aberrant activation is critical in various cancers.[5]

  • Non-receptor Tyrosine Kinases: Including Janus Kinases (JAKs), which are central to inflammatory and myeloproliferative signaling.[1]

  • Serine/Threonine Kinases: Such as Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which regulate cell cycle progression and survival.[1]

Beyond kinase inhibition, some derivatives have demonstrated potent anticancer effects by inhibiting telomerase, an enzyme crucial for immortalizing cancer cells. For instance, certain pyrazole-5-carboxamide compounds have shown significant inhibitory activity against the MGC-803 cell line with IC50 values as low as 1.02 µM through telomerase inhibition.[6]

Compound Class/ExampleTarget(s)Cancer Cell Line(s)Reported Potency (IC50)Reference(s)
Pyrazole-pyrimidine hybridTelomeraseMGC-8031.02 µM[6]
5-amino-1H-pyrazole-4-carboxamidepan-FGFRNCI-H520, SNU-1619 nM, 59 nM[5]
Pyrazole-based derivativesMEKNot specified91 nM[7]
Pyrazole-sulfonamide hybridsCOX-2/5-LOXNot specifiedNot specified[7]
Pyrazole-based compoundsPancreatic, Breast, CervicalCFPAC-1, MCF-761.7 µM, 81.48 µM[8][9][10]
Antifungal Activity: Disrupting Fungal Respiration

In the field of agriculture and, increasingly, in medicine, pyrazole-5-carboxamides are highly effective fungicides. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain.[11]

By blocking SDH, these compounds halt cellular respiration, depriving the fungal cells of ATP, the energy currency of the cell, which leads to cell death.[11][12][13] This targeted mechanism has led to the development of several commercial fungicides.[11][14] Molecular docking studies have shown that these inhibitors bind to the ubiquinone binding site of the SDH enzyme, with specific amino acid interactions contributing to their high potency.[12][13][15]

sdh_inhibition cluster_etc Mitochondrial Electron Transport Chain C1 Complex I UQH2 UQH2 C1->UQH2 C2 Complex II (SDH) Fumarate Fumarate C2->Fumarate C2->UQH2 C3 Complex III C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase Inhibitor Pyrazole-5-carboxamide SDH Inhibitor Inhibitor->C2 Inhibits Q-site Succinate Succinate Succinate->C2 UQ Ubiquinone (Q) UQ->C2 UQH2->C3 ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole-5-carboxamide derivatives.

Central Nervous System (CNS) Activity

Pyrazole-5-carboxamides have also been developed as potent modulators of CNS targets. A prominent example is their activity as antagonists of the cannabinoid type-1 (CB1) receptor.[16][17][18] The CB1 receptor is involved in regulating appetite, mood, and memory. Antagonists like Rimonabant, a pyrazole-carboxamide derivative, were developed for the treatment of obesity and related metabolic disorders.[19]

Structure-Activity Relationships (SAR)

The broad applicability of the pyrazole-5-carboxamide scaffold is a direct result of its amenability to chemical modification. The structure-activity relationship (SAR) dictates how changes to the molecule's structure influence its biological activity.

For CB1 receptor antagonists , key SAR insights include:

  • Position 1: A 2,4-dichlorophenyl substituent is often crucial for high antagonistic activity.[17][18]

  • Position 3: The carboxamide group is essential, with bulky substituents like a piperidinyl ring enhancing potency.[17][18]

  • Position 5: A para-substituted phenyl ring, such as p-chlorophenyl or p-iodophenyl, is required for potent and selective antagonism.[17][18]

For kinase inhibitors , the SAR is highly dependent on the specific kinase being targeted, as different kinases have unique ATP-binding pocket topographies. However, a general observation is that the pyrazole ring often acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.[1]

Methodologies for Biological Evaluation

A robust and reproducible evaluation pipeline is critical for advancing pyrazole-5-carboxamide derivatives from discovery to clinical candidates. This involves a logical progression from chemical synthesis to in vitro biological screening.

General Synthesis Workflow

The most common synthetic route involves the initial construction of a pyrazole ring bearing an ester at the C5 position, followed by hydrolysis to the carboxylic acid and subsequent amidation with a desired amine. This late-stage diversification allows for the rapid generation of a library of compounds for screening.

synthesis_workflow Start Acyclic Precursors (e.g., β-ketoester + hydrazine) Step1 Knorr Pyrazole Synthesis (Cyclization) Start->Step1 Intermediate1 Pyrazole-5-carboxylate Ester Step1->Intermediate1 Step2 Saponification (Hydrolysis) Intermediate1->Step2 Intermediate2 Pyrazole-5-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., EDC, HOBt) Intermediate2->Step3 Final Final Product: Pyrazole-5-carboxamide Derivative Step3->Final

Caption: A common synthetic workflow for pyrazole-5-carboxamide derivatives.

In Vitro Assay Protocols

This assay is fundamental for assessing the anticancer potential of synthesized compounds by measuring cellular metabolic activity.[20][21]

  • Objective: To determine the concentration of a pyrazole-5-carboxamide derivative that inhibits cell viability by 50% (IC50).

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[22]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).[9]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20][22]

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[21]

    • Data Acquisition: Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[20]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

This assay directly measures the ability of a compound to inhibit a specific kinase.[23][24]

  • Objective: To determine the IC50 value of a compound against a purified protein kinase.

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. Luminescence-based assays, such as ADP-Glo™, are highly sensitive and suitable for high-throughput screening.[23][24]

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test inhibitor in an appropriate buffer (often containing DMSO).

    • Kinase Reaction Setup: In a 384-well plate, add the test compound, purified kinase enzyme, and the specific kinase substrate peptide. Allow this mixture to pre-incubate for 10-30 minutes.[25]

    • Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

    • ADP Detection: Stop the kinase reaction and measure the ADP produced. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP. Then, a second reagent converts the ADP back to ATP, which is used by a luciferase enzyme to generate a light signal.[24]

    • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to kinase activity.

    • Analysis: Normalize the data using a positive control (no inhibitor) and a negative control (e.g., a potent, known inhibitor like staurosporine).[23] Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50.

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[26][27][28]

  • Objective: To quantify the antimicrobial potency of a pyrazole-5-carboxamide derivative.

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a broth medium. The MIC is the lowest concentration at which no turbidity (growth) is observed.[26]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[29]

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).[27][29]

    • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.[28] Include a growth control (no compound) and a sterility control (no inoculum).[29]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[26]

    • Data Acquisition: Visually inspect the wells for turbidity. Alternatively, read the optical density (OD) at 600 nm with a microplate reader.

    • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Challenges and Future Perspectives

Despite the immense potential of pyrazole-5-carboxamide derivatives, their development is not without challenges. Key hurdles include:

  • Selectivity: For kinase inhibitors, achieving high selectivity against the target kinase versus other kinases in the kinome is crucial to minimize off-target effects and toxicity.

  • Toxicity: As with any therapeutic agent, unexpected toxicity can arise. For example, some 1-methyl-1H-pyrazole-5-carboxamide derivatives, while potent against nematodes, showed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[30] This highlights the need for early and appropriate in vitro toxicity screening.

  • Drug Resistance: In both oncology and infectious disease, the emergence of resistance-conferring mutations in the target protein can limit the long-term efficacy of a drug.

The future of pyrazole-5-carboxamide research is bright. Ongoing efforts are focused on designing next-generation covalent inhibitors to overcome drug resistance, exploring novel biological targets, and leveraging computational chemistry to predict activity and toxicity profiles more accurately. The continued exploration of this versatile scaffold promises to deliver new and effective treatments for a wide range of human diseases.[31]

Conclusion

The pyrazole-5-carboxamide scaffold represents a powerful and highly adaptable platform in modern drug discovery. Its derivatives have demonstrated significant biological activity across diverse therapeutic areas, including oncology, mycology, and neurology. By understanding the intricate mechanisms of action, leveraging detailed structure-activity relationships, and employing robust biological evaluation protocols, researchers can continue to unlock the full potential of this remarkable chemical core to address unmet medical needs.

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Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its unique physicochemical properties, including the ability of its two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Within this important class of heterocycles, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of a bulky tert-butyl group and a reactive carbonyl chloride moiety allows for the systematic exploration of chemical space and the development of potent and selective modulators of various biological pathways.

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound utility of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in medicinal chemistry. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Pyrazole Core: A Cornerstone of Drug Design

The significance of the pyrazole scaffold cannot be overstated. A vast number of drugs across diverse therapeutic areas incorporate this five-membered ring system. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and a host of kinase inhibitors used in oncology such as ibrutinib and ruxolitinib.[1][3] The success of these molecules underscores the ability of the pyrazole core to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a carboxamide linkage at the 5-position of the pyrazole ring is a particularly common and effective strategy in drug design, as it provides a key interaction point with many biological targets.[4][5]

Synthesis and Reactivity: From Carboxylic Acid to Versatile Intermediate

The journey to harnessing the potential of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride begins with the synthesis of its precursor, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This is typically followed by conversion to the more reactive acid chloride.

Protocol 1: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol outlines the synthesis of the carboxylic acid precursor, a critical first step. The synthesis often starts from the corresponding amine, which can be prepared via established literature procedures.

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Diazotization: Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in an aqueous solution of sulfuric acid at 0-5 °C. To this stirring solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes. The formation of the diazonium salt is a critical step, and temperature control is paramount to prevent its decomposition.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. To this solution, add the freshly prepared diazonium salt solution slowly, allowing for the evolution of nitrogen gas. This reaction introduces the nitrile group onto the pyrazole ring.

  • Hydrolysis: The resulting pyrazole nitrile is then subjected to basic hydrolysis. Add a concentrated solution of sodium hydroxide and heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC). This step converts the nitrile to a carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Preparation of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a standard and efficient process. The use of thionyl chloride or oxalyl chloride is common, with the latter often being preferred for its cleaner reaction profile as the byproducts are gaseous.[6]

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is typically used immediately in the next step without further purification.

Application in the Synthesis of Bioactive Carboxamides

The primary utility of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in medicinal chemistry lies in its facile reaction with a wide array of amines to form stable and medicinally relevant pyrazole-5-carboxamides. This amide coupling reaction is a cornerstone of drug synthesis.

Exemplary Protocol 3: Synthesis of a Novel Pyrazole-5-Carboxamide Derivative

This protocol provides a general yet detailed procedure for the synthesis of a pyrazole-5-carboxamide, a class of compounds known to possess a range of biological activities, including insecticidal, fungicidal, and anthelmintic properties.[7][8]

Materials:

  • Crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride (from Protocol 2)

  • A primary or secondary amine (e.g., 4-fluoroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (e.g., 4-fluoroaniline, 1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in anhydrous DCM and add this solution dropwise to the stirred amine solution at 0 °C. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-5-carboxamide derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxamides is highly dependent on the nature of the substituents on both the pyrazole ring and the amide nitrogen. The tert-butyl group at the 3-position of our title compound provides steric bulk, which can influence binding selectivity and metabolic stability. The methyl group on the pyrazole nitrogen can also play a role in modulating activity and solubility.

Compound IDAmine MoietyYield (%)Biological TargetIC₅₀ (nM)
PZC-001 4-Fluoroaniline85Kinase X50
PZC-002 Piperidine92GPCR Y120
PZC-003 2-Aminopyridine78Enzyme Z85

Table 1: Representative yields and hypothetical biological data for pyrazole-5-carboxamides synthesized from 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

The structure-activity relationship (SAR) for this class of compounds is often explored by synthesizing a library of analogs with diverse amine building blocks. For instance, in the development of kinase inhibitors, varying the amine component can lead to significant changes in potency and selectivity by probing different regions of the ATP-binding pocket.[9]

Visualizing the Synthetic Workflow

To better illustrate the synthetic process, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_0 Synthesis of Carboxylic Acid Precursor A 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine B Diazonium Salt A->B NaNO₂, H₂SO₄ C Pyrazole Nitrile B->C CuCN, NaCN D 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid C->D NaOH, H₂O, then HCl

Figure 1: Synthesis of the carboxylic acid precursor.

Amide_Coupling_Workflow cluster_1 Amide Bond Formation E 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid F 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride E->F Oxalyl Chloride, cat. DMF H Pyrazole-5-carboxamide F->H Amine, TEA G Amine (R-NH₂)

Figure 2: Amide coupling reaction workflow.

Conclusion

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the construction of diverse libraries of pyrazole-5-carboxamides. The inherent drug-like properties of the pyrazole scaffold, combined with the ability to readily introduce a wide range of functionalities via the amide coupling reaction, provides medicinal chemists with a robust platform for the discovery and optimization of novel therapeutic agents targeting a spectrum of diseases. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.

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  • PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

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Application

Application Note &amp; Protocol: Streamlined Synthesis of Pyrazole-Based Inhibitors via 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics ranging from anti-inflammatory agents to kina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3] This guide provides a detailed protocol for the synthesis of pyrazole-based inhibitors utilizing 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 160842-62-6)[4][5], a versatile and reactive intermediate. We will explore the underlying chemical principles, provide a robust, step-by-step synthetic methodology, and discuss the rationale behind key experimental choices, empowering researchers in drug discovery to efficiently generate novel pyrazole carboxamide derivatives for screening and development.

Part 1: Scientific Principles & Rationale

The Pyrazole Scaffold: A Privileged Moiety in Drug Design

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[3] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[3] This dual nature, combined with its metabolic stability and synthetic tractability, allows pyrazole-containing molecules to form critical interactions with a wide array of biological targets.[2] Consequently, this scaffold is a key component in drugs targeting enzymes and receptors implicated in cancer, inflammation, and cardiovascular diseases.[3][6][7] The specific substitution pattern on the pyrazole ring is crucial for modulating the pharmacological profile, influencing target affinity, selectivity, and pharmacokinetic properties.[8]

The Reagent: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

The title compound is an activated carboxylic acid derivative, primed for facile amide bond formation. Key structural features dictate its utility:

  • Acyl Chloride: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[9][10] This reaction is often rapid and high-yielding, making it a preferred method for generating libraries of compounds.

  • Tert-Butyl Group: Positioned at C-3, this bulky group provides significant steric hindrance.[11] This can influence the molecule's conformational preferences and provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in target proteins. It also enhances the metabolic stability of the compound.

  • N-Methyl Group: The methyl group at the N-1 position blocks this site from acting as a hydrogen bond donor and prevents potential N-alkylation side reactions, ensuring that derivatization occurs predictably at the C-5 carbonyl chloride.

Mechanism of Action: The Schotten-Baumann Reaction

The synthesis of pyrazole carboxamides from the acyl chloride and an amine follows the Schotten-Baumann reaction mechanism.[9] This is a classic nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is included in the reaction. Its essential role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

This robust reaction allows for the coupling of the pyrazole core to a diverse range of amine-containing fragments, which is a cornerstone of library synthesis in drug discovery.

Part 2: Application in Kinase Inhibition

Many pyrazole-based compounds function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][12] The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase, leading to inhibition of its enzymatic activity and blockage of downstream signaling.

Below is a conceptual diagram illustrating the inhibition of a generic mitogen-activated protein kinase (MAPK) signaling pathway by a pyrazole-based inhibitor.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->MEK

Caption: Conceptual MAPK signaling pathway inhibited by a pyrazole-based drug.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of a representative inhibitor, N-benzyl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide , as a model system.

Materials and Equipment

Table 1: Reagents & Chemicals

Reagent CAS Number Molecular Weight Supplier Notes
3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride 160842-62-6 200.67 g/mol Major Chemical Suppliers Corrosive, moisture-sensitive.[11][13]
Benzylamine 100-46-9 107.15 g/mol Major Chemical Suppliers Corrosive, lachrymator.
Triethylamine (TEA) 121-44-8 101.19 g/mol Major Chemical Suppliers Flammable, corrosive. Use freshly distilled.
Dichloromethane (DCM), Anhydrous 75-09-2 84.93 g/mol Major Chemical Suppliers Use dry, inhibitor-free grade.
Saturated Sodium Bicarbonate (NaHCO₃) Solution N/A N/A Lab Prepared For aqueous work-up.
Brine (Saturated NaCl Solution) N/A N/A Lab Prepared For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9 120.37 g/mol Major Chemical Suppliers For drying organic layer.
Silica Gel 7631-86-9 N/A Major Chemical Suppliers For column chromatography (230-400 mesh).

| Ethyl Acetate & Hexanes | Various | N/A | Major Chemical Suppliers | HPLC grade, for chromatography. |

Table 2: Equipment

Equipment Purpose
Magnetic Stirrer with Stir Bar Reaction agitation
Round-bottom flask with septum Reaction vessel
Nitrogen/Argon gas line with bubbler Maintain inert atmosphere
Syringes and needles Reagent addition
Ice bath Temperature control
Separatory funnel Liquid-liquid extraction
Rotary evaporator Solvent removal
Glass column for chromatography Product purification

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

Critical Safety Precautions
  • Acyl Chloride Handling: 3-(Tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is corrosive and reacts with moisture to release HCl gas.[11][13] Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Inert Atmosphere: The reaction is sensitive to water. Ensure all glassware is oven-dried before use and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Solvents and Reagents: Dichloromethane is a volatile solvent. Benzylamine and triethylamine are corrosive and have strong odors. Handle all chemicals with care in a well-ventilated fume hood.

Synthetic Workflow Overview

The overall process involves setting up the reaction under an inert atmosphere, performing the amide coupling, followed by an aqueous work-up to remove water-soluble components, and finally purifying the product via column chromatography.

G A 1. Reagent Prep & Setup B 2. Amine & Base Addition (0 °C) A->B Inert Atmosphere C 3. Acyl Chloride Addition (0 °C to RT) B->C Slow Addition D 4. Reaction Monitoring (TLC) C->D Stir 1-4h E 5. Aqueous Quench & Extraction D->E Upon Completion F 6. Drying & Solvent Removal E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for pyrazole carboxamide synthesis.

Step-by-Step Synthesis Protocol

1. Reaction Setup: a. Place a magnetic stir bar into a 100 mL oven-dried, round-bottom flask. b. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes. c. To the flask, add benzylamine (1.0 mmol, 107 mg, 109 µL) and anhydrous dichloromethane (DCM, 20 mL) via syringe. d. Add triethylamine (TEA, 1.2 mmol, 121 mg, 167 µL) to the solution. e. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

2. Acyl Chloride Addition: a. In a separate dry vial, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 mmol, 201 mg) in anhydrous DCM (5 mL). b. Using a syringe, add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 5-10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

3. Reaction Monitoring: a. Let the reaction stir at room temperature for 2-4 hours. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase. The reaction is complete when the starting acyl chloride spot has been consumed.

4. Aqueous Work-up: a. Once the reaction is complete, quench it by adding 20 mL of water to the flask. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining HCl and acidic impurities) and 20 mL of brine. d. Separate the organic layer and dry it over anhydrous MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. c. Collect the fractions containing the desired product (identified by TLC) and combine them. d. Remove the solvent under reduced pressure to yield N-benzyl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expect characteristic peaks for the tert-butyl group, N-methyl group, benzyl protons, and the pyrazole ring protons.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 272.18).

  • FT-IR: To confirm the presence of the amide carbonyl group (typically ~1640-1680 cm⁻¹).

Part 4: Troubleshooting and Key Insights

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are pure and dry. Extend reaction time. Consider a slightly stronger, more hindered base like DIEA.
Hydrolysis of acyl chloride.Ensure all glassware and solvents are scrupulously dry. Perform the reaction strictly under an inert atmosphere.
Multiple Spots on TLC Side reactions.Ensure slow, controlled addition of the acyl chloride at 0 °C.
Impure starting materials.Check the purity of the amine and acyl chloride before starting.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent system. Try a different solvent system (e.g., DCM/Methanol).

Part 5: Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of pyrazole-based carboxamides using 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride. By understanding the underlying chemical principles and following the detailed steps, researchers can efficiently generate a wide variety of potential inhibitors for biological screening. The versatility of the Schotten-Baumann coupling allows for the introduction of diverse chemical functionalities, making this a powerful strategy in the iterative process of drug design and discovery.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: 3-TERT-BUTYL-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE | CAS 160842-62-6 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Making Amides from Acyl Chlorides Source: Chemistry LibreTexts URL: [Link]

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development URL: [Link]

  • Title: the preparation of amides Source: Chemguide URL: [Link]

  • Title: 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE Source: XIAMEN EQUATION CHEMICAL CO.,LTD URL: [Link]

  • Title: Discovery and development of pyrazole-scaffold Hsp90 inhibitors Source: PubMed URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

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Method

Experimental procedure for the synthesis of novel pyrazole derivatives

Application Notes and Protocols Topic: Experimental Procedure for the Synthesis of Novel Pyrazole Derivatives For: Researchers, scientists, and drug development professionals. A Senior Application Scientist’s Guide to th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for the Synthesis of Novel Pyrazole Derivatives For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to the Synthesis of Novel Pyrazole Scaffolds: From Classic Reactions to Modern Multicomponent Strategies

Introduction: The Enduring Importance of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various non-covalent interactions have cemented its role as a core component in numerous blockbuster drugs.[3] Well-known pharmaceuticals such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature a pyrazole core, highlighting the broad therapeutic relevance of this heterocycle.[2][4]

The development of efficient and diverse synthetic routes to access novel pyrazole derivatives is therefore a cornerstone of modern drug discovery.[5] This guide provides detailed protocols for two powerful and widely employed synthetic strategies: the classic Knorr pyrazole synthesis and a modern, highly efficient multicomponent reaction (MCR). We will delve into the mechanistic rationale behind these methods, offering insights that bridge theoretical understanding with practical laboratory execution.

Protocol 1: The Knorr Pyrazole Synthesis: A Foundational Approach

First reported by Ludwig Knorr in 1883, this reaction remains one of the most reliable and straightforward methods for constructing the pyrazole ring.[6][7] The synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[8] Its enduring appeal lies in the use of readily available starting materials and the typically high yields of the aromatic, stable pyrazole products.[9]

Causality and Mechanistic Rationale

The reaction is generally acid-catalyzed. The mechanism proceeds through the initial formation of a hydrazone intermediate via the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the final, stable aromatic pyrazole ring.[7] The choice of which carbonyl is attacked first can lead to regioisomers if the 1,3-dicarbonyl is unsymmetrical.

Knorr_Synthesis Knorr Pyrazole Synthesis Workflow Start 1,3-Dicarbonyl + Hydrazine Derivative Protonation Acid-Catalyzed Protonation of Carbonyl Start->Protonation H+ Hydrazone Hydrazone Intermediate (via Nucleophilic Attack & Dehydration) Protonation->Hydrazone -H2O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Tautomerization Hemiaminal Cyclic Hemiaminal Intermediate Cyclization->Hemiaminal Pyrazole Final Pyrazole Product (via Dehydration) Hemiaminal->Pyrazole -H2O, -H+

Caption: General workflow of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol details the synthesis of a trisubstituted pyrazole from 1,3-diphenyl-1,3-propanedione (a 1,3-diketone) and phenylhydrazine.

Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
1,3-Diphenyl-1,3-propanedione224.261.05.01.12 g
Phenylhydrazine108.141.15.50.56 mL
Glacial Acetic Acid60.05Catalyst-~5 drops
Ethanol (95%)46.07Solvent-20 mL

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) and ethanol (20 mL).

  • Reagent Addition: Stir the mixture until the solid is fully dissolved. Add phenylhydrazine (0.56 mL, 5.5 mmol) dropwise to the solution, followed by the addition of glacial acetic acid (5 drops).

    • Expert Insight: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[6]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • Isolation and Purification: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes.

    • Trustworthiness Check: Cooling the mixture decreases the solubility of the product, promoting its crystallization and leading to a higher isolated yield.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Characterization: Dry the collected white solid under vacuum. Determine the mass and calculate the percentage yield. Characterize the product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure.[11][12]

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) have revolutionized synthetic chemistry by enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[13] This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity, which are highly desirable in drug discovery programs.[14] The following protocol describes a four-component reaction to synthesize dihydropyrano[2,3-c]pyrazole derivatives, a scaffold known for a range of biological activities.[15]

Causality and Mechanistic Rationale

This reaction proceeds through a domino sequence of reactions. Initially, a Knoevenagel condensation occurs between an aromatic aldehyde and malononitrile. Concurrently, the pyrazolone starting material is formed in situ from the reaction of ethyl acetoacetate and hydrazine hydrate. The resulting Knoevenagel adduct then undergoes a Michael addition with the pyrazolone, followed by an intramolecular cyclization and tautomerization to yield the final, highly functionalized pyranopyrazole product.[16]

MCR_Synthesis Four-Component Pyrano[2,3-c]pyrazole Synthesis cluster_0 Starting Materials Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Adduct Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone In situ Pyrazolone Formation EAA->Pyrazolone Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Product Cyclization->Product Tautomerization

Caption: Logical workflow for the four-component synthesis.

Detailed Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-Chlorobenzaldehyde140.571.02.0281 mg
Malononitrile66.061.02.0132 mg
Ethyl Acetoacetate130.141.02.00.25 mL
Hydrazine Hydrate (~64%)50.061.02.00.10 mL
Piperidine85.15Catalyst-2-3 drops
Ethanol (95%)46.07Solvent-10 mL

Step-by-Step Procedure

  • Reaction Setup: In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (281 mg, 2.0 mmol), malononitrile (132 mg, 2.0 mmol), ethyl acetoacetate (0.25 mL, 2.0 mmol), and ethanol (10 mL).

  • Reagent Addition: To this stirred suspension, add hydrazine hydrate (0.10 mL, 2.0 mmol) followed by piperidine (2-3 drops).

    • Expert Insight: Piperidine, a basic catalyst, is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition. Using water or ethanol as a solvent aligns with the principles of green chemistry.[15]

  • Reaction: Stir the mixture vigorously at room temperature. A precipitate usually begins to form within 15-30 minutes. Allow the reaction to stir for a total of 2 hours at room temperature to ensure completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold ethanol (2 x 5 mL) and then with diethyl ether (5 mL) to remove residual starting materials and catalyst.

    • Trustworthiness Check: Washing with a solvent in which the product is poorly soluble but impurities are soluble is a critical step for obtaining a pure compound without the need for column chromatography, simplifying the workflow.

  • Drying and Characterization: Dry the product in a vacuum oven. Record the final mass, calculate the yield, and confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[17]

Conclusion

The synthesis of novel pyrazole derivatives is a dynamic and essential field in the pursuit of new therapeutic agents. The protocols detailed here for the Knorr synthesis and a four-component reaction represent two distinct but equally powerful strategies. The former offers a robust and time-tested method, while the latter provides a modern, highly efficient pathway to rapidly generate molecular complexity. By understanding the underlying mechanisms and the rationale for each experimental step, researchers can effectively apply and adapt these methodologies to construct diverse libraries of pyrazole-based compounds for drug screening and development.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2022). ACS Publications. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2024). NIH. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). PMC - NIH. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved from [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. Retrieved from [Link]

  • Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Semantic Scholar. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved from [Link]

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Application

One-Pot Synthesis of Pyrazole Carboxamides from Corresponding Carboxylic Acids: An Application and Protocol Guide

Introduction: The Significance of the Pyrazole Carboxamide Scaffold In the landscape of modern drug discovery and agrochemical development, the pyrazole carboxamide moiety stands out as a "privileged scaffold." Its remar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrazole carboxamide moiety stands out as a "privileged scaffold." Its remarkable versatility and ability to form key interactions with biological targets have led to its incorporation into a multitude of successful commercial products. From potent kinase inhibitors in oncology to next-generation fungicides, the ability to efficiently and reliably synthesize diverse libraries of pyrazole carboxamides is a critical capability for any medicinal or process chemist.

This guide provides a detailed exploration of the one-pot synthesis of pyrazole carboxamides directly from their corresponding carboxylic acids. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, compare common methodologies, and provide field-proven insights to empower researchers to not only execute this transformation but also to troubleshoot and optimize it for their specific needs.

Strategic Overview: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The core principle of the one-pot synthesis, therefore, revolves around the in situ activation of the pyrazole carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.

Two primary strategies dominate this field, each with its own set of advantages and considerations:

  • Activation via Coupling Reagents: This is the most common and versatile approach, utilizing a wide array of commercially available reagents to facilitate amide bond formation under mild conditions. These reagents, broadly categorized as uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., EDC), offer high efficiency and broad functional group tolerance.

  • Conversion to Acyl Halides: A classic and cost-effective method involves the transient formation of a highly reactive pyrazole acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then immediately treated with the amine to forge the amide linkage.

The choice between these strategies is often dictated by the scale of the reaction, the steric and electronic properties of the substrates, and the sensitivity of other functional groups present in the molecules.

Mechanism in Focus: The Role of Coupling Reagents

Understanding the mechanism of action of coupling reagents is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. Let's examine the widely used uronium salt, HATU.

HATU-Mediated Coupling:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is renowned for its high efficiency and low rates of racemization, especially in peptide synthesis.[1][2] Its mechanism proceeds through several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the pyrazole carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[3] This step releases the HOAt (1-hydroxy-7-azabenzotriazole) anion.

  • Amide Formation: The desired amine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester. This forms the tetrahedral intermediate which collapses to yield the final pyrazole carboxamide and regenerates HOAt as a byproduct.[3]

// Nodes RCOOH [label="Pyrazole-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOO [label="Pyrazole-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (DIPEA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'R''NH\n(Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Pyrazole Carboxamide\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct1 [label="Tetramethylurea", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Byproduct2 [label="HOAt", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Base -> RCOOH [label="-H⁺", style=dashed]; RCOOH -> RCOO; RCOO -> HATU [label="Attack"]; HATU -> ActiveEster [label="Activation"]; HATU -> Byproduct1 [style=dashed]; Amine -> ActiveEster [label="Nucleophilic Attack"]; ActiveEster -> Amide; ActiveEster -> Byproduct2 [style=dashed]; } } Caption: HATU-mediated activation of a pyrazole carboxylic acid.

Comparative Analysis of Common Coupling Reagents

The "best" coupling reagent is context-dependent. The following table provides a comparative overview to guide your selection process.

ReagentClassKey AdvantagesKey Considerations & Potential Side Reactions
HATU Uronium SaltVery high reactivity and speed; low racemization.[2] Excellent for sterically hindered substrates.Higher cost. Potential for guanydylation of the primary amine if the order of addition is not controlled.[4] Byproducts can sometimes be difficult to remove.[3]
HBTU Uronium SaltHigh efficiency, widely used, and cost-effective.Slightly lower reactivity than HATU. Can also cause guanydylation side reactions.[5]
EDC CarbodiimideWater-soluble byproducts (urea) are easily removed by aqueous workup.[6] Cost-effective.Generally lower reactivity than uronium salts. Often requires an additive like HOBt or HOAt to improve efficiency and suppress racemization.[7]
PyBOP Phosphonium SaltHigh coupling efficiency with low racemization risk.[7]Byproducts can be challenging to remove via chromatography. More expensive than carbodiimides.
SOCl₂ Acid Chlorinating AgentVery cost-effective for large-scale synthesis. Highly reactive intermediate.Generates corrosive HCl gas. The high reactivity of the acyl chloride can be incompatible with sensitive functional groups.[8]

Experimental Protocols

The following protocols are robust starting points. Researchers should monitor their reactions by TLC or LC-MS and optimize as needed.

Protocol 1: One-Pot Amide Coupling using HATU

This protocol is recommended for small-scale synthesis, library generation, and for challenging or sterically hindered substrates where high reactivity is paramount.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 eq) to the mixture in one portion.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[9]

// Nodes Start [label="Combine Pyrazole-COOH\n& Amine in Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; AddHATU [label="Add HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddDIPEA [label="Add DIPEA (Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; React [label="Stir at Room Temp\n(1-4 hours)\nMonitor by TLC/LC-MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(EtOAc, 1M HCl, NaHCO₃, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Dry, Concentrate &\nPurify (Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure Pyrazole Carboxamide", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges Start -> AddHATU; AddHATU -> AddDIPEA; AddDIPEA -> React; React -> Workup; Workup -> Purify; Purify -> Product; } } Caption: General workflow for HATU-mediated pyrazole carboxamide synthesis.

Protocol 2: One-Pot Synthesis via Acyl Chloride Formation

This method is highly effective and economical, particularly for scaling up reactions with robust substrates.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, inert atmosphere-purged flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Observe for gas evolution.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.[10]

    • Remove the solvent and excess reagent in vacuo. The crude pyrazole acyl chloride is highly reactive and is typically used immediately without purification.[11]

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[10]

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective activation of the carboxylic acid. 2. Poorly nucleophilic amine. 3. Degradation of coupling reagent. 4. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[1] 2. Increase reaction temperature or extend reaction time. For very poor nucleophiles, the acyl chloride method may be more effective. 3. Use fresh, high-purity coupling reagents and anhydrous solvents. 4. For hindered substrates, HATU is often the reagent of choice.[2]
Formation of Guanidinium Byproduct (with HATU/HBTU) The amine is reacting directly with the coupling reagent before the carboxylic acid is fully activated.[4]Pre-activate the carboxylic acid: stir the carboxylic acid, HATU, and base together for 15-30 minutes before adding the amine.[12]
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU/HBTU) is polar and can be difficult to separate.[3] 2. Dicyclohexylurea (from DCC) is insoluble in many solvents.1. Perform multiple aqueous washes. If the product is non-polar, a heptane/ethyl acetate solvent system for chromatography can help. Alternatively, switch to EDC where the urea byproduct is water-soluble. 2. Filter the reaction mixture before workup. Use DIC instead of DCC for solid-phase synthesis or if solubility is an issue.[5]
Incomplete Reaction Insufficient equivalents of coupling reagent or base; reaction time too short.Increase the equivalents of the coupling reagent and base to 1.5 and 3.0, respectively. Allow the reaction to run overnight.
Epimerization/Racemization Particularly a concern for chiral pyrazole carboxylic acids. The base or coupling conditions may be too harsh.Use a non-nucleophilic, hindered base like DIPEA instead of TEA. Employ additives like HOAt (inherent in HATU) or HOBt, which are known to suppress racemization.[1][7]

Conclusion

The one-pot synthesis of pyrazole carboxamides from their parent carboxylic acids is a robust and highly utilized transformation in chemical synthesis. By understanding the underlying mechanisms of carboxylic acid activation, making an informed choice of coupling reagent, and adhering to sound experimental technique, researchers can efficiently access a vast chemical space of these valuable compounds. The protocols and insights provided herein serve as a comprehensive foundation for the successful implementation and optimization of this critical synthetic reaction.

References

  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 10901. [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(15), 10186–10197. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Reddit. (2023). Side reactions with HBTU amide coupling? r/Chempros. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry, 58(24), 9646–9661. [Link]

  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research. [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 634-640. [Link]

  • PubMed. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical Biology & Drug Design, 81(3), 345-353. [Link]

  • MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • MDPI. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1381. [Link]

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Application Note: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride as a Pivotal Building Block for Next-Generation Agrochemicals

Abstract The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, forming the active core of numerous high-performance fungicides and insecticides.[1][2] This guide provides a detailed technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, forming the active core of numerous high-performance fungicides and insecticides.[1][2] This guide provides a detailed technical overview and actionable protocols for utilizing a key intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: 160842-62-6), in the synthesis of advanced agrochemical agents. We will elucidate the synthesis of this building block from its corresponding carboxylic acid and demonstrate its application in the construction of a model N-aryl pyrazole carboxamide, a class of compounds known for potent biological activity.[3] The protocols are designed for researchers and synthetic chemists in the agrochemical and pharmaceutical industries, with an emphasis on the rationale behind experimental choices, self-validating characterization, and robust synthetic strategy.

The Strategic Importance of Pyrazole Carboxamides in Crop Protection

Pyrazole-based compounds are integral to the development of effective pesticides.[1] Specifically, the pyrazole carboxamide functional group is a well-established pharmacophore responsible for the efficacy of many commercial fungicides and insecticides.

  • Fungicidal Activity: Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] By binding to the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain, they disrupt fungal respiration, leading to cell death. The specific substituents on the pyrazole ring and the amide nitrogen are critical for tuning the binding affinity and spectrum of activity.[5]

  • Insecticidal Activity: In insecticides, the pyrazole scaffold is found in compounds that target the nervous system of insects.[1][6] For instance, they can act as modulators of ryanodine receptors, leading to uncontrolled calcium release and paralysis. The structural diversity afforded by modifying the pyrazole core allows for the development of insecticides with novel modes of action to combat resistance.[3]

The title compound, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, is a highly valuable building block because it incorporates two key structural features:

  • A tert-butyl group at the 3-position, which can enhance metabolic stability and provide steric bulk that influences binding orientation.

  • A methyl group on the N1 position of the pyrazole ring, which is a common feature in many commercial agrochemicals.

The carbonyl chloride moiety makes it a highly reactive electrophile, primed for efficient coupling with a wide range of nucleophiles (primarily amines) to rapidly generate diverse libraries of candidate agrochemicals.[7][8]

Synthesis of the Key Building Block

The most direct pathway to obtain 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acyl chloride.

Synthesis and Workflow Overview

The overall synthetic strategy involves the initial formation of the stable carboxylic acid, which can be stored long-term, followed by the "just-in-time" activation to the highly reactive carbonyl chloride for immediate use in subsequent reactions.

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Application A Pinacolone + Diethyl Oxalate B 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carboxylic acid (CAS: 175277-11-9) A->B 1. Base (e.g., NaOEt) 2. Methylhydrazine 3. Hydrolysis C 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carbonyl chloride (CAS: 160842-62-6) B->C Chlorinating Agent (e.g., SOCl2, (COCl)2) E Target Agrochemical (N-Aryl Pyrazole Carboxamide) C->E D Amine Nucleophile (e.g., Substituted Aniline) D->E Base (e.g., Pyridine, Et3N)

Caption: Overall synthetic pathway from precursors to a target agrochemical.

Protocol 1: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

This protocol is based on the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[9]

Rationale: The reaction begins with a Claisen condensation between pinacolone and diethyl oxalate to form a 1,3-diketoester intermediate. This intermediate is then cyclized with methylhydrazine. The choice of methylhydrazine dictates the N-methylation of the resulting pyrazole ring. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Materials & Equipment:

  • Pinacolone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Methylhydrazine

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating

  • Standard glassware for workup and extraction

Procedure:

  • Condensation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂), add pinacolone (1.0 eq) dropwise at 0-5 °C.

  • After stirring for 30 minutes, add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the diketoester will result in a thick slurry.

  • Cyclization: Cool the mixture again to 0-5 °C and add a solution of methylhydrazine (1.0 eq) in ethanol dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by TLC.

  • Hydrolysis & Workup: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 2M, 3.0 eq). Heat to reflux for another 2-4 hours to hydrolyze the ethyl ester.

  • Cool the mixture and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted pinacolone.

  • Carefully acidify the aqueous layer with concentrated HCl to pH 2-3 while cooling in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl Chloride

Rationale: This protocol converts the stable carboxylic acid into the highly reactive acyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10][11] The reaction proceeds via a nucleophilic acyl substitution pathway.[8][12]

Materials & Equipment:

  • 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops). This catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40-50 °C for DCM, or 80 °C for toluene) and maintain for 2-3 hours, or until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from the corrosive gases.

  • The resulting crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is often a liquid or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Application in Agrochemical Synthesis: N-Aryl Pyrazole Carboxamides

The primary application of the carbonyl chloride is in the acylation of amines to form amides. This is the key step in synthesizing a vast array of pyrazole carboxamide agrochemicals.

General Reaction Workflow

G A 1. Dissolve Amine & Base in Solvent B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Pyrazole Carbonyl Chloride Solution Dropwise B->C D 4. Stir & Warm to RT (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with acid, base, brine) D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify (Crystallization/Chromatography) F->G H 8. Characterize (NMR, MS, mp) G->H

Caption: Experimental workflow for a typical amide coupling reaction.

Protocol 3: Synthesis of a Model Agrochemical Target: N-(2-chlorophenyl)-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide

Rationale: This protocol demonstrates the coupling of the carbonyl chloride with 2-chloroaniline. A tertiary amine base like triethylamine or pyridine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice of a chlorinated aniline is representative of substituents often found in commercial SDHI fungicides.

Materials & Reagents:

ReagentMW ( g/mol )M-equivMoles (mmol)Amount
3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (crude)200.671.010~2.01 g
2-Chloroaniline127.571.0101.28 g (1.02 mL)
Triethylamine (Et₃N)101.191.2121.21 g (1.67 mL)
Dichloromethane (DCM), anhydrous---50 mL

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Dissolve the crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) from Protocol 2 in a small amount of anhydrous DCM (~10 mL) and add it dropwise to the cooled aniline solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting materials using TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(2-chlorophenyl)-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide.

Characterization and Data Validation

The final product should be a white to off-white solid. Its identity and purity must be confirmed through standard analytical techniques.

Expected Analytical Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H, -NH-), 7.2-7.8 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H), 4.0 (s, 3H, -NCH₃), 1.4 (s, 9H, -C(CH₃)₃).

  • Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₈ClN₃O: 292.12. Found: 292.1.

  • Melting Point: A sharp melting point range indicates high purity.

Conclusion

3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a versatile and highly effective building block for the synthesis of pyrazole carboxamide-based agrochemicals. Its straightforward preparation from the corresponding carboxylic acid and its high reactivity allow for the efficient construction of diverse molecular libraries. The protocols outlined in this guide provide a reliable foundation for researchers to explore novel fungicides and insecticides, leveraging this pivotal intermediate to accelerate the discovery and development of next-generation crop protection agents.

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Sources

Application

Derivatization of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride for biological screening

Application Notes & Protocols Topic: Derivatization of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride for Biological Screening Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The py...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride for Biological Screening

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its role in a multitude of clinically successful drugs, treating conditions ranging from cancer and inflammation to viral infections and cardiovascular diseases.[3][4][5][6] The success of blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (erectile dysfunction) underscores the therapeutic potential embedded within the pyrazole core.[2]

The engine of modern drug discovery is high-throughput screening (HTS), a process that relies on the systematic evaluation of large, structurally diverse compound libraries to identify novel "hit" compounds.[7][8] The strategic generation of such libraries through derivatization of a core scaffold is a cornerstone of this process.[9][] This application note provides a detailed guide to the derivatization of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No. 160842-62-6), a highly versatile building block for creating a focused library of novel chemical entities poised for biological screening.[11] The tert-butyl group at the 3-position offers steric bulk and increased lipophilicity, while the N1-methyl group prevents tautomerism, ensuring a consistent and predictable substitution pattern for derivatization at the 5-position.

Strategic Rationale: Leveraging a Reactive Acyl Chloride for Library Synthesis

The primary strategy detailed herein involves exploiting the high electrophilicity of the acyl chloride functional group. This group readily reacts with a wide array of nucleophiles—primarily amines and alcohols—to form highly stable amide and ester linkages, respectively.[12][13][14] This approach is exceptionally robust for library synthesis due to its high efficiency, broad substrate scope, and generally mild reaction conditions.

The overall workflow is designed to rapidly generate a diverse set of final compounds from a single, advanced intermediate, maximizing chemical space exploration with minimal synthetic steps.

G cluster_0 Core Building Block cluster_1 Nucleophile Classes cluster_2 Resulting Compound Library start 3-(tert-Butyl)-1-methyl-1H- pyrazole-5-carbonyl Chloride amides Pyrazole Amides start->amides Amidation esters Pyrazole Esters start->esters Esterification hydrazides Pyrazole Hydrazides start->hydrazides Hydrazidation amines Amines (R¹R²NH) alcohols Alcohols (R³OH) hydrazines Hydrazines (R⁴NHNH₂)

Fig 1. Derivatization strategy for library synthesis.

Protocol 1: General Procedure for Amide Synthesis

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[15] The reaction of an acyl chloride with a primary or secondary amine is highly favorable and typically proceeds to completion under mild conditions. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.[16]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.0 equivalent).

  • Solvent & Base Addition: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm of the reaction, especially for highly reactive amines.

  • Acyl Chloride Addition: Prepare a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, if solid.

Protocol 2: General Procedure for Ester Synthesis

The synthesis of esters from acyl chlorides and alcohols is another highly efficient transformation.[12][13] While the reaction can proceed without a base, particularly with more nucleophilic alcohols, the inclusion of a base like pyridine or TEA is recommended to accelerate the reaction and neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol nucleophile (1.0 equivalent).

  • Solvent & Base Addition: Dissolve the alcohol in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M). Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (which can also serve as the solvent).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirring alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Phenols are generally less reactive than aliphatic alcohols and may require longer reaction times or gentle heating. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is identical to that described for the amide synthesis (Protocol 1, Step 6).

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Data Summary & Characterization

The protocols described are broadly applicable to a wide range of nucleophiles. The following table provides representative conditions and expected outcomes for generating a diverse library.

Derivative TypeNucleophile ClassBase (eq.)SolventTemp (°C)Time (h)Typical Yield
Amide Primary Aliphatic AminesTEA (1.2)DCM0 → RT1 - 2>85%
Amide Secondary Aliphatic AminesTEA (1.2)DCM0 → RT2 - 4>80%
Amide AnilinesTEA (1.2)THFRT4 - 1260-85%
Ester Primary AlcoholsTEA (1.2)DCM0 → RT2 - 6>80%
Ester Secondary AlcoholsTEA (1.2)DCMRT6 - 1850-75%
Ester PhenolsPyridinePyridineRT → 5012 - 2440-70%

Characterization: All newly synthesized compounds must be rigorously characterized to confirm their structure and purity before biological screening. Standard methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the derivative.[17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[20]

  • HPLC: High-performance liquid chromatography is used to determine the purity of the final compound, which should typically be >95% for screening.

Preparing the Derivative Library for High-Throughput Screening

Once synthesized and characterized, the library of pyrazole derivatives must be meticulously prepared for HTS. This process, known as compound management, is critical for ensuring data quality and reproducibility.[21]

G cluster_0 Synthesis & QC cluster_1 Plate Preparation cluster_2 Screening A Purified Compound (>95% Purity) B Dissolve in DMSO (e.g., 10 mM Stock) A->B Solubilization C Create Master Plates (e.g., 384-well format) B->C Aliquoting D Generate Assay-Ready Plates (Dilution Series) C->D Reformatting & Dilution E High-Throughput Screening (HTS) D->E Assay

Fig 2. Workflow from purified compounds to HTS.

Protocol for HTS Plate Preparation:

  • Stock Solution Preparation: Accurately weigh each purified pyrazole derivative and dissolve it in high-purity dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM.[21]

  • Master Plate Creation: Using automated liquid handlers, aliquot the stock solutions from individual vials into a standardized plate format, such as a 384-well polypropylene plate. This becomes the master copy of the library.

  • Assay Plate Generation: For quantitative HTS (qHTS), a dilution series is prepared from the master plate to create "assay-ready" plates.[21] This involves serial dilutions directly in the assay plates or in intermediate plates, which are then transferred to the final assay plates. This allows for the generation of concentration-response curves in the primary screen.

  • Storage: All plates (stock, master, and assay-ready) should be sealed and stored in a controlled environment (e.g., -20 °C or -80 °C) to maintain compound integrity.

Conclusion

3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is an exemplary starting material for the rapid and efficient generation of a diverse chemical library for biological screening. The protocols outlined in this note describe robust and scalable methods for synthesizing amide and ester derivatives, which are foundational classes of compounds in drug discovery.[22][23] By following these detailed synthesis and compound management procedures, researchers can confidently produce high-quality libraries, thereby increasing the probability of discovering novel, biologically active molecules to fuel the next generation of therapeutics.

References

  • Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Scordino, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 28(2), 853. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6666. Available at: [Link]

  • Koehn, F. E. (2020). Creating and screening natural product libraries. RSC Publishing. Available at: [Link]

  • Rani, P., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. Available at: [Link]

  • Kökbudak, Z., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Chbani, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(11), 1348. Available at: [Link]

  • Singh, S., & Kumar, V. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3). Available at: [Link]

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8). Available at: [Link]

  • Orak, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available at: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 13(8), 437-455. Available at: [Link]

  • Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. Available at: [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. Available at: [Link]

  • Thompson, A. D., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic & Biomolecular Chemistry, 13(33), 8856-8860. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5555-5558. Available at: [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]

  • Mervin, L. H., et al. (2018). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 19(5), 845-857. Available at: [Link]

  • Wieczorek, E., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4296. Available at: [Link]

  • Li, J., et al. (2021). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 12(35), 11646-11653. Available at: [Link]

  • ACS Publications. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 940-946. Available at: [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Available at: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Ilhan, I. O., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Welcome to the technical support center for the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you might encounter during the synthesis, which typically involves the conversion of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid to its corresponding acid chloride, most commonly using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Issue 1: Low or No Yield of Carbonyl Chloride

Q: I performed the reaction of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid with thionyl chloride, but my final yield is disappointingly low. What could be the cause?

A: This is a frequent challenge, and the root cause often lies in one of several areas: moisture contamination, incomplete reaction, or degradation of the product. Let's break down the possibilities.

  • Moisture Contamination: Carbonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to revert to the corresponding carboxylic acid.[1][2][3] This is the most common culprit for low yields.

    • Causality: The carbonyl carbon in an acid chloride is highly electrophilic, making it extremely reactive towards nucleophiles like water. The reaction is rapid and effectively irreversible under typical workup conditions.[4][5]

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

      • Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or ensure your existing stock has been properly stored to prevent moisture ingress.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion.

    • Causality: Insufficient reagent, low reaction temperature, or short reaction time can lead to unreacted starting material.

    • Solution:

      • Reagent Stoichiometry: Use a slight excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to ensure the reaction drives to completion.

      • Temperature & Time: While the reaction often proceeds at room temperature, gentle heating (reflux) can be beneficial, especially if the starting carboxylic acid has low solubility.[6][7] Monitor the reaction by TLC until the starting material spot disappears.

      • Catalyst: For less reactive systems, adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[6][8]

  • Product Degradation: The desired carbonyl chloride, being highly reactive, can degrade during workup or purification.

    • Causality: Prolonged exposure to ambient moisture or elevated temperatures during solvent removal can lead to hydrolysis or other side reactions.

    • Solution:

      • Rapid Workup: Once the reaction is complete, remove the excess thionyl chloride and solvent in vacuo as quickly as possible.

      • Immediate Use: The crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is often of sufficient purity for the next step and is best used immediately without purification.[9]

Issue 2: Presence of Impurities in the Final Product

Q: My NMR spectrum shows the desired product, but also significant impurities. How can I improve the purity?

A: Impurities can arise from side reactions or incomplete removal of reagents. Identifying the impurity is key to solving the problem.

  • Unreacted Carboxylic Acid: As discussed, this is often due to hydrolysis or an incomplete reaction. See the solutions for "Issue 1".

  • Side Reactions with Thionyl Chloride: While thionyl chloride is a common reagent, it can participate in side reactions, especially with sensitive functional groups on the pyrazole ring.[10]

    • Causality: The pyrazole ring itself has nucleophilic nitrogen atoms and can be susceptible to electrophilic attack under harsh conditions.

    • Solution:

      • Milder Reagents: Consider using oxalyl chloride with catalytic DMF. This reaction is often cleaner, and the byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup.[6][9]

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Residual Thionyl Chloride/DMF: These can be difficult to remove completely and may interfere with subsequent reactions.

    • Solution:

      • Azeotropic Removal: After the initial evaporation, add an anhydrous, inert solvent like toluene or benzene and re-evaporate. This can help to azeotropically remove the last traces of thionyl chloride.

      • High Vacuum: Use a high-vacuum pump for the final stages of solvent removal.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

G cluster_moisture Moisture Control cluster_completion Reaction Conditions cluster_side_reactions Purity Optimization start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis of Product) start->check_moisture check_completion Assess Reaction Completion (TLC, NMR of crude) start->check_completion check_side_reactions Investigate Potential Side Reactions start->check_side_reactions sol_anhydrous Use Flame-Dried Glassware & Anhydrous Reagents/Solvents check_moisture->sol_anhydrous sol_inert_atm Run Under Inert Atmosphere (N2 or Ar) check_moisture->sol_inert_atm sol_reagent Increase Equivalents of Chlorinating Agent (e.g., SOCl2) check_completion->sol_reagent sol_temp_time Increase Reaction Time or Temperature check_completion->sol_temp_time sol_catalyst Add Catalytic DMF check_completion->sol_catalyst sol_milder_reagent Switch to Milder Reagent (e.g., Oxalyl Chloride) check_side_reactions->sol_milder_reagent sol_workup Optimize Workup: - Azeotropic removal of excess reagent - Use product immediately check_side_reactions->sol_workup end_node Improved Yield & Purity sol_anhydrous->end_node sol_inert_atm->end_node sol_reagent->end_node sol_temp_time->end_node sol_catalyst->end_node sol_milder_reagent->end_node sol_workup->end_node

Caption: Troubleshooting workflow for synthesis optimization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis: thionyl chloride or oxalyl chloride?

A1: Both are effective reagents for converting carboxylic acids to acid chlorides.[11][12][13]

  • Thionyl Chloride (SOCl₂): It is inexpensive and commonly used. Reactions can be run neat or in a solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[13]

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for more sensitive substrates as it can be used under milder conditions (room temperature) with a catalytic amount of DMF.[6] The byproducts (CO, CO₂, HCl) are also gaseous, which simplifies purification.

Recommendation: For a robust, scalable synthesis, thionyl chloride is a good starting point. If you encounter purity issues or your substrate is particularly sensitive, switching to oxalyl chloride is an excellent alternative.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in solvent, refluxDCM or other inert solvent, 0°C to RT
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Reactivity High, may require heatVery high, often used with catalyst (DMF)
Cost Generally lowerGenerally higher
Best For Robust, simple carboxylic acidsSensitive or complex substrates

Q2: Can I purify the 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride by chromatography or distillation?

A2: Purification of this reactive intermediate is generally not recommended.

  • Chromatography: Silica gel is slightly acidic and contains water, which will readily hydrolyze the carbonyl chloride back to the carboxylic acid.

  • Distillation: While possible, it requires high vacuum and careful temperature control to avoid thermal decomposition. For most applications, the crude product is of sufficient purity.

If purification is absolutely necessary, short-path distillation (Kugelrohr) under high vacuum is the most viable option. However, it is almost always more efficient to use the crude material immediately.[9]

Q3: How do I know when my reaction is complete?

A3: The easiest way is to monitor the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC). You can also monitor the cessation of gas evolution (HCl and SO₂ or CO/CO₂). An IR spectrum of the crude product can also be informative; look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

III. Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol provides a standard procedure for the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

Materials:

  • 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene (or another high-boiling inert solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂), add 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq).

  • Under an inert atmosphere, add thionyl chloride (2.0 eq).

  • Slowly heat the mixture to reflux (approx. 80°C) and stir. Vigorous gas evolution will be observed.

  • Continue refluxing for 2-4 hours, or until gas evolution ceases and a clear solution is formed. Monitor the reaction by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. Caution: Use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.

  • Add anhydrous toluene (approx. 2x the initial volume of SOCl₂) to the flask and evaporate again under reduced pressure. This azeotropic removal helps to eliminate the last traces of thionyl chloride.

  • The resulting crude 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a solid or oil and should be used immediately in the next synthetic step without further purification.

Reaction Mechanism Overview

The conversion of a carboxylic acid to a carbonyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G RCOOH Pyrazole-COOH Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Chloride Cl⁻ Intermediate1->Chloride releases Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ (nucleophilic attack) Product Pyrazole-COCl Intermediate2->Product - ClSO₂⁻ (collapses) Byproducts SO₂ + HCl Product->Byproducts releases

Sources

Optimization

Technical Support Center: Purification of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Welcome to the technical support guide for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Ensuring the purity of this acyl chloride is critical for the success of subsequent reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride.

Q1: My crude product is a discolored oil or waxy solid. What are the most likely impurities?

A1: The physical state and color of your crude product can provide initial clues about potential contaminants. The most common impurities fall into three categories:

  • Starting Material & Related Species: The most prevalent impurity is often the unreacted starting material, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid [1]. Its presence indicates an incomplete reaction. Another related impurity is the product of hydrolysis, which is the same carboxylic acid. Acyl chlorides are highly reactive and readily hydrolyze with trace moisture to revert to the corresponding carboxylic acid.[2][3][4]

  • Reagent-Derived Byproducts: Depending on your chlorinating agent, you may have residual non-volatile byproducts. While gaseous byproducts like SO₂, HCl, and CO are typically removed during the workup, involatile residues can persist.[5][6]

  • Isomeric Byproducts: A more challenging impurity is the regioisomer, 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride . This can arise if the initial pyrazole synthesis from unsymmetrical precursors was not completely regioselective.[7] Distinguishing and separating this isomer is critical for applications where specific substitution patterns are required.

The following table summarizes these common impurities and their typical analytical signatures.

Impurity Identification Method & Signature Likely Root Cause Recommended Purification Method
3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid¹H NMR: Broad singlet ~10-13 ppm. IR: Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹.Incomplete chlorination reaction or hydrolysis of the product.Vacuum Distillation
5-(tert-butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride (Isomer)¹H & ¹³C NMR: Distinct set of pyrazole ring signals. GC-MS: Similar mass, slightly different retention time.Lack of regioselectivity in the precursor pyrazole synthesis.Fractional Vacuum Distillation or Preparative Chromatography.
Residual Chlorinating Agent (e.g., Thionyl Chloride)Odor: Pungent, sharp smell. ¹H NMR: Absence of characteristic signals, may alter baseline.Insufficient removal after reaction (incomplete evaporation/distillation).Co-evaporation with an anhydrous solvent (e.g., toluene) followed by high vacuum.
N,N-Dimethylformamide (DMF) (if used as catalyst)¹H NMR: Singlets around 8.0, 2.9, and 2.7 ppm.Used as a catalyst; difficult to remove due to high boiling point.Aqueous wash (high risk of hydrolysis) or high-vacuum distillation.
Q2: My NMR and IR spectra clearly show the presence of the starting carboxylic acid. How can I effectively remove it?

A2: The presence of the carboxylic acid is the most common purification challenge. Due to the high reactivity of the target acyl chloride with water and other protic solvents, standard methods like aqueous extraction or column chromatography on silica gel are generally not viable.

The most effective and recommended method is purification by vacuum distillation . The rationale is based on the significant difference in boiling points between the acyl chloride and the corresponding carboxylic acid. Carboxylic acids have much higher boiling points due to their ability to form strong intermolecular hydrogen bonds.

  • Expert Insight: The acyl chloride, lacking the hydroxyl group, is significantly more volatile. By applying a vacuum, you can lower the boiling point to a temperature that avoids thermal decomposition of the product while effectively separating it from the non-volatile carboxylic acid, which will remain in the distillation flask.

See Protocol 2 for a detailed step-by-step guide to vacuum distillation.

Q3: My reaction yield is consistently low, and I suspect product loss due to hydrolysis. What are the best practices to prevent this?

A3: This is a critical issue, as acyl chlorides are among the most reactive carboxylic acid derivatives towards hydrolysis.[2][8] Prevention is key and requires rigorous adherence to anhydrous techniques.

  • Causality: The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[2][4] This makes it extremely susceptible to attack by nucleophiles, with water being a common and potent one.

Here are essential preventative measures:

  • Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under an inert atmosphere.

  • Reagents & Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those purified by distillation over a suitable drying agent (e.g., CaH₂) are recommended. Ensure your chlorinating agent (e.g., thionyl chloride) is of high purity and has not been exposed to atmospheric moisture.

  • Inert Atmosphere: The entire reaction, including reagent transfers and workup, should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Workup: Avoid any contact with water or protic solvents. After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

The workflow below illustrates the critical points for preventing hydrolysis.

G cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glass Oven/Flame-Dried Glassware Reaction_Setup Assemble Cold & Purge with N2/Ar Dry_Glass->Reaction_Setup Anhydrous_Solvents Anhydrous Solvents/Reagents Reagent_Addition Add Reagents via Syringe/Cannula Anhydrous_Solvents->Reagent_Addition Reaction_Setup->Reagent_Addition Run_Reaction Run Reaction Under N2/Ar Reagent_Addition->Run_Reaction Solvent_Removal Remove Volatiles in vacuo Run_Reaction->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation G Start Carboxylic Acid + Thionyl Chloride (SOCl₂) Catalyst cat. DMF (optional) Start->Catalyst Reflux Reflux (2-4h) under N₂ Catalyst->Reflux Cool Cool to RT Reflux->Cool Evap Evaporate excess SOCl₂ (in vacuo) Cool->Evap Crude Crude Acyl Chloride Product Evap->Crude

Sources

Troubleshooting

Technical Support Center: Synthesis of F563-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Welcome to the technical support guide for the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. The following question-and-answer format addresses common side reactions and procedural challenges, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields a significant amount of the starting carboxylic acid, even after prolonged reaction with thionyl chloride. What is causing this incomplete conversion?

Answer:

The primary cause of incomplete conversion to the desired acyl chloride is often the presence of moisture in the reaction setup. 3-(Tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is highly susceptible to hydrolysis, readily reacting with water to revert to the starting carboxylic acid.[1][2][3] The carbonyl carbon in acyl chlorides is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack by water.[1]

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >100 °C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

  • Reagent Purity:

    • Thionyl Chloride (SOCl₂): Use a freshly opened bottle or a recently distilled batch of thionyl chloride. Older bottles may have been contaminated by atmospheric moisture.

    • Solvent: Employ anhydrous solvents. If using common solvents like dichloromethane (DCM) or toluene, ensure they are freshly distilled from an appropriate drying agent (e.g., calcium hydride).

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved by attaching a nitrogen or argon line to the reaction setup, often via a gas bubbler.

  • Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the conversion.[4][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[6]

Question 2: I'm observing a significant byproduct with a mass corresponding to the ethyl or methyl ester of my pyrazole carboxylic acid. How is this forming?

Answer:

This side reaction, esterification, typically occurs if the alcohol used for subsequent steps or as a cleaning solvent is inadvertently introduced into the reaction mixture containing the acyl chloride.[7] Acyl chlorides are highly reactive towards alcohols, leading to the formation of esters.[4]

Another possibility is if the starting material, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, was synthesized from an ester precursor and the hydrolysis to the carboxylic acid was incomplete.

Preventative Measures & Workflow

Decarboxylation_Control cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression Setup Combine pyrazole carboxylic acid and anhydrous solvent Cool Cool reaction mixture to 0 °C (ice-water bath) Setup->Cool Add_SOCl2 Add thionyl chloride dropwise via an addition funnel Cool->Add_SOCl2 Stir Stir at 0 °C for 30-60 minutes Add_SOCl2->Stir Warm Allow to warm slowly to room temperature Stir->Warm Monitor Monitor reaction by TLC or LC-MS Warm->Monitor

Sources

Optimization

Handling moisture-sensitive 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Technical Support Center: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride A Guide for Researchers in Synthesis and Drug Development Welcome to the technical support center for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

A Guide for Researchers in Synthesis and Drug Development

Welcome to the technical support center for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth information for the successful handling and application of this highly reactive and valuable synthetic building block. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these procedures, ensuring both experimental success and laboratory safety.

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] This makes pyrazole derivatives like 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride critical reagents in the discovery of novel therapeutics.[5] However, its utility is intrinsically linked to its reactivity, particularly the moisture-sensitive acyl chloride group, which demands meticulous handling to preserve its integrity.[6][7]

Section 1: Core Properties and Inherent Instability

Understanding the fundamental properties of this reagent is the first step toward its effective use. The acyl chloride functional group is highly electrophilic, making it an excellent acylating agent but also rendering it extremely susceptible to hydrolysis.

Physicochemical Properties

The following table summarizes the key properties of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

PropertyValueSource(s)
CAS Number 160842-62-6[8][9]
Molecular Formula C₉H₁₃ClN₂O[8]
Molecular Weight 200.67 g/mol [8]
Appearance White to light yellow solid/crystalsInferred from similar compounds
Boiling Point 117 °C (Predicted)[8]
Sensitivity Highly Moisture-Sensitive [6][10]
Primary Hazard Corrosive, Water-Reactive[10]
The Hydrolysis Pathway: The Root of Instability

The primary challenge in handling this compound is its rapid reaction with water. Even trace amounts of atmospheric moisture can initiate a nucleophilic addition-elimination reaction, converting the acyl chloride into the corresponding, and often unreactive, carboxylic acid, liberating corrosive hydrogen chloride (HCl) gas in the process.[11] This degradation is irreversible and is the most common cause of failed reactions.

Hydrolysis reagent Pyrazole Acyl Chloride (Reactive) products Pyrazole Carboxylic Acid (Unreactive for Acylation) + HCl (Corrosive Gas) reagent->products  Hydrolysis (Degradation)   h2o + H₂O (Moisture)

Caption: The irreversible hydrolysis of the acyl chloride by moisture.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

Q1: How must I store this reagent to ensure its long-term stability?

A: Proper storage is critical. The reagent must be kept in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Store it in a designated refrigerator (2-8°C) to minimize decomposition.[12][13] Never store it in a freezer where ice accumulation can introduce moisture upon opening. For best practice, consider aliquoting the material upon receipt into smaller, single-use vials to prevent repeated exposure of the main stock to the atmosphere.[6]

Q2: Do I absolutely need a glovebox to handle this compound?

A: A glovebox is the ideal environment for handling highly moisture-sensitive reagents.[14] However, if one is not available, you can use Schlenk line techniques. This involves using glassware that can be evacuated and backfilled with an inert gas. For quick transfers, work can be done under a positive pressure flow of dry argon or nitrogen. The key principle is to minimize contact with atmospheric moisture at all times.

Q3: What are the visible signs that my reagent may have degraded?

A: There are several indicators of degradation. If you open the container and observe "fuming," this is likely HCl gas being released as the compound reacts with ambient humidity. The material may also appear clumpy, discolored, or partially liquefied instead of a free-flowing solid. The most definitive test, however, is in the reaction itself; if you experience a significant drop in yield or complete reaction failure, reagent degradation is a primary suspect.

Q4: Which solvents are compatible, and how can I ensure they are dry enough?

A: Use anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene. Never use protic solvents like alcohols or water, as they will react directly with the acyl chloride.[15] Always use solvents from a freshly opened bottle or from a solvent purification system. If you are unsure of the dryness, solvents can be dried over activated molecular sieves (3Å or 4Å).[16]

Q5: What personal protective equipment (PPE) is mandatory when working with this compound?

A: Due to its corrosive nature, both the compound and its hydrolysis byproduct (HCl) require stringent safety measures.[10] Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical splash goggles or a face shield.[17] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or HCl gas.[12][17]

Section 3: Troubleshooting Experimental Issues

When reactions don't proceed as planned, a systematic approach to troubleshooting is essential.

Q1: My acylation reaction resulted in a very low or zero yield. What went wrong?

A: Low yield is the most common issue and almost always traces back to one of a few root causes. The flowchart below provides a systematic guide to diagnosing the problem. The most frequent culprit is the degradation of the acyl chloride by moisture.

Troubleshooting decision decision start Low / No Yield in Acylation Reaction decision1 Is reagent old or improperly stored? start->decision1 Step 1: Assess Reagent action1 Discard old reagent. Source fresh, high-purity acyl chloride. decision1->action1 Yes decision2 Were anhydrous conditions used? decision1->decision2 No action2 Oven/flame-dry all glassware. Use anhydrous solvents. Run under inert atmosphere. decision2->action2 No decision3 Was the correct base/catalyst used? decision2->decision3 Yes action3 Verify stoichiometry & purity of base/catalyst. Ensure no incompatibility. decision3->action3 No / Unsure action4 Review reaction temperature, time, and concentration. Consider optimization (e.g., DoE). decision3->action4 Yes

Caption: A troubleshooting flowchart for low-yield acylation reactions.

Q2: My NMR spectrum shows my desired product, but also a significant, related impurity. What is it?

A: The most likely impurity is the corresponding carboxylic acid, formed from the hydrolysis of your starting material. This byproduct will fail to acylate your substrate but will be carried through the workup. To minimize its formation, rigorously follow anhydrous protocols. If it does form, it can often be removed during the aqueous workup by washing the organic layer with a mild base like a saturated sodium bicarbonate solution, which will deprotonate the carboxylic acid and extract it into the aqueous phase.[18]

Q3: My reaction seems to stall and never reaches completion. Why?

A: Assuming your reagents are pure, this could be due to several factors. First, if you are using an amine as a substrate, the HCl generated during the reaction can protonate the starting amine, forming an unreactive ammonium salt.[19] This is why a non-nucleophilic base (e.g., triethylamine, DIPEA) or an excess of the amine substrate is often required to act as an HCl scavenger. Second, the reaction temperature may be too low to overcome the activation energy.[20] Consider gentle heating, while monitoring for potential side reactions.

Section 4: Essential Protocols

Adherence to validated protocols is key to reproducible results.

Protocol 4.1: General Procedure for Handling and Dispensing

This protocol outlines the safe transfer of the solid reagent using standard laboratory equipment.

  • Preparation: Place the required, oven-dried glassware (e.g., a round-bottom flask with a stir bar, sealed with a rubber septum) and the sealed reagent container into a desiccator to cool under vacuum.

  • Inert Atmosphere: Assemble the cooled flask and connect it to a Schlenk line or an inert gas manifold (argon or nitrogen). Evacuate and backfill the flask three times to ensure a completely inert atmosphere.

  • Transfer: Briefly remove the septum and, under a strong positive flow of inert gas, add the required amount of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride to the flask.

  • Resealing: Immediately reseal the flask with the septum. Purge the headspace with inert gas for another 1-2 minutes.

  • Solvent Addition: Add the anhydrous solvent via a gas-tight syringe through the septum. The reagent is now ready for use.

Protocol 4.2: Example Reaction - Amide Bond Formation with a Primary Amine

This protocol details a typical acylation reaction.

  • Reagent Preparation: In a flask prepared according to Protocol 4.1, dissolve 1.0 equivalent of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Substrate Addition: In a separate, oven-dried flask under an inert atmosphere, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.

  • Reaction: Using a syringe, slowly add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired amide product.

References

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • Melissa Maribel. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Acyl chlorides. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • ReAgent. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Labkem. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2023). Drying agents for Acyl halides. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor solubility of pyrazole derivatives in organic solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide provides in-depth troubleshooting and practical solutions for a common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge: the poor solubility of pyrazole derivatives in organic solvents. This document is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Part 1: Understanding the Solubility Challenge

Q1: Why are my pyrazole derivatives exhibiting poor solubility in common organic solvents?

A1: The solubility of pyrazole derivatives is governed by a combination of factors related to their unique molecular structure. Understanding these factors is the first step in troubleshooting.

  • Molecular Structure and Intermolecular Forces: The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This structure allows for strong intermolecular interactions, particularly hydrogen bonding, between the pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogens.[1][2] When these forces are strong, the crystal lattice energy of the solid compound is high, meaning more energy is required to break apart the crystal and solvate the individual molecules.

  • Substituents: The nature of the substituent groups on the pyrazole ring is a primary determinant of solubility.[3] Large, nonpolar, or highly symmetric substituents can decrease solubility in many organic solvents. Conversely, introducing polar functional groups like hydroxyls or amines can sometimes improve solubility, though this is not always straightforward.[3]

  • Molecular Weight and Size: As a general rule, larger molecules with higher molecular weights are more difficult to solvate and tend to be less soluble.[4][5]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, different solubility. One polymorph might be significantly less soluble than another.

Part 2: Initial Troubleshooting and Basic Strategies

Q2: I'm starting a new reaction or analysis. What are the first steps I should take when a pyrazole derivative won't dissolve?

A2: Before moving to more complex methods, always start with the fundamentals of solvent selection and physical manipulation.

  • Systematic Solvent Screening: Don't assume a single solvent will work. Screen a range of solvents with varying polarities. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[3][6] The choice for a specific derivative depends on its substituents.[3] Create a small-scale solubility test array.

  • Gentle Heating: Increasing the temperature often enhances solubility by providing the energy needed to overcome the crystal lattice forces.[4][6] Use a temperature-controlled heat block or oil bath and monitor for any signs of compound degradation.

  • Mechanical Agitation: Sonication or vigorous stirring can accelerate the dissolution process by breaking down aggregates and increasing the interaction between the solvent and the solute surface.

Experimental Protocol: Small-Scale Solubility Screening
  • Accurately weigh 1-2 mg of your pyrazole derivative into several small vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., Methanol, Acetonitrile, Dichloromethane (DCM), Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

  • Vortex each vial for 30 seconds at room temperature. Observe and record the results.

  • If the compound is not fully dissolved, place the vials in a sonicator bath for 5 minutes. Observe and record.

  • If still undissolved, gently heat the vials to 40-50°C with stirring for 10 minutes. Observe and record. Caution: Ensure vials are properly sealed or vented to avoid pressure buildup.

  • This systematic approach will help you identify a promising solvent or class of solvents for your compound.

Part 3: Advanced Solubility Enhancement Techniques

When basic methods fail, more advanced strategies are required. The following Q&A section delves into proven techniques to overcome significant solubility challenges.

Q3: My compound is still insoluble. How can I use co-solvents to improve its solubility?

A3: Co-solvency is a powerful and widely used technique that involves adding a secondary solvent (a co-solvent) to the primary solvent to create a mixture with enhanced solubilizing power.[7][8] This is often one of the most effective first steps in advanced troubleshooting.

The mechanism of co-solvency works by altering the overall properties of the solvent system.[9] A water-miscible co-solvent can increase a drug's solubility by reducing the interfacial tension between the hydrophobic drug and the aqueous medium.[8] In organic systems, a co-solvent can disrupt the primary solvent's self-association, creating a more favorable environment for the solute. Key mechanisms include:

  • Polarity Adjustment: Co-solvents alter the polarity of the solvent system, making it more "like" the solute.[9]

  • Disruption of Hydrogen Bonding: In aqueous systems, co-solvents like ethanol can disrupt the structured hydrogen bonding of water, making it easier for nonpolar solutes to dissolve.[9]

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

G cluster_0 cluster_1 Level 1: Basic Troubleshooting cluster_2 Level 2: Intermediate Strategies cluster_3 Level 3: Advanced Formulation cluster_4 start Start: Poorly Soluble Pyrazole Derivative solvent_screen Systematic Solvent Screening start->solvent_screen heating_agitation Heating & Mechanical Agitation (Vortex/Sonication) solvent_screen->heating_agitation If partially soluble cosolvency Co-Solvent System heating_agitation->cosolvency If still insoluble ph_mod pH Modification (for ionizable compounds) heating_agitation->ph_mod If compound is ionizable solid_dispersion Solid Dispersion (e.g., with PVP, PEG) cosolvency->solid_dispersion For highly recalcitrant compounds or to avoid liquid systems end_node Compound Solubilized for Downstream Application cosolvency->end_node Success ph_mod->end_node Success particle_reduction Particle Size Reduction (Micronization) solid_dispersion->particle_reduction Alternative approach solid_dispersion->end_node Success particle_reduction->end_node Success

Caption: A workflow for selecting a solubility enhancement method.

Experimental Protocol: Co-solvent System Screening
  • Primary Solvent Selection: Based on your initial screening, select the best single "poor" solvent (one that provides partial but incomplete solubility). This will be your primary solvent.

  • Co-solvent Selection: Choose a panel of miscible co-solvents with different properties (e.g., a polar protic like ethanol, a polar aprotic like DMSO, and a less polar one like toluene).

  • Ratio Titration:

    • Prepare a stock solution of your pyrazole derivative in the best "good" solvent (a solvent in which it is highly soluble, like DMF or DMSO).

    • In a series of vials, create different ratios of your primary solvent and a selected co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

    • Add a small, fixed amount of the pyrazole stock solution to each solvent blend.

    • Observe for precipitation. The blend that keeps the compound in solution at the highest concentration is your optimal co-solvent system. For example, a study showed the solubility of anti-diabetic drugs could be increased over 500 times using a co-solvent.[7]

Q4: My compound has acidic or basic functional groups. How can pH modification be used in organic solvents?

A4: While pH is a concept formally defined in aqueous solutions, the principle of protonation/deprotonation of ionizable groups is still highly relevant in organic media, especially in polar protic solvents. For a pyrazole derivative with a basic nitrogen or an acidic substituent, altering the "apparent pH" can dramatically increase solubility.[10][11]

  • For Weakly Basic Derivatives: Adding a small amount of an organic acid (e.g., formic acid, acetic acid) can protonate the basic sites, forming a salt in situ. This salt form is often much more soluble in polar organic solvents like methanol or ethanol.[10]

  • For Weakly Acidic Derivatives: Adding a small amount of an organic base (e.g., triethylamine, DBU) can deprotonate the acidic proton, again forming a more soluble salt.

Causality: The charged, ionized form of a molecule has much stronger ion-dipole interactions with polar solvent molecules compared to the weaker dipole-dipole or van der Waals forces of the neutral form.[11] This leads to more effective solvation and higher solubility. Incorporating pH modifiers can create a "microenvironment" around the compound particles with an ideal pH for dissolution.[12][13]

Q5: What is a solid dispersion, and when should I consider this technique?

A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[14][15] The drug can be dispersed as amorphous particles or even individual molecules within a hydrophilic carrier.[14][16] This is an advanced technique best suited for highly challenging compounds or when developing a solid formulation is the end goal.

Mechanism of Action: The primary benefit comes from reducing the drug's particle size to its absolute minimum (molecular dispersion) and improving wettability.[16][17] When the solid dispersion is added to a solvent, the soluble carrier (like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)) dissolves rapidly, releasing the drug in a highly dispersed, high-energy amorphous state that is more readily solubilized.[14][17]

Table 1: Comparison of Key Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For...
Co-solvency Altering solvent polarity and intermolecular forces by mixing solvents.[9][18]Simple, rapid, and highly effective for many compounds.[4]May require solvent removal later; potential for compound to precipitate on dilution.Initial troubleshooting for most insoluble compounds.
pH Modification Converting an ionizable drug into its more soluble salt form in situ.[10][11]Very effective for compounds with acidic/basic groups; uses small amounts of additives.Only applicable to ionizable compounds; potential for side reactions.Pyrazole derivatives with accessible acidic or basic sites.
Solid Dispersion Dispersing the compound in a solid, soluble carrier matrix to create an amorphous form.[16][17]Significant solubility enhancement; creates a stable solid material.[17]More complex preparation (e.g., solvent evaporation, melting); potential for recrystallization over time.[14]Highly recalcitrant compounds or for solid dosage form development.
Particle Size Reduction Increasing the surface area-to-volume ratio to speed up dissolution.[5][19]Increases dissolution rate.[4]Does not increase the intrinsic equilibrium solubility; can be difficult to handle fine powders.[4]Compounds where the dissolution rate, not equilibrium solubility, is the limiting factor.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Carrier Selection: Choose a soluble polymer carrier. Common choices include Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 4000.[14]

  • Solvent Selection: Identify a volatile organic solvent in which both your pyrazole derivative and the chosen carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Preparation:

    • Dissolve your pyrazole derivative and the carrier (e.g., in a 1:4 drug-to-carrier mass ratio) in the chosen solvent to form a clear solution.

    • Pour the solution into a shallow glass dish to maximize surface area.

    • Evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a controlled temperature (e.g., 40-60°C).

  • Final Processing: Once a solid film or mass is formed, scrape the material from the dish. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture uptake, which can cause recrystallization.[14]

  • Solubility Test: Test the solubility of the resulting solid dispersion powder in your target organic solvent and compare it to the unprocessed pyrazole derivative.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use surfactants to improve solubility in organic solvents? A: Yes, but their behavior is different than in water. In non-polar organic solvents, surfactants can form "reverse micelles," where the hydrophilic heads form a core and the hydrophobic tails extend into the solvent.[20] This can create a microenvironment capable of solubilizing polar compounds. Non-ionic surfactants like Tween 80 or Span 80 are often used.[21][22]

Q: My compound dissolves with heating but crashes out upon cooling. What should I do? A: This indicates you are creating a supersaturated solution. This is a common issue.

  • Use a Co-solvent System: Find a co-solvent blend that can maintain solubility at room temperature.

  • Solvent Exchange: Dissolve the compound in a small amount of a "good" high-boiling solvent (like DMSO) and then slowly add this solution to your target "poor" solvent with vigorous stirring. This can sometimes keep the compound in a finely dispersed, kinetically stable state.

  • Consider a Solid Dispersion: This is an ideal scenario for using a solid dispersion, which is designed to release the compound in a high-energy, more soluble form.[15][17]

Q: How does the structure of the pyrazole itself affect which strategy I should choose? A: The structure is your primary guide.

  • Ionizable Groups: If you have acidic or basic centers, pH modification is the most direct and efficient first choice.[12]

  • High Lipophilicity/Aromaticity: For derivatives with large, greasy, or multiple aromatic substituents, co-solvency with a mix of polar and non-polar solvents or solid dispersions are likely necessary. The hydrophobicity of pyrazoles can be a key factor in their interactions.[23]

  • Strong H-Bonding Capacity: If the molecule has multiple H-bond donors/acceptors leading to high crystal energy, a solid dispersion approach is excellent for trapping the molecule in an amorphous state, preventing it from re-forming its strong crystal lattice.[17]

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068–1075.
  • International Journal of Pharmacy Research & Technology. (2023). Solid Dispersion: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Gupta, A., Saini, V., Rana, A. C., & Bala, R. (2019). Solubility Enhancement by Solid Dispersion Method: An Overview. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Mitra, A., & Mitra, A. K. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(11), 4017-4027.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Preprints.org. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]

  • Al-Hamidi, H., Edwards, K., Mohammad, M. A., & Nokhodchi, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS PharmSciTech, 22(8), 271.
  • National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2023). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]

  • Scott, E. E., & Halpert, J. R. (2002). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1064–1071.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]

  • Kim, D. W., Kim, J. Y., Kim, D. W., & Park, J. H. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical development and technology, 23(10), 996–1006.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2020). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2007). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Retrieved from [Link]

  • Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Welcome to the technical support center for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting tips, and answers to frequently asked questions regarding the handling and prevention of hydrolysis of this highly reactive reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: The Challenge of Hydrolysis

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a valuable building block in synthetic chemistry, prized for its role in creating complex molecular architectures. However, its utility is intrinsically linked to its high reactivity. The acyl chloride functional group is extremely susceptible to nucleophilic attack, particularly by water. Even trace amounts of moisture in the atmosphere, on glassware, or in solvents can lead to rapid hydrolysis, converting the acyl chloride to its corresponding carboxylic acid. This not only consumes the starting material, reducing reaction yields, but the resulting carboxylic acid and hydrochloric acid byproduct can also introduce impurities and catalyze unwanted side reactions.

This guide provides a comprehensive framework for mitigating the risk of hydrolysis, ensuring that your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride so sensitive to moisture?

A1: The carbonyl carbon in an acyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. Water, although a weak nucleophile, readily attacks this electron-deficient carbon. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion is a rapid and thermodynamically favorable process, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.[1][2][3] A safety data sheet for a closely related compound explicitly warns that it is "Water reactive"[4].

Q2: What are the visible signs of hydrolysis?

A2: If the container of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride has been exposed to moist air, you may observe fuming. This is due to the reaction with atmospheric moisture, which generates hydrogen chloride (HCl) gas that then fumes in the air. If the material is a liquid, it may become cloudy or develop a precipitate (the carboxylic acid may be a solid at room temperature).

Q3: How should I properly store this reagent?

A3: This reagent should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area must be cool and dry. A desiccator cabinet is an ideal storage location. Many moisture-sensitive reagents are supplied in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

Q4: Can I use solvents directly from the manufacturer's bottle?

A4: For reactions involving highly moisture-sensitive reagents like this acyl chloride, it is strongly recommended to use anhydrous solvents. Solvents should be freshly dried and distilled or obtained from a solvent purification system. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture over time once the bottle is opened.

Q5: What is the best way to handle this reagent in the lab?

A5: All manipulations should be performed under an inert atmosphere. This can be achieved using a glovebox or by employing Schlenk line techniques.[4][5][6][7] These techniques use a dual manifold of inert gas and vacuum to create an oxygen- and moisture-free environment within the reaction flask.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no yield of the desired product 1. Hydrolysis of the acyl chloride: The starting material was consumed by reaction with water before or during the reaction. 2. Improper reaction setup: The reaction was not performed under strictly anhydrous conditions.1. Verify the integrity of the starting material. If fuming is observed upon opening, the reagent may be partially hydrolyzed. 2. Ensure all glassware is rigorously dried. Oven-dry glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.[6][7] 3. Use freshly dried, anhydrous solvents. 4. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).
Presence of an unexpected acidic byproduct 1. Formation of the carboxylic acid: This is the direct product of hydrolysis. 2. Generation of HCl: Hydrolysis also produces hydrochloric acid, which can lower the pH of the reaction mixture.1. Improve anhydrous techniques. Review all steps of the experimental protocol to identify potential points of moisture entry. 2. Incorporate an acid scavenger. If the reaction conditions permit, a non-nucleophilic base (e.g., pyridine, triethylamine) can be added to neutralize any in situ generated HCl.[8]
Inconsistent results between experiments 1. Variable amounts of moisture: Fluctuations in ambient humidity or inconsistencies in drying procedures can lead to varying degrees of hydrolysis.1. Standardize your experimental protocol. Ensure that all steps for drying glassware, handling solvents, and setting up the reaction under an inert atmosphere are consistently followed. 2. Use a glovebox for the most sensitive operations. This provides a more controlled environment than Schlenk line techniques.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Disassemble all glassware (reaction flask, condenser, dropping funnel, etc.).

  • Wash with an appropriate solvent to remove any organic residues and then with soap and water.

  • Rinse thoroughly with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Place the glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.

  • Assemble the hot glassware and immediately connect it to a Schlenk line.

  • Evacuate the glassware under high vacuum while gently heating with a heat gun to remove any adsorbed water.

  • Refill the glassware with a dry, inert gas (argon or nitrogen).

  • Repeat the evacuate/refill cycle three times to ensure a completely inert atmosphere.[4][6][7]

Protocol 2: Handling 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride Under Inert Atmosphere

This protocol assumes the use of a Schlenk line and a reagent bottle with a Sure/Seal™ cap.

  • Ensure your reaction flask is properly dried and under a positive pressure of inert gas as described in Protocol 1.

  • Secure the reagent bottle to a clamp.

  • Briefly flush the outside of the septum of the Sure/Seal™ cap with a stream of inert gas.

  • Using a clean, dry syringe with a needle, pierce the septum.

  • Insert a second needle connected to the inert gas line to ensure a positive pressure is maintained within the reagent bottle as you withdraw the liquid.

  • Slowly withdraw the desired volume of the acyl chloride into the syringe.

  • Remove the syringe from the reagent bottle and immediately insert it through the septum on your reaction flask.

  • Add the reagent dropwise to your reaction mixture.

  • Rinse the syringe immediately with an anhydrous solvent and then quench any residual acyl chloride with a suitable alcohol (e.g., isopropanol).

Visualization of Key Processes

Hydrolysis Mechanism

The following diagram illustrates the nucleophilic acyl substitution reaction that occurs when 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride reacts with water.

Caption: Mechanism of Acyl Chloride Hydrolysis.

Experimental Workflow for Handling Moisture-Sensitive Reagents

This workflow outlines the critical steps for setting up a reaction under anhydrous conditions using a Schlenk line.

Workflow A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Hot Glassware on Schlenk Line A->B C 3. Evacuate/Refill Cycle (3x) with Inert Gas B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Add Other Reagents (if stable) D->E F 6. Add Acyl Chloride via Syringe E->F G 7. Run Reaction Under Positive Inert Gas Pressure F->G

Caption: Anhydrous Reaction Setup Workflow.

Data Summary: Common Drying Agents

Choosing the correct drying agent for your solvents is crucial. The table below summarizes the properties of common laboratory drying agents.

Drying AgentChemical FormulaCapacitySpeedSuitabilityComments
Magnesium Sulfate MgSO₄HighFastGenerally usefulFine powder, requires filtration. Slightly acidic.[9]
Sodium Sulfate Na₂SO₄HighSlowGenerally usefulClumps when hydrated, easy to decant from. Neutral.[9]
Calcium Chloride CaCl₂HighMediumLimitedReacts with alcohols, amines, and some carbonyl compounds.
Calcium Sulfate (Drierite®) CaSO₄LowFastGenerally usefulGood for pre-drying or in drying tubes.
Molecular Sieves (4Å) (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)zHighFastExcellentCan achieve very low water levels. Must be activated before use.

Capacity refers to the amount of water that can be absorbed per unit weight of the drying agent. Speed refers to the rate of water removal.

Conclusion

The successful use of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride hinges on the meticulous exclusion of water from all aspects of the experimental setup. By understanding the principles of its reactivity and implementing the rigorous techniques outlined in this guide, researchers can ensure the integrity of their starting material and achieve reliable, high-yielding synthetic outcomes. Always prioritize safety by wearing appropriate personal protective equipment, including gloves and safety glasses, and by handling this corrosive reagent within a fume hood.

References

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • Delloyd's Lab-Tech. Solvent drying and drying agents.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air-Sensitive Compounds.
  • ACS Publications. (2023, January 26).
  • Chemistry LibreTexts. Guides.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Scribd. Drying Agents for Organic Solvents.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • Sigma-Aldrich. (2014, February 22). Handling Air-Sensitive Reagents.
  • Environment, Health & Safety.
  • University of California, Los Angeles. Using drying agents.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • Sigma-Aldrich.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • ACS Publications. (2020, July 28).
  • BenchChem. How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • ResearchGate.
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Quora. (2018, January 24). Acid chlorides are easily hydrolysed. Why?
  • ResearchGate. (2009, August). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • PMC - NIH.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • ResearchGate. The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • ECHEMI. Analyzing acid chlorides ?
  • XIAMEN EQUATION CHEMICAL CO.,LTD. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.
  • ChemicalBook. (2025, September 25). 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ChemicalBook. 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carbonyl chloride.

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis and Purification

Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of pyrazole derivatives. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) in Pyrazole Synthesis

Q1: My Knorr pyrazole synthesis is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, are a frequent issue stemming from several factors. Understanding the reaction mechanism is key to troubleshooting. The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2][3]

Common Causes and Optimization Strategies:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[4][5]

  • Side Reactions: Hydrazines can be unstable and may decompose, especially at elevated temperatures, leading to discoloration (yellow/red) and impurities.[6] Additionally, the 1,3-dicarbonyl compound can undergo self-condensation or other side reactions.

  • Poor Temperature Control: The initial condensation is often exothermic.[7] Without proper control, localized heating can promote side reactions and decomposition.

  • Sub-optimal pH: The reaction is typically acid-catalyzed.[1][2] The pH should be maintained between 0 and 6.9 for optimal results.[8] If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can buffer the reaction and improve the outcome.[6]

Step-by-Step Optimization Protocol:

  • Reagent Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Use freshly opened or purified reagents if necessary.

  • Solvent Choice: While ethanol or acetic acid are common, consider exploring other solvents. Aprotic dipolar solvents like DMF or NMP have shown to sometimes give better results than polar protic solvents.[9]

  • Controlled Addition: Add the hydrazine derivative dropwise to the solution of the 1,3-dicarbonyl compound at a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm.[7]

  • pH Adjustment: If using a hydrazine salt, add one equivalent of a weak base like sodium acetate or potassium acetate.[6]

  • Temperature Optimization: After the initial addition, allow the reaction to warm to room temperature or heat as necessary while monitoring by TLC. Some reactions proceed efficiently at room temperature, while others may require reflux.[10][11]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine, which can lead to colored impurities.[6]

Q2: I am getting a mixture of two regioisomers when using an unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[9][10] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.

  • Reaction Conditions: Solvent, temperature, and pH can all influence the ratio of regioisomers. For instance, studies have shown that reactant stoichiometry can affect the regioisomeric ratio.[12]

Strategies for Controlling Regioselectivity:

  • Choice of Hydrazine: The substituent on the hydrazine can influence the regioselectivity.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize the transition states leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.

  • Protecting Group Strategy: In some cases, one of the carbonyl groups can be temporarily protected to force the reaction to proceed at the other carbonyl.

  • Chromatographic Separation: If regioselectivity cannot be fully controlled, the isomers can often be separated by column chromatography, although this can be challenging due to their similar physical properties.[13]

Workflow for Regioisomer Control:

start Unsymmetrical 1,3-Dicarbonyl + Hydrazine condition_check Initial Reaction: Mixture of Regioisomers? start->condition_check strategy Modify Reaction Conditions condition_check->strategy Yes product1 Desired Regioisomer condition_check->product1 No (High Selectivity) separation Purification strategy->separation Optimize & Repeat separation->product1 product2 Undesired Regioisomer separation->product2 start Crude Pyrazole tlc TLC Analysis (Standard Conditions) start->tlc decision Adequate Separation? tlc->decision std_col Standard Silica Gel Chromatography decision->std_col Yes adv_tech Advanced Techniques decision->adv_tech No pure_prod Pure Pyrazole std_col->pure_prod tech1 Deactivated Silica adv_tech->tech1 tech2 Alternative Stationary Phase (Alumina, C18) adv_tech->tech2 tech3 Acid/Base Extraction adv_tech->tech3 tech4 Salt Formation & Recrystallization adv_tech->tech4 tech1->pure_prod tech2->pure_prod tech3->pure_prod tech4->pure_prod

Sources

Optimization

Technical Support Center: Alternative Chlorinating Agents for the Synthesis of Pyrazole Carbonyl Chlorides

Prepared by the Senior Application Scientist Team Introduction Pyrazole carbonyl chlorides are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agroch...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Pyrazole carbonyl chlorides are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The conversion of pyrazole carboxylic acids to their corresponding acid chlorides is a fundamental step that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions, such as amide and ester formation.[1][2][3] For many years, thionyl chloride (SOCl₂) has been the workhorse reagent for this transformation due to its high reactivity and the convenient gaseous nature of its byproducts.[3][4] However, its use is not without challenges, including harsh reaction conditions, potential for side reactions, and significant safety concerns.[5][6]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the selection and use of alternative chlorinating agents for the synthesis of pyrazole carbonyl chlorides. We will delve into troubleshooting common issues, present safer and more selective alternatives, and provide detailed protocols to enhance the efficiency and safety of your synthetic workflows.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis of pyrazole carbonyl chlorides and offers practical solutions.

Q1: My reaction with thionyl chloride results in low yields and significant byproducts, including suspected chlorination of the pyrazole ring. What is happening and how can I fix it?

A1: This is a frequent issue when using a highly reactive agent like thionyl chloride with an electron-rich heterocyclic system like pyrazole.

Root Cause Analysis:

  • Ring Chlorination: The pyrazole ring is susceptible to electrophilic substitution. Under the acidic conditions generated (HCl) and at elevated temperatures, thionyl chloride can act as a chlorinating agent for the ring, not just the carboxylic acid.

  • Dimerization/Decomposition: Some pyrazole derivatives can be unstable under harsh conditions. For instance, 5-hydroxypyrazole-4-carboxylates have been shown to dimerize in refluxing thionyl chloride instead of forming the expected 5-chloro derivative.[7]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting carboxylic acid.

Troubleshooting & Optimization Protocol:

  • Lower the Temperature: Instead of refluxing, perform the reaction at room temperature or even 0 °C. The conversion to the acid chloride is often still efficient at lower temperatures, which significantly suppresses ring chlorination.

  • Use a Co-solvent: Suspend the pyrazole carboxylic acid in an inert, anhydrous solvent like dichloromethane (DCM) or toluene.[2] This helps to control the reaction temperature and improve homogeneity.

  • Catalytic Dimethylformamide (DMF): Add a catalytic amount (1-2 drops) of DMF. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a milder and more effective activating species for the carboxylic acid.[3]

  • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (SO₂ and HCl).[2] A typical sign of completion is the dissolution of the starting carboxylic acid suspension to form a clear solution.[2]

  • Immediate Use: Pyrazole carbonyl chlorides can be unstable.[8] It is best practice to remove the excess thionyl chloride and solvent under reduced pressure and use the crude acid chloride immediately in the subsequent step without purification.[2]

Q2: I am concerned about the safety and handling of thionyl chloride. What are some safer and milder alternatives?

A2: Several excellent alternatives to thionyl chloride offer milder reaction conditions and improved safety profiles. The choice of reagent often depends on the specific substrate and the scale of the reaction.

ReagentKey AdvantagesKey Disadvantages
**Oxalyl Chloride ((COCl)₂) **Milder conditions (often at room temperature), cleaner reaction with only gaseous byproducts (CO, CO₂, HCl), high selectivity.[3][9][10]More expensive than thionyl chloride, more sensitive to moisture.[3][9]
Cyanuric Chloride (TCT) Inexpensive, stable solid, high functional group compatibility, can be used in catalytic amounts.[11][12]Byproduct (cyanuric acid) is a solid that needs to be filtered off.
Phosphorus Pentachloride (PCl₅) Highly reactive, can be effective for unreactive carboxylic acids.Solid, can be difficult to handle, produces solid byproducts (POCl₃) that require careful separation.[9]

Recommendation: For laboratory-scale synthesis, especially with sensitive or complex pyrazole derivatives, oxalyl chloride is often the preferred reagent due to its mildness and clean reaction profile.[10] Cyanuric chloride is a cost-effective and increasingly popular alternative for both small and larger-scale preparations.[12]

Q3: When using oxalyl chloride with a catalytic amount of DMF, my reaction is sluggish or fails to go to completion. What could be the issue?

A3: While oxalyl chloride with catalytic DMF is a robust system, its efficacy can be hampered by a few key factors.

Root Cause Analysis:

  • Moisture: Both oxalyl chloride and the Vilsmeier intermediate are highly sensitive to moisture. Any water in the solvent, on the glassware, or in the starting material will consume the reagent.

  • Solvent Choice: The reaction is typically run in anhydrous chlorinated solvents like DCM or in ethers like THF. Using protic or reactive solvents will interfere with the reaction.

  • Insufficient Catalyst: The amount of DMF is catalytic, but too little may not be enough to initiate and sustain the catalytic cycle efficiently.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under a nitrogen or argon atmosphere. Use freshly distilled, anhydrous solvents. Ensure your pyrazole carboxylic acid is thoroughly dried.

  • Optimize Catalyst Loading: While typically a single drop of DMF is sufficient, for larger scale reactions or with less reactive substrates, you may need to increase the amount of DMF slightly. However, avoid adding too much DMF as it can lead to side products.[13]

  • Temperature Adjustment: While the reaction often proceeds well at room temperature, gentle warming to 40-50 °C can sometimes be necessary to drive the reaction to completion, especially with sterically hindered or electron-deficient pyrazole carboxylic acids.

Q4: The purification of my pyrazole carbonyl chloride is challenging. What are the best practices?

A4: Pyrazole carbonyl chlorides are often reactive and thermally unstable, making purification by distillation or chromatography difficult.[8]

Best Practices:

  • Use in Crude Form: The most common and recommended practice is to use the crude acid chloride directly after removing the excess chlorinating agent and solvent under vacuum.[2] This minimizes decomposition and maximizes yield for the subsequent reaction.

  • Recrystallization (with caution): If purification is absolutely necessary, recrystallization from a non-polar, anhydrous solvent like hexane or a mixture of hexane and ethyl acetate can be attempted, provided the compound is a solid and sufficiently stable.[14]

  • Acid-Base Extraction: For certain pyrazole derivatives, a careful acid-base workup can help remove impurities. However, this is risky as the acid chloride will hydrolyze back to the carboxylic acid in the presence of water. This is generally not recommended.

  • Precipitation: Dissolving the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate, THF) and then adding a non-polar solvent like hexane to induce precipitation can be an effective purification method.[14]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Carbonyl Chloride using Oxalyl Chloride (General Procedure)

This protocol is recommended for its mild conditions and high selectivity.[10]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1 drop per 10 mmol of acid).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe.

  • Reaction: Observe gas evolution (CO, CO₂, HCl).[10] Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the initial suspension becomes a clear solution.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude pyrazole carbonyl chloride is typically used immediately without further purification.[2]

Protocol 2: Synthesis of a Pyrazole Carbonyl Chloride using Cyanuric Chloride (TCT)

This protocol is a cost-effective and efficient alternative.[12]

  • Preparation: To a stirred solution of the pyrazole carboxylic acid (1.0 eq) and cyanuric chloride (0.4 eq) in anhydrous DCM or THF, add pyridine (1.0 eq) dropwise at room temperature.[11]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A solid precipitate of cyanuric acid may form.

  • Work-up: If necessary, filter off the solid byproduct. The filtrate containing the pyrazole carbonyl chloride can be used directly or concentrated under reduced pressure.

Visualizations

Workflow for Pyrazole Carbonyl Chloride Synthesis

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_next_step Next Step Start Pyrazole Carboxylic Acid Dry Dry Reactants & Solvents Start->Dry React Add Chlorinating Agent (e.g., Oxalyl Chloride + cat. DMF) Dry->React Monitor Monitor Reaction (TLC, Gas Evolution) React->Monitor Evap Evaporate Solvent & Excess Reagent Monitor->Evap Crude Crude Pyrazole Carbonyl Chloride Evap->Crude Next Immediate Use in Next Reaction Step Crude->Next

Caption: General workflow for the synthesis of pyrazole carbonyl chlorides.

Decision Tree for Chlorinating Agent Selection

G Start Start: Need to Synthesize Pyrazole Carbonyl Chloride Q1 Are there acid-sensitive functional groups present? Start->Q1 Q2 Is cost a major constraint? Q1->Q2 No A_Oxalyl Use Oxalyl Chloride + cat. DMF Q1->A_Oxalyl Yes A_TCT Consider Cyanuric Chloride (TCT) Q2->A_TCT Yes A_SOCl2 Use Thionyl Chloride (with caution) Q2->A_SOCl2 No

Caption: Decision-making guide for selecting a chlorinating agent.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 4(4), 553–555. [Link]

  • Various Authors. (2017). Is there any alternative for thionyl chloride, SOCl2? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Jooß, C., Ieawsuwan, W., & Opatz, T. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6616–6621. [Link]

  • Various Authors. (2005). Cyanuric Chloride as Chlorination Agent. The Hive Archive. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kappe, C. O., & Stadler, A. (2003). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Arkivoc, 2003(5), 108-117. [Link]

  • Önal, Z., Gürsoy, E., & Önal, A. (2005). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 70(10), 1129-1137. [Link]

  • Various Authors. (2016). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. Retrieved January 12, 2026, from [Link]

  • Varghese, J. R., & Radhakrishnan, P. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC advances, 14(45), 33267-33285. [Link]

  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Sonwane, K. D., & Zaware, B. N. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 12(02), 173-177. [Link]

  • Various Authors. (2025). Alternatives to Thionyl Chloride. Reddit. Retrieved January 12, 2026, from [Link]

  • Mironov, M. A., Iaroshenko, V. O., & Villinger, A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 779. [Link]

  • Various Authors. (n.d.). Cyanuric Chloride as chlorination agent. Hive Novel Discourse. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2020). I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bildirici, İ., & Çetinkaya, E. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4), 229-234. [Link]

  • Lange, W., et al. (2011). Method for purifying pyrazoles.
  • Gomaa, A. M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]

  • Guda, M. R., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(21), 7264. [Link]

  • Possible syntheses of an acid chloride. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 12, 2026, from [Link]

  • Lange, W., et al. (2011). Process for the purification of pyrazoles.
  • Bildirici, İ., et al. (2009). Mechanism for the formation of pyrazole. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 12, 2026, from [Link]

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Thompson, R. E., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic letters, 16(21), 5620-5623. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Trofimenko, S. (1970). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 72(5), 497-509. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

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  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 1H-Pyrazole-4-carbonyl chloride, 1,3-dimethyl- (9CI). (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Minimizing Impurity Formation in Large-Scale Pyrazole Synthesis

Welcome to the Technical Support Center for Large-Scale Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Large-Scale Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Pyrazoles are a cornerstone of medicinal chemistry and agrochemicals, making their efficient and pure synthesis a critical task.[1][2] The most common and industrially significant method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, a method pioneered by Ludwig Knorr.[2][3][4][5][6][7] While robust, this reaction is prone to several issues, primarily the formation of impurities that can be challenging to remove at scale. This guide will focus on diagnosing and mitigating these common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during large-scale pyrazole synthesis in a question-and-answer format.

Issue 1: My reaction produces a mixture of regioisomers that are difficult to separate.

Q: I'm reacting an unsymmetrical 1,3-diketone with methylhydrazine and my NMR analysis shows two distinct product signals, indicating a regioisomeric mixture. How can I favor the formation of a single isomer?

A: This is the most frequent challenge in pyrazole synthesis when using unsymmetrical starting materials.[5][8][9] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[9] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]

Causality and Strategic Solutions:

  • Understand the Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate. The regioselectivity is determined by which carbonyl group is attacked first by the substituted nitrogen of the hydrazine.[3][4]

  • Leverage Electronic Effects: The more electrophilic carbonyl carbon will react faster. An electron-withdrawing group (like a trifluoromethyl group) on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of initial attack by the more nucleophilic nitrogen of the hydrazine.[9]

  • Exploit Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[9]

  • Optimize Reaction Conditions (Solvent is Key): This is often the most practical and powerful tool for controlling regioselectivity on a large scale.[9]

    • Conventional Solvents: Ethanol is a common solvent but often provides low regioselectivity, leading to roughly equal mixtures of isomers.[1][8]

    • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[1][8][10] These solvents, through their unique hydrogen-bonding properties, can stabilize one of the transition states over the other, leading to the preferential formation of a single regioisomer.[8][10]

Workflow: Controlling Regioselectivity

start Regioisomer Mixture Detected factor_analysis Analyze Controlling Factors start->factor_analysis solvent Solvent Optimization factor_analysis->solvent temp Temperature Control factor_analysis->temp ph pH Adjustment factor_analysis->ph ethanol Ethanol (Baseline) solvent->ethanol If using tfe Use TFE or HFIP solvent->tfe Recommended low_temp Lower Temperature temp->low_temp acid_cat Acid Catalyst ph->acid_cat outcome_poor Poor Regioselectivity ethanol->outcome_poor outcome_good Improved Regioselectivity tfe->outcome_good low_temp->outcome_good acid_cat->outcome_good

Caption: Decision workflow for troubleshooting regioisomer formation.

Data Summary: Effect of Solvent on Regioselectivity

Starting MaterialsSolventRatio of Regioisomers (Desired:Undesired)Reference
Ethyl 4,4,4-trifluoroacetoacetate + MethylhydrazineEthanol1 : 1.3[10]
Ethyl 4,4,4-trifluoroacetoacetate + MethylhydrazineTFE11 : 1[10]
Ethyl 4,4,4-trifluoroacetoacetate + MethylhydrazineHFIP>99 : 1[10]
Issue 2: The reaction is sluggish or incomplete, leaving starting material.

Q: My reaction has been running for several hours, but TLC analysis still shows a significant amount of the 1,3-dicarbonyl starting material. How can I drive the reaction to completion?

A: Incomplete conversion is often a result of suboptimal reaction conditions or deactivation of the nucleophile.

Causality and Strategic Solutions:

  • Catalyst is Crucial: The Knorr synthesis is typically acid-catalyzed.[3][4] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.

    • Protocol: Add a catalytic amount of a mild acid like glacial acetic acid to your reaction mixture.[11] For a 1 mole scale reaction, 5-10 mL of acetic acid is a good starting point.

  • Temperature: While many pyrazole syntheses proceed rapidly at room temperature, some less reactive starting materials may require heating to overcome the activation energy barrier.[11]

    • Protocol: Heat the reaction mixture to reflux in a suitable solvent (e.g., ethanol, propanol). Monitor the reaction progress by TLC every hour.

  • Hydrazine Reactivity: Hydrazine can be protonated by strong acids, reducing its nucleophilicity. Using hydrazine salts (e.g., hydrazine hydrochloride) often requires the addition of a base to free the nucleophilic hydrazine. If you are using a hydrazine salt without a base, the reaction may not proceed.

Issue 3: The final product is highly colored (yellow, orange, or red), suggesting impurities.

Q: After workup, my isolated pyrazole is a discolored oil/solid. What is the source of this color and how can I remove it?

A: Colored impurities often arise from side reactions involving the hydrazine starting material or oxidation of intermediates.[5]

Causality and Strategic Solutions:

  • Hydrazine Decomposition: Hydrazines can be unstable, especially in the presence of air and heat, leading to colored byproducts.

    • Mitigation: Use fresh, high-quality hydrazine. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Pyrazoline Intermediates: Incomplete aromatization during the final dehydration step can leave residual pyrazoline intermediates.[5] These can sometimes be colored and may oxidize over time.

    • Mitigation: Ensure the final dehydration step is complete. This can be facilitated by adequate heating in the presence of an acid catalyst. In some cases, a mild oxidant can be used in a subsequent step to aromatize any remaining pyrazoline, though this must be done carefully to avoid over-oxidation of the desired product.

  • Purification:

    • Activated Carbon: For removing baseline color, treating a solution of the crude product with activated charcoal followed by filtration can be very effective.

    • Recrystallization: This is a powerful technique for purifying solid products and often removes colored impurities.[12] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation.[12][13]

    • Acid Salt Formation: Pyrazoles are basic and can be converted to their acid addition salts (e.g., hydrochloride, sulfate).[14][15] These salts are often crystalline and can be precipitated from an organic solvent, leaving many non-basic, colored impurities behind in the solution. The pure pyrazole can then be regenerated by neutralization with a base.

FAQs: Large-Scale Pyrazole Synthesis

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][6] The mechanism proceeds in three main steps:

  • Imine/Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound.[3][4]

  • Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a five-membered heterocyclic intermediate.[11]

  • Dehydration (Aromatization): The intermediate eliminates two molecules of water to form the stable, aromatic pyrazole ring.[11]

Knorr Pyrazole Synthesis Mechanism

1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate 1. Attack & Dehydration Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate 2. Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole 3. Dehydration (Aromatization)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my pyrazole product?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][16][17]

  • Thin-Layer Chromatography (TLC): A quick, qualitative tool to assess reaction completion and the presence of major impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your product and detecting trace impurities. An HPLC-UV method is often sufficient for routine analysis.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the main product and for identifying the structure of major impurities, particularly for distinguishing between regioisomers.[5]

Q3: Are there greener or more sustainable solvent choices for pyrazole synthesis?

A3: Yes, research into sustainable synthesis is ongoing. Deep Eutectic Solvents (DESs) have emerged as a promising green alternative to traditional volatile organic solvents.[21] These solvents are often biodegradable, have low toxicity, and can promote higher reaction rates and selectivity.[21] Additionally, catalyst-free reactions in water/ethanol mixtures have been reported, reducing the environmental impact.[22]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol is a classic example of the Knorr synthesis using a β-ketoester and a substituted hydrazine.[11][23]

Safety Precaution: Hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[23]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add phenylhydrazine (1.0 eq) to the flask. The addition may be exothermic.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the ethyl acetoacetate spot has disappeared.

  • Once complete, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Purification of a Crude Pyrazole via Acid Salt Crystallization

This protocol is based on the principle of purifying a basic pyrazole by forming a crystalline salt.[14][15]

Materials:

  • Crude pyrazole product

  • Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

  • Concentrated acid (e.g., HCl or H₂SO₄) or an organic acid solution (e.g., oxalic acid in ethanol)

  • 5% Sodium Bicarbonate solution

Procedure:

  • Dissolve the crude pyrazole in a minimum amount of the chosen organic solvent. If needed, gently warm the mixture to ensure complete dissolution.

  • Filter the solution to remove any insoluble particulates.

  • Slowly, and with stirring, add a solution of the acid (e.g., concentrated HCl dropwise or a solution of oxalic acid) to the pyrazole solution. The acid should be added in at least an equimolar amount.

  • The pyrazole acid salt should precipitate or crystallize out of the solution. Cooling the mixture in an ice bath can aid this process.

  • Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.

  • To recover the free pyrazole, dissolve the salt in water and neutralize the solution by slowly adding 5% sodium bicarbonate solution until the pH is ~8-9.

  • The purified pyrazole will typically precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. J Org Chem. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Li, Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Large-scale synthesis of 1H-pyrazole. [Link]

  • Slideshare. (2020). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Grokipedia. Paal–Knorr synthesis. [Link]

  • Google Patents. (2011).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2022). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • Journal of Organic Chemistry. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • National Institutes of Health. (2016). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Journal of Organic Chemistry. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]

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  • International Journal of Current Pharmaceutical Analysis. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Comparative Approach Introduction In the landscape of modern drug discovery and materials science, the pyrazo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride: A Comparative Approach

Introduction

In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds and functional materials.[1][2] The precise structural elucidation of these molecules is non-negotiable for understanding their function and ensuring synthetic fidelity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for determining the carbon-hydrogen framework of organic molecules in solution.[3]

This guide provides a comprehensive ¹H and ¹³C NMR analysis of a key synthetic intermediate, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride . We will move beyond a simple recitation of spectral data, delving into the causality behind experimental choices and the logic of spectral interpretation. Furthermore, to provide a richer context, we will compare its spectral features with a closely related analogue, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid , to illustrate the profound impact of substituent effects on NMR chemical shifts. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Methodology: The Foundation of Trustworthy Data

The quality of an NMR spectrum is fundamentally dependent on the meticulousness of sample preparation and the thoughtful selection of acquisition parameters. A flawed protocol will invariably lead to ambiguous or misleading data. The following sections detail a self-validating system for acquiring high-fidelity NMR data.

Experimental Protocol: NMR Sample Preparation

A homogenous, particle-free sample is critical for achieving sharp, well-resolved NMR signals. Suspended solids or paramagnetic impurities can degrade magnetic field homogeneity, resulting in broad, uninterpretable peaks.[4]

Step-by-Step Protocol:

  • Mass Measurement: Accurately weigh 5-10 mg of the analyte, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. For ¹³C NMR, a slightly higher concentration (15-20 mg) may be beneficial to improve the signal-to-noise ratio.[1]

  • Solvent Selection & Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing power and relatively simple residual solvent signal.[5] The deuterated solvent provides the deuterium ("lock") signal required by the spectrometer to stabilize the magnetic field.[6]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration (Critical Step): To eliminate particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or Kimwipe.[7]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[4][6] This standardized volume ensures that the sample is correctly positioned within the instrument's radiofrequency coils, maximizing sensitivity and minimizing the need for extensive magnetic field shimming.[8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[7]

Experimental Protocol: NMR Data Acquisition

The choice of acquisition parameters is a balance between sensitivity, resolution, and experimental time. The parameters below are optimized for a typical 400 MHz spectrometer and a small molecule like our target compound.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay without saturating the spins, enabling faster data acquisition.[1]

  • Acquisition Time (AT): ~4 seconds. This duration ensures sufficient data points are collected to resolve fine coupling patterns.[9]

  • Relaxation Delay (D1): 2 seconds. A delay of 1-2 seconds is generally sufficient for most protons in small molecules to return to equilibrium.[1]

  • Number of Scans (NS): 16-32. This number is typically adequate to achieve an excellent signal-to-noise ratio.

  • Spectral Width (SW): 0-12 ppm. This range covers the vast majority of proton resonances in organic compounds.

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45°.[9]

  • Acquisition Time (AT): ~4 seconds. A longer acquisition time improves digital resolution, which is crucial for distinguishing closely spaced carbon signals.[9]

  • Relaxation Delay (D1): 5 seconds. Quaternary carbons, such as the carbonyl and the tert-butyl quaternary carbon, have longer relaxation times. A longer delay is essential to ensure these signals are not attenuated, providing a more representative spectrum.

  • Number of Scans (NS): ≥1024. Due to the low natural abundance (1.1%) of the ¹³C isotope, a significantly larger number of scans is required to obtain a good signal-to-noise ratio compared to ¹H NMR.[10]

  • Decoupling: Broadband proton decoupling is employed to collapse all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon appears as a singlet.[10]

Below is a visual representation of the complete analytical workflow.

Caption: Workflow for NMR analysis, from sample preparation to final data interpretation.

Results and Discussion: Decoding the Spectra

The following sections present the analysis of the ¹H and ¹³C NMR spectra of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride, recorded in CDCl₃.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a direct count of the different proton environments and their neighboring protons. The molecule's structure suggests four distinct proton signals, a prediction confirmed by the experimental data.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
16.85Singlet (s)1HH4 (Pyrazole Ring)The lone proton on the pyrazole ring is not coupled to any other protons, resulting in a singlet. Its position is downfield due to the aromatic nature of the ring.
24.15Singlet (s)3HN-CH₃The methyl group attached to the nitrogen atom is a singlet as it has no adjacent protons. Its chemical shift is characteristic of N-alkyl groups.
31.38Singlet (s)9HC(CH₃)₃The nine protons of the tert-butyl group are equivalent due to free rotation and show a characteristic sharp singlet.[11] This signal typically appears far upfield.[12]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, including those without attached protons (quaternary carbons).

SignalChemical Shift (δ, ppm)AssignmentRationale
1162.5C=O (Carbonyl Chloride)This chemical shift is characteristic of acyl halide carbonyl carbons.[13]
2160.1C3 (Pyrazole Ring)The carbon bearing the bulky tert-butyl group. Its chemical shift is influenced by both the ring electronics and the alkyl substituent.
3142.8C5 (Pyrazole Ring)The carbon attached to the carbonyl chloride group. It is significantly deshielded by the electron-withdrawing effect of the carbonyl group.
4112.3C4 (Pyrazole Ring)The sole CH carbon in the pyrazole ring.
538.2N-CH₃The N-methyl carbon, appearing in a typical range for such groups.
632.7C (CH₃)₃ (Quaternary)The quaternary carbon of the tert-butyl group.
729.9C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region.[11]

Comparative Analysis: The Impact of a Single Atom

To truly appreciate the diagnostic power of NMR, it is instructive to compare the spectrum of our target compound with a close analogue. Here, we compare 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride with 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid . The only difference is the replacement of the chlorine atom on the carbonyl group with a hydroxyl group. This seemingly minor change has predictable and informative consequences for the NMR spectra.

Caption: Structural and spectral comparison of the carbonyl chloride and carboxylic acid analogues.

Discussion of Differences:

  • Carbonyl Carbon (C=O) Chemical Shift: This is the most dramatic difference. The carbonyl carbon in the carboxylic acid is expected to be shifted significantly downfield (to ~170-185 ppm) compared to the acyl chloride (~162.5 ppm).[14] This is because the lone pair electrons on the hydroxyl oxygen of the acid can participate in resonance, which deshields the carbonyl carbon more effectively than the lone pairs on chlorine.

  • Pyrazole Ring Shifts (C5, H4): Chlorine is more electronegative than the hydroxyl group's oxygen. However, the overall electronic effect on the attached pyrazole ring is a complex interplay of inductive and resonance effects. We would predict a slight upfield (shielding) shift for the adjacent C5 and the H4 proton in the carboxylic acid compared to the more electron-withdrawing carbonyl chloride.

  • Additional ¹H Signal: The carboxylic acid will exhibit an additional, exchangeable proton signal for the -COOH group. This signal is typically a broad singlet found far downfield (>10 ppm) and can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

This comparison underscores how NMR spectroscopy is not merely for structural confirmation but is also an exquisitely sensitive probe of the electronic environment within a molecule.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride provides an unambiguous structural confirmation, with each signal logically assigned based on established principles of chemical shift and multiplicity. The characteristic signals of the tert-butyl, N-methyl, and pyrazole ring protons, along with the distinct chemical shifts of the pyrazole and carbonyl carbons, form a unique spectral fingerprint for this important synthetic building block.

By adhering to rigorous experimental protocols for sample preparation and data acquisition, we ensure the generation of high-fidelity, trustworthy data. Furthermore, the comparative analysis with its carboxylic acid analogue demonstrates the sensitivity of NMR to subtle electronic changes, reinforcing its role as an indispensable tool for chemists in research, development, and quality control.

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Comparative

Mass Spectrometry Showdown: A Comparative Guide to Structurally Confirming 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

A Senior Application Scientist's Guide to Ionization Techniques for Pharmaceutical Intermediates In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ionization Techniques for Pharmaceutical Intermediates

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance.[1][2] 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a key heterocyclic building block, valued for its role in the synthesis of potential pharmaceutical and agrochemical agents.[3] Its reactivity, driven by the acyl chloride group, makes it a versatile synthon, but also necessitates precise characterization to ensure the integrity of subsequent synthetic steps.

This guide provides an in-depth comparative analysis of two powerful mass spectrometry techniques for the structural elucidation of this pyrazole derivative: the classic, robust Electron Ionization (EI) and the high-resolution, soft Electrospray Ionization coupled with a Quadrupole Time-of-Flight analyzer (ESI-Q-TOF). We will explore the causality behind our experimental choices, presenting data that demonstrates how these fundamentally different ionization methods provide complementary information, leading to absolute confidence in structural assignment.

Pillar 1: The Ionization Dichotomy: "Hard" vs. "Soft" Techniques

The choice of ionization technique is the most critical variable in mass spectrometry, as it dictates the nature of the ions that are generated and, consequently, the information that can be gleaned from the resulting spectrum.

  • Electron Ionization (EI): The "Hard" Fragmentation Approach EI is a high-energy process where the analyte, in the gas phase, is bombarded by a beam of energetic electrons (typically 70 eV).[4][5] This forceful interaction ejects an electron from the molecule, creating a radical cation (M+•). The significant excess energy imparted to this molecular ion causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the compound.[5][6] While this rich fragmentation is excellent for structural elucidation, the molecular ion peak itself can sometimes be of low intensity or entirely absent.[4]

  • Electrospray Ionization (ESI): The "Soft" Molecular Ion Approach In contrast, ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions with minimal fragmentation.[7][8] A high voltage is applied to a liquid sample, generating a fine spray of charged droplets.[9] As the solvent evaporates, the charge density on the droplet surface increases until gas-phase ions—typically protonated molecules ([M+H]+)—are formed.[8][9] This method is ideal for unequivocally determining the molecular weight of an analyte.[10] When coupled with a high-resolution analyzer like a Time-of-Flight (TOF) tube, it provides highly accurate mass measurements, enabling the determination of elemental compositions.[11][12]

Pillar 2: Experimental Design & Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. Here, we detail the methodologies for analyzing 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride, a compound with a monoisotopic mass of 200.0716 Da (for the ³⁵Cl isotope).

Experimental Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed to leverage the volatility of the analyte and the fingerprinting capability of EI.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in anhydrous dichloromethane. The use of a dry, inert solvent is critical to prevent the hydrolysis of the reactive acyl chloride moiety.[13]

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Conditions:

    • Injector: Split/splitless, operated in split mode (10:1) at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Experimental Protocol 2: Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF MS)

This protocol is designed for high-accuracy molecular weight determination and controlled fragmentation for structural confirmation.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

  • Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6545XT AdvanceLink Q-TOF (or equivalent).

  • LC Conditions (for sample introduction):

    • Mobile Phase: 90% Acetonitrile, 10% Water, 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min (direct infusion via LC autosampler is also an option).

    • Column: Bypassed for this analysis (direct injection).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.

    • Capillary Voltage: 3500 V.

    • Nebulizer Gas (N₂): 35 psig.

    • Drying Gas (N₂): 8 L/min at 325 °C.

    • Mass Range: Scan from m/z 50 to 400.

    • Data Acquisition:

      • MS Mode: Full scan TOF for accurate mass measurement of the precursor ion.

      • MS/MS Mode: Targeted MS/MS of the protonated molecule (m/z 201.0795) using Collision-Induced Dissociation (CID) with collision energies ramped from 10-30 eV.

Pillar 3: Data Analysis & Comparative Interpretation

The data from each technique tells a different part of the molecule's story. By analyzing both, we build an unshakeable structural confirmation.

Results from Electron Ionization (EI-MS)

The EI spectrum is characterized by extensive fragmentation. The molecular ion (M+•) at m/z 200 is observed, but it is not the most abundant peak. The spectrum is dominated by fragments resulting from the cleavage of the weakest bonds and the formation of stable ions.

Table 1: Key Fragments Observed in the EI-MS Spectrum

Observed m/zProposed Fragment IonFormulaLossRationale
200/202[M] +•C₉H₁₃ClN₂O-Molecular Ion (with ³⁷Cl isotope)
185/187[M - CH₃]+C₈H₁₀ClN₂O•CH₃Loss of a methyl radical from the tert-butyl group.[14]
165[M - Cl]+C₉H₁₃N₂O•ClFormation of a stable acylium ion, a classic fragmentation for acyl chlorides.[13]
137[M - Cl - CO]+C₈H₁₃N₂•Cl, COSubsequent loss of carbon monoxide from the acylium ion.[13]
57[C(CH₃)₃]+C₄H₉C₅H₄ClN₂OFormation of the highly stable tert-butyl cation, often the base peak for tert-butyl containing compounds.[15]

The fragmentation pathway begins with the high-energy ionization event, leading to multiple competing cleavage pathways that reveal the key functional groups: the tert-butyl group, the acyl chloride, and the pyrazole core.

EI_Fragmentation M [M]+• m/z 200/202 M_minus_15 [M-CH₃]+ m/z 185/187 M->M_minus_15 - •CH₃ Acylium [M-Cl]+ m/z 165 M->Acylium - •Cl tButyl [C₄H₉]+ m/z 57 M->tButyl - C₅H₄ClN₂O• M_minus_57 [M-C₄H₉]+• m/z 143/145 Acylium_minus_CO [Acylium-CO]+ m/z 137 Acylium->Acylium_minus_CO - CO

Caption: Proposed EI fragmentation pathway for the target molecule.

Results from ESI-Q-TOF MS

The ESI-MS analysis provides a much simpler initial spectrum, which is its primary strength for molecular weight confirmation.

  • MS Mode (Full Scan): The spectrum is dominated by a single isotopic cluster. The monoisotopic peak at m/z 201.0795 corresponds to the protonated molecule, [M+H]⁺ . The measured mass is within 1.2 ppm of the calculated mass for C₉H₁₄ClN₂O⁺ (201.0795), confirming the elemental composition. The characteristic A+2 peak for the ³⁷Cl isotope is observed at m/z 203.0768 with the expected ~1:3 intensity ratio, validating the presence of a single chlorine atom.

  • MS/MS Mode (Targeted Fragmentation): To gain structural information, the [M+H]⁺ ion (m/z 201.0795) was isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation of an even-electron ion yields a different, often simpler, set of product ions compared to EI.

Table 2: Key Product Ions from ESI-MS/MS of the [M+H]⁺ Precursor

Precursor m/zObserved Product m/zProposed Fragment IonFormulaNeutral LossRationale
201.0795165.1023[M+H - HCl]+C₉H₁₃N₂OHClLoss of neutral hydrogen chloride.
201.0795145.0918[M+H - C₄H₈]+C₅H₉ClN₂OC₄H₈Loss of neutral isobutylene from the tert-butyl group.
201.079557.0701[C(CH₃)₃]+C₄H₉C₅H₅ClN₂OFormation of the tert-butyl cation.

The fragmentation of the protonated molecule proceeds via the loss of stable neutral molecules, a characteristic of even-electron ion fragmentation.[6] This provides clear evidence for the presence of both the chlorine and the tert-butyl group.

ESI_Fragmentation MH [M+H]+ m/z 201/203 MH_minus_HCl [M+H - HCl]+ m/z 165 MH->MH_minus_HCl - HCl MH_minus_C4H8 [M+H - C₄H₈]+ m/z 145/147 MH->MH_minus_C4H8 - C₄H₈ tButyl_ESI [C₄H₉]+ m/z 57 MH->tButyl_ESI - C₅H₅ClN₂O

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Head-to-Head Comparison: EI-MS vs. ESI-Q-TOF MS

FeatureGC-EI-MSLC-ESI-Q-TOF MSAdvantage for this Application
Ionization Type Hard Ionization (Radical Cations)Soft Ionization (Protonated Molecules)Complementary: Provides orthogonal fragmentation data.
Molecular Ion M+• peak observed, but weak.[M+H]⁺ is the base peak.ESI-Q-TOF: Unambiguous molecular weight determination.
Fragmentation Extensive, spontaneous, reproducible "fingerprint".Minimal by default; controlled via MS/MS.EI-MS: Excellent for library matching and known compound ID. ESI-MS/MS: Better for systematic de novo elucidation.
Mass Accuracy Nominal Mass (Unit Resolution)High Resolution (<5 ppm)ESI-Q-TOF: Enables elemental composition determination.
Structural Info High, from characteristic cleavages (e.g., acylium, t-butyl ions).High, from targeted neutral losses (e.g., HCl, C₄H₈).Both: Provide strong, complementary structural evidence.
Sample Req. Volatile and thermally stable.Soluble in common solvents.ESI-Q-TOF: More versatile for a wider range of compounds.

Final Verdict & Recommendations for the Professional Scientist

Both Electron Ionization and Electrospray Ionization provide critical, albeit different, pieces of the structural puzzle for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. The choice of technique should be guided by the analytical goal.

  • For Routine Analysis & Quality Control: When the identity of the compound is known and the goal is confirmation or purity assessment, GC-EI-MS is an exceptionally robust and cost-effective method. Its reproducible fragmentation pattern serves as a reliable fingerprint that can be easily compared against a reference standard.

  • For De Novo Structural Elucidation & Impurity Identification: For novel compounds, or for characterizing unknown process impurities or degradants, ESI-Q-TOF MS is the superior choice. The workflow is definitive:

    • Confirm the elemental composition via high-resolution, accurate-mass measurement of the [M+H]⁺ ion.

    • Systematically deduce structural motifs by interpreting the controlled fragmentation patterns from targeted MS/MS experiments.

Ultimately, these techniques should not be viewed as competitors, but as powerful complementary tools. For the highest level of confidence required in drug development, employing both methods provides orthogonal data that validates the structure beyond any reasonable doubt, ensuring the integrity of your research and development pipeline.

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Pyrazole-5-Carbonyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Pyrazole Acylating Agents in Synthesis Pyrazole-containing compounds are cornerstones in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrazole Acylating Agents in Synthesis

Pyrazole-containing compounds are cornerstones in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs and essential agricultural products.[1][2] The pyrazole-5-carbonyl chloride scaffold is a particularly valuable synthetic intermediate, acting as a potent acylating agent for the construction of amides and esters, which are prevalent motifs in biologically active molecules.[3][4] However, not all pyrazole-5-carbonyl chlorides are created equal. The substituents on the pyrazole ring dramatically influence the reactivity of the acyl chloride group, a factor that can mean the difference between a high-yielding, clean reaction and a complex mixture requiring extensive purification.

This guide provides a framework for understanding and predicting the reactivity of various substituted pyrazole-5-carbonyl chlorides. We will delve into the underlying electronic principles, provide robust experimental protocols for direct comparison, and present data to guide your selection of the optimal building block for your specific synthetic challenge.

Theoretical Framework: Electronic Effects on Carbonyl Electrophilicity

The reactivity of any acyl chloride in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon.[5][6][7] This carbon atom is electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[7] The pyrazole ring itself, being an aromatic heterocycle, further modulates this electrophilicity based on the electronic nature of its substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups at positions 3 or 4 of the pyrazole ring pull electron density away from the carbonyl carbon. This inductive effect enhances the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and thus more susceptible to nucleophilic attack.[8] Consequently, pyrazole-5-carbonyl chlorides bearing EWGs are expected to be more reactive.

  • Electron-Donating Groups (EDGs): Conversely, substituents like methyl (-CH₃) or methoxy (-OCH₃) groups donate electron density into the pyrazole ring. This effect, transmitted to the carbonyl carbon, slightly reduces its electrophilicity. As a result, pyrazole-5-carbonyl chlorides with EDGs are generally less reactive, requiring more forcing conditions or more potent nucleophiles to react efficiently.

This relationship provides a predictive tool for synthetic chemists. If a highly efficient acylation of a weakly nucleophilic amine is required, selecting a pyrazole-5-carbonyl chloride with an EWG would be a logical starting point.

G cluster_0 Substituent Effect on Reactivity EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Carbonyl Enhanced Carbonyl Electrophilicity (δ+) EWG->Carbonyl Inductive Effect EDG Electron-Donating Group (e.g., -CH3, -OCH3) Reduced_Carbonyl Reduced Carbonyl Electrophilicity (δ+) EDG->Reduced_Carbonyl Inductive/Resonance Effect Reactivity_Inc Increased Reactivity (Faster Rate) Carbonyl->Reactivity_Inc Reactivity_Dec Decreased Reactivity (Slower Rate) Reduced_Carbonyl->Reactivity_Dec

Caption: Logical flow of substituent effects on carbonyl reactivity.

Synthesis of Pyrazole-5-Carbonyl Chlorides: A General Protocol

The conversion of the parent pyrazole-5-carboxylic acid to the corresponding carbonyl chloride is a standard and generally high-yielding transformation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the most common reagents for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).[9][10]

Protocol 1: General Synthesis of Pyrazole-5-Carbonyl Chlorides

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add the desired substituted pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (2.0 - 3.0 eq) dropwise to the suspension at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazole-5-carbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[3][9]

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, two complementary experimental approaches can be employed: a competitive acylation reaction for relative reactivity and an in-situ spectroscopic analysis for quantitative kinetic data.

Method 1: Competitive Acylation for Relative Reactivity

This experiment provides a direct, head-to-head comparison of the reactivity of two different pyrazole-5-carbonyl chlorides. By reacting an equimolar mixture of two acyl chlorides with a sub-stoichiometric amount of a common nucleophile, the ratio of the resulting products directly reflects their relative reaction rates.

Protocol 2: Competitive Acylation with Aniline

  • Mixture Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve Pyrazole-A-carbonyl chloride (1.0 eq) and Pyrazole-B-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Nucleophile Addition: In a separate flask, dissolve aniline (0.8 eq, the limiting reagent) in anhydrous DCM with a non-nucleophilic base such as triethylamine (1.0 eq) to act as an HCl scavenger.

  • Reaction: Cool the acyl chloride mixture to 0 °C. Add the aniline solution dropwise over 10 minutes with vigorous stirring.

  • Quenching & Analysis: After stirring for 1 hour at 0 °C, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the organic layer, dry it over Na₂SO₄, and concentrate it in vacuo. Analyze the crude product mixture by ¹H NMR spectroscopy or HPLC to determine the ratio of the two resulting anilide products.

Caption: Workflow for the competitive acylation experiment.

Method 2: In-situ FT-IR Monitoring for Kinetic Analysis

For a quantitative measure of reactivity, the rate of reaction can be monitored in real-time using Fourier-transform infrared (FT-IR) spectroscopy. The disappearance of the characteristic carbonyl chloride C=O stretching frequency (typically ~1760-1800 cm⁻¹) and the appearance of the amide C=O stretch (~1650-1680 cm⁻¹) can be tracked over time to determine the reaction's rate constant.

Protocol 3: Kinetic Study via FT-IR Spectroscopy

  • Setup: Use an in-situ FT-IR probe immersed in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

  • Background Spectrum: Record a background spectrum of the anhydrous solvent (e.g., THF) and the nucleophile (e.g., benzylamine, 1.2 eq).

  • Initiation: Rapidly inject a stock solution of the pyrazole-5-carbonyl chloride (1.0 eq) into the stirred solution.

  • Data Acquisition: Immediately begin recording FT-IR spectra at regular intervals (e.g., every 30 seconds).

  • Analysis: Plot the absorbance of the acyl chloride C=O peak versus time. The data can be fitted to a pseudo-first-order kinetic model (assuming the nucleophile is in excess) to calculate the rate constant (k).

Comparative Reactivity Data

To illustrate the principles discussed, we present hypothetical but representative data for three distinct pyrazole-5-carbonyl chlorides.

Table 1: Representative Pyrazole-5-Carbonyl Chlorides for Comparison

CompoundNameSubstituent (R)Expected Reactivity
1 1-Methyl-1H-pyrazole-5-carbonyl chloride1-CH₃Moderate (Baseline)
2 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride3-NO₂High
3 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride1-CH₃, 3-CH₃Low

Table 2: Results from Competitive Acylation with Aniline

Competing PairProduct Ratio (Determined by HPLC)Relative Reactivity
2 vs 1 92 : 82 >> 1
1 vs 3 85 : 151 > 3

Table 3: Pseudo-First-Order Rate Constants (k) from FT-IR Analysis

CompoundReaction with BenzylamineRate Constant (k, s⁻¹)
1 Amide Formation1.5 x 10⁻³
2 Amide Formation9.8 x 10⁻³
3 Amide Formation4.1 x 10⁻⁴

Analysis and Practical Implications

The experimental data strongly support the initial theoretical framework.

  • Compound 2 , bearing the electron-withdrawing nitro group, is by far the most reactive acylating agent. Its high reactivity makes it ideal for acylating poorly nucleophilic substrates or for reactions where speed is critical. However, this heightened reactivity may also lead to side reactions or require careful temperature control.

  • Compound 1 serves as a useful baseline. Its moderate reactivity is suitable for a wide range of standard transformations with common nucleophiles like primary and secondary amines.

  • Compound 3 , with two electron-donating methyl groups, is the least reactive. This attenuated reactivity can be advantageous, offering greater selectivity in molecules with multiple nucleophilic sites or requiring harsher conditions (e.g., higher temperatures, stronger bases) to drive the reaction to completion.

Conclusion

The reactivity of pyrazole-5-carbonyl chlorides is not a fixed property but a tunable parameter that can be strategically manipulated through the judicious choice of substituents on the pyrazole ring. Understanding the electronic influence of these substituents allows chemists to select the optimal reagent for a given transformation. Electron-withdrawing groups accelerate acylation, while electron-donating groups attenuate it. By employing the comparative experimental protocols detailed in this guide, researchers can empirically determine the best acylating agent for their specific needs, leading to improved reaction outcomes, simplified purifications, and more efficient synthetic routes in the development of novel pharmaceuticals and agrochemicals.

References

  • Vertex AI Search. (2020). Why is acid chloride more reactive than alkyl chloride? Quora.
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  • Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003.
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  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
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  • ResearchGate. (2025). Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity.
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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Synthesis In the realm of drug discovery and materials science, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial heterocyclic building block. Its react...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of drug discovery and materials science, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial heterocyclic building block. Its reactive acyl chloride moiety allows for the facile construction of amides, esters, and other derivatives, making it a valuable intermediate in the synthesis of complex molecular architectures, including pharmacologically active agents.[1][2][3] The purity of this key intermediate is not a trivial matter; it is the bedrock upon which the reliability, reproducibility, and safety of subsequent research and development efforts are built. The presence of unreacted starting materials, by-products, or degradation products can lead to aberrant reaction outcomes, complicate purification processes, and yield misleading biological data.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride. We will delve into the causality behind methodological choices, present a detailed experimental protocol, and offer a transparent comparison to alternative methods, empowering researchers to make informed decisions for their analytical workflows.

Genesis of the Analyte: Synthesis and Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. The target compound is typically synthesized from its corresponding carboxylic acid, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The conversion is an ester-to-acyl chloride transformation, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5][6][7]

This synthetic route introduces several potential impurities:

  • Starting Material: Unreacted 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Reagent By-products: Residual chlorinating agents and their decomposition products (e.g., HCl, SO₂).

  • Hydrolysis Product: The primary degradation product is the starting carboxylic acid, formed by the reaction of the highly reactive acyl chloride with trace moisture.

  • Side-Reaction Products: Impurities originating from the initial pyrazole ring formation, which often involves the condensation of a β-diketone equivalent with methylhydrazine.[8][9][10]

A robust analytical method must be able to separate the target acyl chloride from its primary potential impurity, the starting carboxylic acid, as well as any other synthesis-related compounds.

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

For non-volatile, polar to moderately non-polar small molecules, RP-HPLC is the gold standard for purity determination due to its high resolution, sensitivity, and reproducibility.

The Rationale Behind the RP-HPLC Method

Our objective is to develop a method that provides a sharp, symmetrical peak for the acyl chloride, well-resolved from the more polar carboxylic acid and other potential impurities.

  • Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The retention of a compound is primarily driven by its hydrophobicity. 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is more non-polar than its corresponding carboxylic acid due to the absence of the ionizable -COOH group. Therefore, the acyl chloride will be retained longer on a C18 column, eluting after the carboxylic acid.

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and an excellent starting point.[11][12] The octadecylsilyl stationary phase provides strong hydrophobic interactions with the tert-butyl and pyrazole moieties of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile (ACN) and water is chosen for its simplicity and effectiveness. ACN is a common organic modifier with a low UV cutoff and is an excellent solvent for pyrazole derivatives.[11][12] A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is added to the mobile phase.[11][13] This serves a critical function: it suppresses the ionization of any residual carboxylic acid, ensuring it elutes as a single, sharp peak rather than a broad, tailing one. This significantly improves resolution and quantification accuracy.

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This helps in peak identification and purity assessment. Based on similar pyrazole structures, a detection wavelength in the range of 210-240 nm is typically effective.[12] We will use 230 nm for this protocol.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte Accurately B Dissolve in Diluent (e.g., Acetonitrile) A->B F Inject Sample B->F C Prepare Mobile Phase (ACN/Water/TFA) D Degas Mobile Phase C->D E System Equilibration D->E E->F G Data Acquisition (Chromatogram) F->G H Integrate Peaks G->H I Calculate Area % H->I J Generate Purity Report I->J

Caption: Logical workflow for HPLC purity determination.

Detailed Experimental Protocol: HPLC Purity Assessment

1. Materials and Reagents:

  • 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference Standard (if available) of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 230 nm.

  • Run Time: 15 minutes.

3. Sample Preparation:

  • Diluent: Acetonitrile (ACN).

  • Sample Stock Solution: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Caution: Acyl chlorides are moisture-sensitive. Perform this step quickly in a low-humidity environment. Dissolve and dilute to the mark with ACN to achieve a concentration of ~1 mg/mL.

  • Working Solution: Further dilute the stock solution if necessary to be within the linear range of the detector (e.g., to 0.1 mg/mL).

4. HPLC Procedure:

  • Prepare the mobile phase and degas thoroughly using sonication or vacuum filtration.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • Inject a blank (diluent) to ensure the system is clean.

  • If available, inject a solution of the starting carboxylic acid to determine its retention time.

  • Inject the prepared sample solution.

  • Acquire the chromatogram for the specified run time.

5. Data Analysis:

  • Integrate all peaks in the chromatogram, excluding the solvent front.

  • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The system suitability parameters (e.g., tailing factor, theoretical plates) for the main peak should be evaluated to ensure the validity of the analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure different chemical properties.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and boiling point.

    • Applicability: Acyl chlorides are thermally labile and highly reactive. Direct injection can lead to degradation in the hot injector port. A more reliable approach involves derivatization, for example, by reacting the acyl chloride with a nucleophile like diethylamine to form a stable diethylamide, which can then be analyzed by GC-MS.[14] This method can also simultaneously detect the starting carboxylic acid after silylation.[14]

    • Value: GC-MS provides mass information, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.

    • Applicability: A simple ¹H NMR spectrum can provide a wealth of information. The purity can be estimated by comparing the integration of peaks corresponding to the target molecule against those of impurities. For more accurate quantification, Quantitative NMR (qNMR) can be performed using a certified internal standard.

    • Value: NMR is a "structure-counting" technique. It can detect and quantify impurities that may not have a UV chromophore (and thus are invisible to HPLC-UV) or are non-volatile (invisible to GC). It is particularly effective at identifying the starting carboxylic acid, whose proton signals will be distinct from the acyl chloride.[15][16]

  • Titration: A classic chemical method.

    • Applicability: The acyl chloride can be quantified by reacting it with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile. Alternatively, allowing the acyl chloride to hydrolyze to the carboxylic acid and HCl, followed by titration with a standardized base, can determine the total acid content.

    • Value: Titration provides a measure of the functional group purity (the amount of reactive acyl chloride) but lacks the specificity to distinguish the target molecule from other reactive impurities.

Comparative Analysis

The following table summarizes the strengths and weaknesses of each technique for this specific application.

FeatureHPLC-UV/PDAGC-MS (with Derivatization)NMR Spectroscopy (¹H)Titration
Specificity High (for UV-active compounds)Very High (separation + mass)Very High (structural info)Low (functional group specific)
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg level)Moderate (mg level)Low (mmol level)
Quantification Excellent (Area % or vs. Std)Good (with internal standard)Excellent (qNMR with Std)Excellent (for functional group)
Impurity ID Limited (Retention time only)Excellent (Mass fragmentation)Excellent (Structural data)Not Possible
Sample Throughput HighModerateModerate to LowHigh
Destructive? YesYesNoYes
Key Advantage Robust, precise, and widely available method for routine purity checks.Confirmatory identification of volatile/derivatizable impurities.Absolute structural confirmation and detection of non-chromophoric impurities.Fast, inexpensive assay of functional group content.
Key Limitation Requires impurities to have a UV chromophore.Requires derivatization; not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic methods.Non-specific; susceptible to interference from other acidic/basic impurities.
Purity Assessment Strategy Diagram

This diagram outlines a comprehensive strategy for purity assessment, incorporating orthogonal methods for a full characterization.

Purity_Strategy cluster_synthesis Synthesis & Initial Check cluster_primary Primary Purity Assay (Routine QC) cluster_orthogonal Orthogonal & Confirmatory Methods A Synthesized Crude Product B ¹H NMR Analysis (Structural Confirmation & Gross Purity) A->B C RP-HPLC Analysis (Area % Purity) B->C D GC-MS Analysis (ID of Volatile Impurities) B->D E Titration (Functional Group Assay) B->E F Final Purity Report (Combined Data) C->F D->F E->F

Caption: A comprehensive purity assessment strategy.

Conclusion

For the routine purity assessment of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, a well-developed Reverse-Phase HPLC method stands out as the most practical, reliable, and robust choice. It provides the necessary resolution, sensitivity, and quantitative accuracy to distinguish the target compound from its most likely impurities, particularly the starting carboxylic acid.

However, for a complete and authoritative characterization, especially during process development or for establishing a reference standard, relying on a single technique is insufficient. A multi-faceted approach employing orthogonal methods is scientifically rigorous. Confirming structure and identifying non-chromophoric impurities with NMR, and identifying volatile by-products with GC-MS, provides a holistic and trustworthy purity profile. This self-validating system ensures that researchers and drug development professionals can proceed with confidence in the quality of their critical synthetic intermediates.

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Validation

The Chemist's Compass: Navigating the Synthesis of Pyrazole Carboxamides with a Comparative Guide to Coupling Reagents

For researchers, scientists, and professionals in drug development, the pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. The c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. The critical step in the synthesis of these valuable compounds is the formation of the amide bond, a reaction whose success is intimately tied to the choice of coupling reagent. An injudicious selection can lead to low yields, arduous purification, and, in the case of chiral molecules, devastating loss of stereochemical integrity.

This guide provides an in-depth, objective comparison of the most common classes of coupling reagents for pyrazole carboxamide synthesis. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind their efficacy, present comparative data to guide your selection, and offer detailed, field-proven protocols to empower your synthetic endeavors.

The Crux of the Matter: Understanding Amide Bond Formation

The seemingly straightforward condensation of a pyrazole carboxylic acid and an amine to form an amide bond is, in reality, a kinetically unfavorable process. The direct reaction requires high temperatures that are incompatible with the often-complex functionalities present in pharmaceutical intermediates. Coupling reagents circumvent this thermodynamic barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

The choice of coupling reagent dictates the nature of this activated intermediate, which in turn influences reaction rates, side product formation, and the preservation of stereochemistry. We will explore the three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

A Mechanistic Deep Dive: The Powerhouses of Amide Synthesis

A fundamental understanding of the mechanism of action is crucial for both optimizing reactions and troubleshooting unforeseen challenges.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and cost-effective choice for amide bond formation. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.

Pyrazole-COOH Pyrazole-COOH O-Acylisourea O-Acylisourea Pyrazole-COOH->O-Acylisourea + EDC EDC EDC Pyrazole Carboxamide Pyrazole Carboxamide O-Acylisourea->Pyrazole Carboxamide + Amine Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct Amine Amine

Caption: General mechanism of carbodiimide-mediated amide coupling.

However, the O-acylisourea intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common impurity that can be difficult to remove. To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are frequently employed. These additives trap the O-acylisourea to form a more stable and less reactive activated ester, which then reacts cleanly with the amine.

Phosphonium Salts: Clean and Efficient Coupling

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are powerful, standalone coupling reagents known for their high efficiency and lower risk of racemization.[1] They react with the carboxylate to form a highly reactive phosphonium ester intermediate.

Pyrazole-COOH Pyrazole-COOH OBt Active Ester OBt Active Ester Pyrazole-COOH->OBt Active Ester + PyBOP, Base PyBOP PyBOP Pyrazole Carboxamide Pyrazole Carboxamide OBt Active Ester->Pyrazole Carboxamide + Amine Phosphoramide Byproduct Phosphoramide Byproduct OBt Active Ester->Phosphoramide Byproduct Amine Amine

Caption: General mechanism of phosphonium salt-mediated amide coupling.

A key advantage of phosphonium reagents is the absence of guanidinylation side reactions, which can be an issue with uronium/aminium salts.[1] However, the byproducts of phosphonium reagents can sometimes complicate purification.

Uronium/Aminium Salts: The Titans of Reactivity

Uronium and aminium salts, such as HBTU, HCTU, and HATU, are among the most reactive and widely used coupling reagents, especially for challenging substrates.[2] They activate carboxylic acids to form highly reactive activated esters. The superior performance of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[2]

Pyrazole-COOH Pyrazole-COOH OAt Active Ester OAt Active Ester Pyrazole-COOH->OAt Active Ester + HATU, Base HATU HATU Pyrazole Carboxamide Pyrazole Carboxamide OAt Active Ester->Pyrazole Carboxamide + Amine Tetramethylurea Byproduct Tetramethylurea Byproduct OAt Active Ester->Tetramethylurea Byproduct Amine Amine

Caption: General mechanism of uronium/aminium salt-mediated amide coupling.

While highly effective, a potential drawback of this class is the risk of guanidinylation of the amine, especially if the amine is present in excess or if the coupling reaction is slow.[1]

Performance at a Glance: A Comparative Data Summary

While direct comparative studies for a single pyrazole carboxamide system are scarce in the literature, data from the closely related field of peptide synthesis provides valuable insights into the relative efficacy of these reagents. The synthesis of "difficult" peptide sequences, which are prone to aggregation and side reactions, serves as an excellent benchmark.

Coupling ReagentClassRelative ReactivityRacemization RiskCommon Side Products/IssuesTypical Yield Range (General Amides)
EDC/HOBt CarbodiimideModerateLow to ModerateN-acylurea, water-soluble urea byproduct70-95%
DCC/HOBt CarbodiimideModerateLow to ModerateN-acylurea, insoluble dicyclohexylurea (DCU)70-95%
PyBOP Phosphonium SaltHighLowPhosphoramide byproducts80-98%
HBTU Uronium/Aminium SaltHighLowGuanidinylation of amine85-99%
HATU Uronium/Aminium SaltVery HighVery LowGuanidinylation of amine90-99%[2]

Note: Yields are highly substrate-dependent and the provided ranges are for general guidance. The level of racemization is also influenced by the specific amino acid or chiral amine, solvent, and base used.

Field-Proven Protocols for Pyrazole Carboxamide Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole carboxamides using representative coupling reagents from each class.

Experimental Workflow Overview

cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_workup Workup & Purification Pyrazole_Acid Pyrazole Carboxylic Acid Dissolution Dissolve Pyrazole Acid in Anhydrous Solvent Pyrazole_Acid->Dissolution Amine Amine Coupling Add Amine Amine->Coupling Activation Add Coupling Reagent and Base (if required) Dissolution->Activation Activation->Coupling Stir Stir at RT (Monitor by TLC/LC-MS) Coupling->Stir Quench Aqueous Quench Stir->Quench Extract Organic Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Pyrazole Carboxamide

Caption: A generalized experimental workflow for pyrazole carboxamide synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for many pyrazole carboxamide syntheses.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the pyrazole-carboxylic acid and HOBt in anhydrous DMF.

  • Add the amine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HATU Mediated Coupling for Challenging Substrates

This protocol is recommended for sterically hindered pyrazole carboxylic acids or amines, or when racemization is a major concern.[3]

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of the pyrazole-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Workup and purify as described in Protocol 1.

Troubleshooting Common Challenges in Pyrazole Carboxamide Synthesis

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete activation of the carboxylic acid; Steric hindrance; Poor solubility of starting materials.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase the reaction temperature. Screen different anhydrous solvents (e.g., DMF, NMP, DCM).[3]
Presence of Unreacted Starting Materials Insufficient reaction time; Deactivation of coupling reagent by moisture.Extend the reaction time. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or purified reagents.
Formation of N-acylurea Byproduct (With carbodiimides) Slow reaction of the amine with the O-acylisourea intermediate.Ensure the use of an additive like HOBt or OxymaPure. Consider a different class of coupling reagent (phosphonium or uronium/aminium).
Racemization of Chiral Amines Use of a strong base; Elevated reaction temperatures.Use a non-nucleophilic, sterically hindered base like DIPEA. Run the reaction at a lower temperature (0 °C to room temperature). Employ a coupling reagent known for low racemization (e.g., HATU, PyBOP).[1]

Conclusion: Making an Informed Choice

The selection of a coupling reagent for pyrazole carboxamide synthesis is a critical decision that should be guided by the specific characteristics of the substrates, the desired scale of the reaction, and cost considerations.

  • For routine, cost-sensitive syntheses with relatively unhindered substrates, EDC/HOBt remains a robust and economical choice.

  • When dealing with more challenging couplings, particularly those involving sterically hindered partners or a risk of racemization, phosphonium salts like PyBOP offer a clean and efficient alternative.

  • For the most demanding syntheses, where high reactivity and minimal side reactions are paramount, uronium/aminium salts, especially HATU , are the reagents of choice, consistently delivering superior results.[2]

By understanding the underlying mechanisms, leveraging comparative data, and employing validated protocols, researchers can confidently navigate the synthesis of pyrazole carboxamides, accelerating the discovery and development of new medicines.

References

  • BenchChem. A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts. BenchChem. Accessed January 12, 2026.
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  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111, 6557–6602.
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  • Albericio, F.; Bofill, J. M.; El-Faham, A.; Kates, S. A. Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. J. Org. Chem.1998, 63, 9678–9683.
  • Lelle, M.; Punya, M.; Kumar, A. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res.2014, 6, 743-749.
  • Sangshetti, J. N.; Nagawade, R. R.; Shinde, D. B. Synthesis of some novel 3-(1,3,4-oxadiazol-2-yl)-1H-pyrazole derivatives as potential antimicrobial agents. Bioorg. Med. Chem. Lett.2009, 19, 4119-4122.
  • G. A. Chasse, K. C. M. Mak, A. G. Meyer, E. T. H. Yeh. A new, efficient, one-pot synthesis of amides from carboxylic acids and amines using a novel, polymer-supported phosphonium salt. Tetrahedron Lett.2004, 45, 7551-7554.
  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2016, 20, 140–177.
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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth technical comparison of essential in vitro assays for the validation of new compounds synthesized from 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride. Our focus will be on pyrazole carboxamide derivatives, a class of compounds showing significant promise as protein kinase inhibitors in oncology.

The core directive of this guide is to move beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of building a robust and self-validating system for compound evaluation. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

The Rationale for Focusing on Kinase Inhibition and Cytotoxicity

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly pyrazole carboxamides, have been shown to be potent inhibitors of various protein kinases.[1][2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Therefore, a primary focus for novel compounds derived from 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride will be the assessment of their kinase inhibitory activity and their subsequent effect on cancer cell viability.

This guide will compare and contrast key in vitro assays to build a comprehensive validation workflow, starting from direct target engagement to cellular consequences.

Comparative Analysis of In Vitro Kinase Inhibition Assays

The initial step in validating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. Two main categories of in vitro kinase assays are employed: biochemical assays and cell-based assays.

Biochemical Kinase Assays: A Direct Measure of Target Engagement

Biochemical assays utilize purified recombinant kinases and substrates to provide a direct measure of a compound's inhibitory potential in a controlled, cell-free environment.[4]

Common Biochemical Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4]High sensitivity, considered the "gold standard" for accuracy.[4]Use of radioactive materials, low throughput, requires specialized handling and disposal.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation. Examples include FRET, TR-FRET, and Fluorescence Polarization (FP).High throughput, non-radioactive, amenable to automation.Potential for compound interference with the fluorescent signal.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-luciferin reaction. Less ATP remaining indicates higher kinase activity. A popular example is the ADP-Glo™ Kinase Assay.[5]High sensitivity, broad dynamic range, resistant to compound interference that affects fluorescence.[5]Indirect measurement of phosphorylation, can be more expensive than fluorescence-based assays.

Expert Insight: While radiometric assays offer unparalleled accuracy, their logistical challenges make them less suitable for high-throughput screening (HTS). For initial hit identification and lead optimization, luminescence-based assays like ADP-Glo™ are often preferred due to their robustness and high-throughput compatibility. Radiometric assays are best reserved for validating key hits and for detailed mechanistic studies.[4]

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a generic serine/threonine kinase, a common target for pyrazole carboxamide inhibitors.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the assay plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context

Cell-based assays measure the inhibition of a kinase within a living cell, providing a more physiologically relevant assessment of a compound's activity.[6] These assays account for factors such as cell permeability and off-target effects.

Comparison of Cell-Based Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Phospho-Substrate Quantification Measures the phosphorylation of a specific downstream substrate of the target kinase using techniques like Western Blotting, ELISA, or Meso Scale Discovery (MSD).[3]Directly measures the functional consequence of kinase inhibition in a cellular context.[7]Can be low to medium throughput, requires specific and validated phospho-antibodies.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of a compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7]Provides a direct measure of target occupancy, can determine compound affinity in a cellular environment.Requires genetic modification of cells to express the kinase-luciferase fusion protein.
Reporter Gene Assays Measures the transcriptional activity of a reporter gene that is downstream of the kinase signaling pathway.[8]High-throughput, functional readout of the entire signaling cascade.Indirect measure of kinase activity, susceptible to artifacts from other pathways that may affect the reporter.

Expert Insight: For a comprehensive understanding, a combination of biochemical and cell-based assays is essential. A potent inhibitor in a biochemical assay that fails to show activity in a cell-based assay may have poor cell permeability. Conversely, a compound with moderate biochemical potency but strong cellular activity could be a pro-drug or have synergistic effects within the cell.

Experimental Protocol: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of a target kinase by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Visualizing the Assay Workflow

Assay_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC₅₀ biochem_assay->ic50 Direct Inhibition cell_kinase_assay Cell-Based Kinase Assay (e.g., Western Blot) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) cell_kinase_assay->cytotoxicity_assay Cellular Effect ec50 Determine EC₅₀ cytotoxicity_assay->ec50 start Novel Pyrazole Carboxamide start->biochem_assay start->cell_kinase_assay

Caption: Workflow for in vitro validation of novel kinase inhibitors.

Comparative Analysis of In Vitro Cytotoxicity Assays

Following the confirmation of kinase inhibition, the next critical step is to assess the compound's effect on cancer cell viability. Several cytotoxicity assays are available, each with its own mechanism and set of advantages and disadvantages.[9]

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[10]Well-established, relatively inexpensive, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism without causing cell death.[9]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]Directly measures cell death (necrosis), non-lytic, and the supernatant can be used for other assays.Less sensitive for detecting early apoptotic events where the membrane is still intact.
SRB (Sulphorhodamine B) Assay Measures the total protein content of viable cells.[10]Less interference from compounds, good linearity, and sensitivity.Requires cell fixation, which can be a drawback for some applications.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes, providing a kinetic profile of cytotoxicity.[9]Label-free, provides real-time data on the onset and duration of cytotoxic effects.Requires specialized and expensive instrumentation.

Expert Insight: No single cytotoxicity assay is perfect. It is highly recommended to use at least two assays with different endpoints to confirm the cytotoxic effects of a compound. For example, combining a metabolic assay like MTT with a membrane integrity assay like LDH can provide a more complete picture of the compound's mechanism of cell death.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the EC₅₀ value.

Assay Validation: Ensuring Data Integrity and Reproducibility

The validation of in vitro assays is crucial for ensuring the reliability and reproducibility of the data, especially when making decisions about advancing a compound through the drug discovery pipeline.[11] Key validation parameters, in line with regulatory expectations, include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability of the assay to measure the analyte of interest in the presence of other components.[12]The signal from the negative control should be significantly lower than the positive control.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-assay and inter-assay variability.[13]Coefficient of Variation (%CV) < 20%
Accuracy The closeness of the measured value to the true or accepted reference value.[14]The measured value should be within 80-120% of the true value.
Linearity and Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[13]R² > 0.98 for the linear regression of the standard curve.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[13]Consistent results when parameters like incubation time or temperature are slightly varied.
Z'-factor A statistical measure of the quality of a high-throughput screening assay, reflecting the dynamic range and data variation.[12]Z' > 0.5 for a robust assay.

Expert Insight: For Investigational New Drug (IND) applications, the FDA expects well-characterized and validated assays.[15][16] While full validation according to ICH Q2(R1) guidelines may be deferred to later stages, demonstrating that your primary assays are "fit-for-purpose" for Phase I studies is critical.[15]

Visualizing the Assay Validation Process

Assay_Validation cluster_validation Assay Validation Parameters precision Precision (%CV < 20%) validated_assay Validated 'Fit-for-Purpose' Assay precision->validated_assay accuracy Accuracy (80-120% of true value) accuracy->validated_assay linearity Linearity (R² > 0.98) linearity->validated_assay robustness Robustness robustness->validated_assay z_factor Z'-factor (> 0.5) z_factor->validated_assay assay_dev Assay Development and Optimization assay_dev->precision assay_dev->accuracy assay_dev->linearity assay_dev->robustness assay_dev->z_factor

Caption: Key parameters for in vitro assay validation.

Conclusion

The validation of novel compounds derived from 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride requires a multi-faceted approach, integrating both biochemical and cell-based assays. By systematically evaluating kinase inhibition and cytotoxicity through a series of well-validated in vitro assays, researchers can build a robust data package to support the progression of promising candidates. This guide provides a framework for making informed decisions about assay selection, execution, and validation, ultimately enhancing the scientific rigor and efficiency of the drug discovery process.

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  • Zhang, W., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4252.
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  • Li, Y., et al. (2023). Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors. European Journal of Medicinal Chemistry, 258, 115576.
  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 654-661.
  • Becerra, D., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1259.
  • Janeba, Z., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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Validation

Benchmarking the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride against known methods

A Comparative Guide to the Synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride This guide provides an in-depth technical comparison of established methodologies for the synthesis of 3-(Tert-Butyl)-1-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

This guide provides an in-depth technical comparison of established methodologies for the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] We will dissect the synthetic pathway, benchmarking common protocols to provide researchers, chemists, and process development professionals with the data necessary to make informed decisions based on yield, purity, scalability, and safety.

The synthesis is logically approached in two principal stages:

  • Formation of the Pyrazole Core: The synthesis of the precursor, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Conversion to the Acyl Chloride: The chlorination of the carboxylic acid to yield the final, highly reactive product.

Stage 1: Synthesis of the Pyrazole Carboxylic Acid Precursor

The construction of the substituted pyrazole ring is the foundational step. The most direct and widely adopted method is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Protocol: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from established procedures for pyrazole synthesis, beginning with the condensation of diethyl oxalate and pinacolone to form the requisite 1,3-dicarbonyl intermediate, followed by cyclization with methylhydrazine.[4][5]

Workflow Diagram: Pyrazole Carboxylic Acid Synthesis

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis A Diethyl Oxalate + Pinacolone C Intermediate: 1,1,1-trimethyl-2,4-dioxoheptan-5-oate A->C Ethanol, Reflux B Sodium Ethoxide (Base) B->C E 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester C->E D Methylhydrazine D->E Acetic Acid, Reflux G Final Product: 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid E->G F Aqueous NaOH, then HCl F->G

Caption: Workflow for the two-step synthesis of the pyrazole carboxylic acid precursor.

Step-by-Step Methodology:

  • Preparation of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide in ethanol, add diethyl oxalate.

    • Slowly add pinacolone to the mixture at room temperature.

    • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the mixture, acidify with a dilute acid (e.g., HCl), and extract the product with an organic solvent (e.g., diethyl ether).

    • Purify the resulting dicarbonyl compound via distillation or chromatography.

  • Cyclization with Methylhydrazine:

    • Dissolve the purified 1,3-dicarbonyl intermediate in a suitable solvent, such as acetic acid or ethanol.[4]

    • Add methylhydrazine dropwise to the solution. The use of methylhydrazine is critical for introducing the methyl group at the N1 position of the pyrazole ring.[5]

    • Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction and evaporate the solvent under reduced pressure.

    • The resulting crude ethyl ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

    • After hydrolysis is complete, the solution is cooled and acidified with concentrated HCl to precipitate the 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Stage 2: Benchmarking Chlorination Methods for Carboxylic Acid Conversion

The conversion of the carboxylic acid to the corresponding acyl chloride is a critical activation step. Acyl chlorides are highly reactive and serve as versatile intermediates for forming amides, esters, and other derivatives.[6][7] We will compare three common chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[8]

Method 1: Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used, cost-effective reagent for this transformation. The reaction is driven by the formation of gaseous byproducts, which simplifies product isolation.[9][10]

Reaction Mechanism: Thionyl Chloride

RCOOH R-COOH Intermediate1 Chlorosulfite Ester Intermediate RCOOH->Intermediate1 Nucleophilic attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 Chloride Cl⁻ Intermediate1->Chloride Elimination Product R-COCl (Acyl Chloride) Intermediate1->Product Nucleophilic attack by Cl⁻ Chloride->Product Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts Decomposition

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol:

  • To the 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent), add an excess of thionyl chloride (2-5 equivalents), either neat or in an inert solvent like toluene or dichloromethane.[10]

  • Optionally, a catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (typically 40-80 °C) for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.[6]

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.

  • Once complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

Method 2: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride.[11] The reaction proceeds under gentler conditions and is catalyzed by DMF, which forms a Vilsmeier reagent as the active chlorinating species.[12]

Reaction Mechanism: Oxalyl Chloride with Catalytic DMF

DMF DMF (catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate RCOOH R-COOH RCOOH->Intermediate Reaction with Vilsmeier Product R-COCl (Acyl Chloride) Intermediate->Product Chloride attack & decomposition Product->DMF Catalyst regenerated Byproducts CO (gas) + CO₂ (gas) + HCl (gas) Product->Byproducts

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.[12]

Experimental Protocol:

  • Dissolve the 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or hexane.[4][13]

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride (1.2-2.0 equivalents) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.[14]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for completion.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude acyl chloride, which is typically used without further purification.

Method 3: Phosphorus Pentachloride (PCl₅)

PCl₅ is a powerful chlorinating agent, but its use is less common in modern synthesis due to challenges in work-up.[15]

Experimental Protocol:

  • In a dry flask, combine the 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) with phosphorus pentachloride (1.1 equivalents). The reaction can be done neat or in an inert solvent like carbon tetrachloride.

  • The reaction is often exothermic and may require initial cooling. Once the initial reaction subsides, it can be gently warmed to ensure completion.

  • The main byproducts are phosphorus oxychloride (POCl₃, bp 106 °C) and HCl gas.[7]

  • Separating the desired acyl chloride from the high-boiling POCl₃ requires careful fractional distillation, which complicates the purification process compared to methods with gaseous byproducts.[15]

Performance Benchmark: A Comparative Analysis

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Typical Yield High ( >90%)Very High ( >95%)High ( >90%)
Reaction Conditions Reflux (40-80 °C), 1-3 hMild (0 °C to RT), 1-2 hExothermic, often requires heating
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Work-up & Purity Simple; evaporation of excess reagent and solvent. Purity is generally good.Very simple; all byproducts are volatile, leading to high purity crude product.[13]Difficult; requires fractional distillation to remove high-boiling POCl₃.[15]
Safety & Handling Corrosive, toxic, moisture-sensitive liquid. Releases acidic gases.Highly toxic, corrosive, moisture-sensitive liquid. DMF catalyst can form a carcinogenic byproduct.[11]Corrosive, moisture-sensitive solid. Can be difficult to handle.
Scalability Good; widely used in industry due to low cost.Excellent for lab scale; cost and toxicity of reagent are considerations for large scale.Poor; difficult work-up makes it less suitable for large-scale operations.
Selectivity Good, but can be harsh for sensitive functional groups.Excellent; considered the mildest and most selective option.[11]Strong reagent, may cause side reactions with sensitive substrates.

Conclusion and Expert Recommendations

For the synthesis of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride, the choice of chlorinating agent is a critical decision that impacts purity, yield, and operational simplicity.

  • Benchmark Winner for Laboratory Scale: The Oxalyl Chloride/DMF method stands out as the superior choice for research and development settings.[13] Its mild reaction conditions preserve sensitive functionalities, and the formation of exclusively gaseous byproducts allows for the isolation of a high-purity product simply by evaporation, often eliminating the need for further purification.[11] This streamlines the synthetic workflow significantly.

  • Robust and Economical Alternative: The Thionyl Chloride method is a highly effective and economical workhorse.[10] While requiring heating and producing corrosive gases, its byproducts are also volatile, leading to a straightforward work-up. It remains an excellent choice, particularly when cost is a primary driver and the substrate is robust.

  • Method of Last Resort: The Phosphorus Pentachloride method is generally not recommended unless other methods fail. The significant challenge of removing the liquid byproduct POCl₃ makes it inefficient and less practical for modern synthetic applications.[15]

By carefully selecting the appropriate chlorination protocol based on these benchmarks, researchers can optimize the synthesis of this valuable pyrazole intermediate, ensuring high quality and efficiency in their discovery and development pipelines.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Executive Summary: Immediate Safety & Disposal Overview This document provides essential procedural guidance for the safe handling and disposal of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No. 160842-6...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Safety & Disposal Overview

This document provides essential procedural guidance for the safe handling and disposal of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No. 160842-62-6). As an acyl chloride, this compound is classified as a water-reactive, corrosive, and hazardous substance. Improper handling can lead to violent exothermic reactions, the release of corrosive hydrogen chloride (HCl) gas, and severe chemical burns.[1][2][3]

The core principle of disposal is transformation. For small, residual quantities, a controlled chemical neutralization (quenching) process is required to convert the reactive acyl chloride into less hazardous compounds before collection. For bulk quantities in original or suitable containers, direct disposal via your institution's Environmental Health & Safety (EHS) department is mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

This guide is intended for trained researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific safety policies, is critical for ensuring laboratory safety and regulatory compliance.

Hazard Analysis: Understanding the "Why"

Effective disposal is rooted in a fundamental understanding of the chemical's inherent risks. 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is hazardous primarily due to its acyl chloride functional group.

  • High Reactivity with Nucleophiles: Acyl chlorides react vigorously with water and other protic nucleophiles (e.g., alcohols, amines). The reaction with water is a rapid hydrolysis that produces the parent carboxylic acid and hydrogen chloride gas.[5][6][7] This reaction is highly exothermic and can cause splashing and rapid pressure buildup in a closed container.[1] The generated HCl gas is corrosive to the respiratory tract.[8][9]

  • Corrosivity: Direct contact with skin or eyes causes severe chemical burns and damage.[2][10] This is because the compound reacts with moisture on tissue surfaces, generating HCl directly on the point of contact.[3]

  • Incompatible Materials: This compound must be kept away from water, alcohols, bases, amines, and strong oxidizing agents.[8][11]

Table 1: Chemical & Hazard Identification
PropertyValue / IdentifierSource(s)
Chemical Name 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride[12][13]
CAS Number 160842-62-6[12][13]
Molecular Formula C₉H₁₃ClN₂O[13]
Molecular Weight 200.67 g/mol [13]
Primary Hazards Water-Reactive, Causes Severe Skin Burns and Eye Damage[2][14]

Pre-Disposal Planning: Engineering Controls & PPE

Before handling any waste, ensure the proper safety infrastructure is in place. This is a non-negotiable prerequisite for safety.

Engineering Controls
  • Chemical Fume Hood: All handling and disposal operations must be conducted inside a certified chemical fume hood to contain and exhaust corrosive vapors.[15][16]

  • Inert Atmosphere: While a full glovebox is ideal for handling, at minimum, ensure the compound is handled away from any sources of water or humidity.[16][17]

  • Emergency Equipment: A functional and accessible safety shower and eyewash station are mandatory.[1][14] A Class D or dry chemical (ABC) fire extinguisher, along with non-combustible spill control materials (e.g., dry sand, powdered lime), must be within arm's reach.[16][17]

Personal Protective Equipment (PPE)

A full barrier approach is necessary to prevent any contact with the chemical.

Table 2: Required Personal Protective Equipment
Body AreaRequired PPERationale & Standard
Eye/Face Chemical safety goggles and a full-face shield.Protects against splashes and fumes. Must meet ANSI Z87.1 standards.[16][18]
Hands Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). A double-gloving approach with an inner nitrile glove can be used.Nitrile gloves alone offer insufficient protection against direct, prolonged contact.[15][17]
Body Flame-resistant (FR) lab coat (e.g., Nomex).The exothermic nature of the reaction poses a fire risk.[16]
General Long pants and fully enclosed, chemical-resistant footwear (leather is recommended).Ensures no exposed skin on the lower body.[1][15]

Disposal Decision Workflow

The chosen disposal path depends on the quantity and form of the waste. The following diagram outlines the decision-making process.

G cluster_start Step 1: Assessment cluster_path1 Path A: Small-Scale Neutralization cluster_path2 Path B: Direct EHS Disposal cluster_path3 Path C: Contaminated Debris cluster_end Step 2: Final Waste Management assess Assess Waste (Quantity & Form) decision Small Quantity of Neat Chemical? (e.g., < 5g residue) assess->decision Neat Chemical spill Contaminated Debris (Spill Cleanup, Wipes, etc.) assess->spill Solid Waste quench Perform Controlled Quenching Protocol (See Section 5.1) decision->quench Yes bulk Bulk Chemical or Original Container decision->bulk No neutralize Neutralize Acidic Solution (See Section 5.2) quench->neutralize dispose_aq Dispose as Aqueous Hazardous Waste neutralize->dispose_aq label_container Label Waste Container (See Section 6.1) dispose_aq->label_container package_bulk Securely Package for EHS Disposal (See Section 6.0) bulk->package_bulk package_bulk->label_container package_solid Package as Solid Hazardous Waste (See Section 6.0) spill->package_solid package_solid->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store pickup Arrange EHS Pickup store->pickup

Caption: Disposal decision workflow for 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

Protocol: Small-Scale Deactivation (Quenching)

This procedure is for neutralizing small quantities (e.g., residue in a flask, <5 g) of the neat chemical.

Step-by-Step Quenching Protocol

The goal is to slowly hydrolyze the acyl chloride into its corresponding carboxylic acid and HCl, followed by neutralization. Using an alcohol like isopropanol is a viable alternative that produces a less reactive ester.[19]

  • Prepare the Quenching Solution: In a suitably sized flask equipped with a magnetic stir bar, prepare a quenching solution. A 10% aqueous solution of sodium hydroxide or a slurry of sodium bicarbonate in water are effective choices. Prepare a volume that is at least 20 times the volume of the acyl chloride to be quenched. Place this flask in an ice/water bath to manage the reaction temperature.[19][20]

  • Prepare the Acyl Chloride: If the acyl chloride is a solid, dissolve it in a minimal amount of an inert, dry solvent (e.g., tetrahydrofuran (THF)).

  • Slow Addition: Using a dropping funnel or a syringe pump, add the acyl chloride solution dropwise to the vigorously stirring, cooled quenching solution. Crucially, you must add the acyl chloride to the quenching solution, not the other way around. [19] This ensures the reactive chemical is always in the presence of excess quenching agent, which helps control the reaction rate.

  • Monitor the Reaction: Observe the reaction closely. Signs of reaction include gas evolution (HCl reacting with bicarbonate) and heat generation. Maintain the temperature of the quenching flask below 25°C by adding more ice to the bath as needed.[19] The addition should take place over a period of at least 30 minutes to ensure control.

  • Allow for Complete Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure all the acyl chloride has been fully hydrolyzed and neutralized.

Final Neutralization and Verification
  • Check pH: After the reaction is complete, check the pH of the solution using a pH strip or meter. The solution should be neutral or slightly basic (pH 7-9).

  • Adjust pH: If the solution is still acidic, slowly add more sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the target pH is reached.

  • Final State: The resulting aqueous solution now contains the sodium salt of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, sodium chloride, and water. It is significantly less hazardous but must still be disposed of as chemical waste.

Protocol: Bulk Waste & Contaminated Debris Disposal

Bulk quantities of unreacted chemical, original containers, and solid materials contaminated during spills or cleanup must be disposed of directly through your institution's hazardous waste program.[21][22] Do not attempt to quench bulk quantities in the laboratory.

  • Container Selection:

    • Liquids/Original Containers: Use the original manufacturer's container if it is in good condition.[23] If not, use a clean, dry, compatible container with a tightly sealing cap. Ensure the container is compatible with corrosive materials.[24]

    • Contaminated Solids: For spill cleanup materials (sand, vermiculite), gloves, and other contaminated debris, use a wide-mouth, sealable container, such as a plastic pail with a lid.[15][23]

  • Packaging:

    • Ensure the exterior of the waste container is clean and free of contamination.[4]

    • Close the container tightly. Do not leave a funnel in the opening.[22]

    • Place the primary container in a secondary containment bin or tray to prevent spills.[14][23]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[21][25]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[25]

    • Segregate this waste from incompatible materials, especially aqueous solutions, acids, and bases.[21][22]

Waste Labeling

Proper labeling is a critical regulatory requirement.[21][22]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[25]

  • The label must include:

    • The words "Hazardous Waste" .[21]

    • The full, unabbreviated chemical name: "3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride" for unreacted waste, or a list of all constituents for quenched solutions or contaminated debris (e.g., "Sand, 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride").[22]

    • The associated hazards (e.g., "Water-Reactive," "Corrosive").[21]

    • The location where the waste was generated.[21]

Emergency Procedures

Spills
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, remove ignition sources.

  • Protect: Don appropriate PPE, including a face shield and appropriate gloves.

  • Contain: Cover the spill with a non-combustible, inert absorbent like dry sand, vermiculite, or powdered lime. NEVER use water or combustible paper towels. [9][14][16]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[18]

  • Decontaminate: Clean the area once the bulk material is removed.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[11]

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  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

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Handling

Personal protective equipment for handling 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Comprehensive Safety and Handling Guide: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride This document provides essential, field-proven guidance for the safe handling, use, and disposal of 3-(Tert-Butyl)-1-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No. 160842-62-6). As a valued professional in research and development, your safety is paramount. This guide moves beyond mere compliance, offering a framework for building a culture of safety and confidence when working with highly reactive chemical agents. The protocols herein are designed to be self-validating, ensuring that each step reinforces a safe and controlled experimental environment.

The Chemical Profile: A Duality of Reactivity

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a bifunctional molecule, and understanding its constituent parts is the foundation of a robust safety assessment.

  • The Acyl Chloride Moiety (-COCl): This functional group defines the compound's primary hazard profile. Acyl chlorides are exceptionally reactive, particularly towards nucleophiles.[1] The carbon atom of the carbonyl group is highly electrophilic, making it a target for even weak nucleophiles like water. This reactivity is the source of its utility in synthesis but also its significant danger.[1][2]

  • The Pyrazole Core: The substituted pyrazole ring constitutes the rest of the molecule. While the acyl chloride dictates the immediate handling precautions, pyrazole derivatives themselves are biologically active compounds, a fact that underpins their use in medicinal chemistry.[3] This biological activity necessitates precautions to prevent ingestion, inhalation, and skin absorption, as the toxicological properties of this specific derivative are not fully investigated.[4][5]

The immediate and most critical danger is the violent reaction of the acyl chloride group with water (hydrolysis), including atmospheric moisture.[2][6] This exothermic reaction produces hydrochloric acid (HCl) gas, which is corrosive and toxic, and the corresponding carboxylic acid.[1][7]

Hazard Identification and Core Data

A thorough risk assessment begins with a clear summary of known hazards. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from the closely related isomer, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, is highly informative and dictates a cautious approach.[8]

Parameter Information Source(s)
Chemical Name 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl ChlorideN/A
CAS Number 160842-62-6[9]
Molecular Formula C₉H₁₃ClN₂O[9]
Molecular Weight 200.67 g/mol [9]
Physical State Liquid (based on boiling point)[9]
Boiling Point 117 °C[9]
Primary Hazard Causes severe skin burns and eye damage (H314).
Reactivity Hazard Water reactive. Reacts violently with water, releasing toxic, corrosive HCl gas.[2][7]
Inhalation Hazard Vapors and resulting HCl gas are corrosive to the respiratory tract.[7][10]
Ingestion Hazard Harmful if swallowed. Causes severe burns to the gastrointestinal tract.[4]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should always be used in conjunction with robust engineering and administrative controls.

Engineering Controls: Containing the Hazard

The non-negotiable engineering control for this compound is a certified chemical fume hood or a glove box .[10][11]

  • Rationale: A fume hood is essential to contain the volatile and corrosive nature of the compound and the HCl gas produced upon contact with ambient moisture.[12] A glove box provides the ultimate protection by allowing manipulation in a completely inert and dry atmosphere, which is the best practice for moisture-sensitive reagents.[6][13] Ensure the ventilation system is functioning correctly before commencing any work.

Administrative Controls: Safe Work Practices
  • Designated Area: All work with this compound must be conducted in a designated area of the laboratory, clearly marked with hazard warnings.

  • Standard Operating Procedure (SOP): Before beginning work, a detailed SOP must be written and approved. This SOP should include the specific steps of your procedure, a risk assessment, and emergency plans.

  • Training: All personnel handling the material must be thoroughly trained on its hazards, handling procedures, and emergency response.

Personal Protective Equipment (PPE): The Essential Barrier

Given the severe corrosive nature and high reactivity of this compound, a comprehensive PPE ensemble is mandatory.

Body Area Required PPE Rationale and Best Practices
Eye & Face Chemical Splash Goggles AND a Full-Face Shield. Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield protects the entire face from splashes of this highly corrosive material.[11][14] Standard safety glasses are insufficient .
Hands Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is strongly recommended. The acyl chloride can penetrate standard laboratory gloves. Select gloves with a known high resistance to corrosive chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[6][15] Always inspect gloves for tears or holes before use.
Body Flame-resistant lab coat worn over long pants and closed-toe shoes. A lab coat provides a primary barrier. Ensure it is fully buttoned. Long pants and closed-toe shoes made of non-absorbent material protect the lower body from potential spills.[11]
Respiratory Work must be performed in a fume hood or glove box. For routine handling under proper engineering controls, a respirator is not typically required. However, for spill cleanup or emergency situations, a NIOSH-approved respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary.[16][17]

Operational Protocol: From Receipt to Disposal

This workflow outlines the critical steps for safely managing 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride throughout its lifecycle in the laboratory.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_sop 1. Review SOP & SDS prep_hood 2. Verify Fume Hood Operation prep_sop->prep_hood prep_ppe 3. Don Full PPE prep_hood->prep_ppe prep_setup 4. Prepare Dry Glassware & Inert Atmosphere prep_ppe->prep_setup handle_transfer 5. Transfer Reagent (Under Inert Gas) prep_setup->handle_transfer handle_react 6. Perform Reaction (Maintain Inert Atmosphere) handle_transfer->handle_react handle_quench 7. Quench Reaction & Excess Reagent handle_react->handle_quench clean_decon 8. Decontaminate Glassware handle_quench->clean_decon clean_waste 9. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe 10. Doff & Dispose Contaminated PPE clean_waste->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride.

Step-by-Step Methodology
  • Preparation and Pre-Handling:

    • Thoroughly review this guide and the relevant SOP.

    • Ensure the chemical fume hood is on, functioning, and uncluttered.

    • Verify that an emergency eyewash and safety shower are accessible and unobstructed.[10]

    • Don the complete PPE ensemble as detailed in Section 4.

    • Ensure all glassware is oven- or flame-dried to remove any trace of water.[18] Set up your apparatus to maintain an inert atmosphere (e.g., using a nitrogen or argon line).[6][13]

  • Handling and Dispensing:

    • Handle the reagent bottle under a blanket of inert gas.

    • Use a dry syringe or cannula for transfers. The bottle should be sealed with a septum to prevent atmospheric moisture from entering.[13]

    • Perform all additions and reactions slowly and in a controlled manner, preferably in a cooled reaction vessel to manage any exothermic processes.

  • Quenching and Deactivation:

    • NEVER add water or aqueous solutions directly to the bulk reagent.

    • To safely neutralize excess reagent or quench a reaction, slowly add the reaction mixture or reagent to a separate, stirred vessel containing a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate, or an alcohol like isopropanol) with cooling.[19] The process should be gradual to control the exothermic reaction and gas evolution.

  • Waste Disposal:

    • All waste, including quenched material, contaminated solvents, and disposable labware (gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[7][11]

    • The waste container must be kept closed and stored in a secondary containment bin within a satellite accumulation area.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures. Do not pour any waste down the drain.[20]

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response is critical in any laboratory incident.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, neutralize the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent rated for reactive chemicals. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[11]

    • Wipe the area with a solvent (e.g., acetone), and then decontaminate with a suitable quenching solution.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is any risk of fire.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency response number and EHS office. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[16]

Personnel Exposure

Immediate action is required to minimize harm.

  • Skin Contact:

    • Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]

    • While rinsing, remove all contaminated clothing.

    • Seek immediate medical attention. Provide the medical team with the chemical name and any available SDS.[11]

  • Eye Contact:

    • Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][14]

    • Remove contact lenses if it is safe to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[11]

    • If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[10]

    • Seek immediate medical attention.

  • Ingestion:

    • DO NOT INDUCE VOMITING. [8][14]

    • Rinse the mouth with water if the person is conscious.

    • Seek immediate medical attention immediately.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • ChemicalBook. (n.d.). 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carbonyl chloride.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
  • NOAA. (n.d.). acrylyl chloride - Report | CAMEO Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • CymitQuimica. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Fisher Scientific. (2013). Safety Data Sheet: Acetyl chloride.
  • BASF. (2025). Safety Data Sheet.
  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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